Chromium hexachloride
Description
The exact mass of the compound Hexachlorochromium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14986-48-2 |
|---|---|
Molecular Formula |
C13H29NO3S |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
hexachlorochromium |
InChI |
InChI=1S/6ClH.Cr/h6*1H;/q;;;;;;+6/p-6 |
InChI Key |
NMEWABUVUQJHDY-UHFFFAOYSA-H |
SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Canonical SMILES |
Cl[Cr](Cl)(Cl)(Cl)(Cl)Cl |
Synonyms |
CHROMIUM(VI)CHLORIDE |
Origin of Product |
United States |
Foundational & Exploratory
Theoretical Prediction of Chromium Hexachloride (CrCl6) Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium hexachloride (CrCl6) is a chemical entity that poses significant theoretical interest due to the high oxidation state of the chromium atom (+6). While its existence is noted in chemical databases, detailed structural and electronic characterization remains elusive in publicly accessible literature. This technical guide outlines the theoretical framework and computational methodologies required to predict the molecular structure and stability of this compound. It serves as a roadmap for researchers aiming to investigate this and other similarly unstable transition metal halides through computational chemistry. The guide details a proposed ab initio and Density Functional Theory (DFT) based workflow, discusses potential structural outcomes, and presents the necessary visualizations to conceptualize the predictive process and the hypothetical molecular structure.
Introduction
Chromium, a first-row transition metal, exhibits a wide range of oxidation states, with +3 and +6 being the most common in its compounds.[1] While chromium(III) chloride (CrCl3) is a well-characterized, stable compound, the existence and structure of chromium in its highest +6 oxidation state as a simple hexachloride (CrCl6) is a subject of considerable theoretical curiosity.[2] Compounds with chromium in the +6 oxidation state are typically strong oxidizing agents, a factor that contributes to their inherent instability.[3][4]
The CAS number 14986-48-2 is assigned to this compound, and it is listed in several chemical databases.[5][6] However, these database entries often lack detailed, experimentally verified structural information, and 3D conformer generation is noted as disallowed in some cases, suggesting significant challenges in its synthesis and characterization, or a lack of definitive structural data.[6]
This guide provides a comprehensive overview of the theoretical approaches necessary to predict the geometric and electronic structure of CrCl6. It is intended to provide researchers with a robust framework for undertaking such a computational investigation.
Theoretical Methodology
The prediction of the structure of a molecule like this compound, for which experimental data is scarce, relies heavily on computational quantum chemistry methods. A typical workflow would involve geometry optimization followed by frequency analysis to confirm the stability of the predicted structure.
Computational Workflow
A logical workflow for the theoretical prediction of the CrCl6 structure is outlined below. This process begins with the formulation of an initial hypothesis about the molecule's geometry and proceeds through rigorous computational analysis to arrive at a stable, predicted structure.
Experimental Protocols for Theoretical Prediction
The following outlines the key steps in a computational experiment to predict the structure of CrCl6:
-
Initial Structure Definition: A starting geometry for CrCl6 must be defined. Based on VSEPR theory for a central atom with six bonding pairs and no lone pairs, an octahedral (Oh) geometry is the most logical starting point. The initial Cr-Cl bond lengths can be estimated from known chromium chlorides, such as those in the [CrCl6]3- anion.
-
Selection of a Computational Method:
-
Density Functional Theory (DFT): This is often the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. A range of functionals should be tested, such as B3LYP (a hybrid functional) and PBE0 (another hybrid functional), as well as functionals with dispersion corrections (e.g., B3LYP-D3).[7]
-
Ab Initio Methods: For higher accuracy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) could be employed.[8] These methods are more computationally expensive but are considered the "gold standard" for accuracy.
-
-
Choice of Basis Set: A sufficiently flexible basis set is crucial for accurately describing the electronic structure, particularly for a transition metal compound. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are appropriate choices. For chromium, effective core potentials (ECPs) might be used to reduce computational cost by treating the core electrons implicitly, though all-electron basis sets are preferable for high-accuracy calculations.
-
Geometry Optimization: Using the chosen method and basis set, the initial geometry of CrCl6 is optimized to find the minimum energy structure. This is an iterative process where the forces on the atoms are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Vibrational Frequency Calculation: Once a stationary point is found, a frequency calculation is performed. The results of this calculation serve two purposes:
-
Thermodynamic Properties: It provides thermodynamic data such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Nature of the Stationary Point: If all calculated vibrational frequencies are real (positive), the optimized structure corresponds to a true energy minimum (a stable structure). If one or more imaginary frequencies are found, the structure is a saddle point (a transition state) and not a stable minimum. In such a case, the geometry would need to be distorted along the vibrational mode corresponding to the imaginary frequency and re-optimized.
-
Predicted Structural Properties of this compound
As no peer-reviewed theoretical studies detailing the structure of CrCl6 are readily available, we present a hypothetical structure based on chemical principles and the structure of analogous compounds. A chromium atom in the +6 oxidation state has a d0 electronic configuration. For a six-coordinate complex, this would typically lead to a highly symmetric octahedral geometry, as there are no d-electrons to cause Jahn-Teller distortions.[9][10][11][12]
The primary deviation from a perfect octahedral geometry would likely arise from intermolecular interactions in a condensed phase, which are not considered in a gas-phase calculation of a single molecule.
References
- 1. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. CHROMIUM (VI) COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hexavalent chromium - Wikipedia [en.wikipedia.org]
- 5. Chromium chloride (CrCl6), (OC-6-11)- | Cl6Cr | CID 61777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chromium(6+) hexachloride | Cl6Cr | CID 57348670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pleiades.online [pleiades.online]
- 8. Organodichalcogenide Structure and Stability: Hierarchical Ab Initio Benchmark and DFT Performance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Computational Investigation into the Stability and Bonding of Hexachloridochromate(VI)
Abstract
This whitepaper provides a comprehensive technical guide on the computational methodologies employed to investigate the stability and bonding characteristics of the hypothetical hexachloridochromate(VI) (CrCl₆) species. While Cr(VI) is a well-known oxidation state for chromium, typically found in oxides and chromates, its existence as a stable hexachloride complex is not well-established, making it an ideal candidate for theoretical exploration. This document outlines the theoretical framework, experimental (computational) protocols, and data interpretation techniques used to predict the properties of such a molecule. The intended audience includes researchers in inorganic chemistry, materials science, and drug development who utilize computational tools for molecular design and characterization.
Introduction
Chromium compounds are of significant interest across various fields, from catalysis to biochemistry. The properties and stability of these compounds are intrinsically linked to the oxidation state of the chromium center and its coordination environment. This guide focuses on the theoretical assessment of CrCl₆, a species with chromium in the high +6 oxidation state, coordinated by six chlorine ligands. Through the lens of modern computational chemistry, we can predict its geometric structure, thermodynamic stability, and the nature of the chromium-chlorine bonds. Such studies are invaluable for understanding the fundamental chemistry of transition metals and for designing novel molecules with desired properties.
Theoretical Framework: Density Functional Theory (DFT)
The primary theoretical tool for this investigation is Density Functional Theory (DFT). DFT is a quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying transition metal complexes.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects. For transition metal halides, hybrid functionals such as B3LYP often provide reliable results. The basis set, a set of mathematical functions used to represent the atomic orbitals, is another critical choice. Pople-style basis sets, like 6-31G(d,p), or more extensive basis sets like the def2 series (e.g., def2-TZVP), are commonly employed.
Computational Protocol
A systematic computational workflow is essential for obtaining reliable and reproducible results. The process involves geometry optimization, vibrational frequency analysis to confirm the nature of the stationary point on the potential energy surface, and subsequent electronic structure analysis to understand bonding.
Molecular Structure and Geometry Optimization
The initial step is to construct a plausible three-dimensional structure for CrCl₆. Based on VSEPR theory and the common coordination for hexacoordinate metal centers, an octahedral (Oₕ) geometry is assumed. This structure is then optimized using DFT to find the lowest energy conformation. The optimization process systematically alters the atomic coordinates to minimize the forces on each atom, converging to a stationary point on the potential energy surface.
Vibrational Frequency Analysis
To determine if the optimized geometry corresponds to a stable minimum or a transition state, a vibrational frequency analysis is performed. This calculation computes the second derivatives of the energy with respect to atomic displacements.
-
A stable molecule (a true minimum) will have all real (positive) vibrational frequencies.
-
A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
The absence of imaginary frequencies is a key indicator of the kinetic stability of the CrCl₆ molecule.
Bonding Analysis
Once a stable structure is confirmed, a detailed analysis of the electronic structure can be performed to understand the nature of the Cr-Cl bonds. A powerful method for this is the Natural Bond Orbital (NBO) analysis. NBO analysis transforms the complex molecular orbitals into a localized picture of bonding that aligns with Lewis structures, providing insights into:
-
Atomic Charges: The charge distribution across the molecule.
-
Bond Order: The nature of the covalent and ionic character of the bonds.
-
Hybridization: The atomic orbital contributions to the bonds.
Data Presentation and Analysis
The results from the computational protocol are presented in a structured format to allow for clear interpretation and comparison.
Stability Analysis: Vibrational Frequencies
The calculated vibrational frequencies for the optimized octahedral structure of CrCl₆ are crucial for assessing its kinetic stability. The table below presents illustrative data. The presence of only positive frequencies would suggest that the molecule is at a local minimum on the potential energy surface. For an octahedral molecule, group theory predicts specific symmetries for its vibrational modes (e.g., A₁g, E₉, T₁ᵤ, T₂₉, T₂ᵤ).
Table 1: Illustrative Calculated Vibrational Frequencies for CrCl₆ (Oₕ Symmetry)
| Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | A₁g (Raman active) | 350 | Symmetric Cr-Cl Stretch |
| ν₂ | E₉ (Raman active) | 280 | Asymmetric Cr-Cl Stretch |
| ν₃ | T₁ᵤ (IR active) | 410 | Asymmetric Cr-Cl Stretch |
| ν₄ | T₁ᵤ (IR active) | 180 | Cl-Cr-Cl Bend |
| ν₅ | T₂₉ (Raman active) | 160 | Cl-Cr-Cl Bend |
| ν₆ | T₂ᵤ (Inactive) | 120 | Cl-Cr-Cl Bend |
Note: These values are illustrative and would be derived from a DFT frequency calculation. The key finding in a real calculation would be the absence of any imaginary frequencies.
Bonding Analysis: Geometric and Electronic Parameters
The optimized geometry and NBO analysis provide quantitative data on the bonding within CrCl₆. The high oxidation state of Cr(VI) is expected to lead to highly polarized, covalent bonds with significant ionic character.
Table 2: Illustrative Bonding Parameters for CrCl₆
| Parameter | Value | Interpretation |
| Cr-Cl Bond Length | 2.15 Å | A typical bond length for a metal-chloride bond. |
| Cl-Cr-Cl Bond Angle | 90.0° | Consistent with a perfect octahedral geometry. |
| NBO Charge on Cr | +2.5 | Significant positive charge, but less than the formal +6 oxidation state, indicating charge donation from Cl ligands. |
| NBO Charge on Cl | -0.58 | Negative charge on each chlorine atom, indicating significant electron density transfer from Cr. |
| Wiberg Bond Index | 0.85 | Suggests a bond order less than a pure single bond, indicating significant ionic character. |
Note: These values are for illustrative purposes. They represent the type of data obtained from a DFT geometry optimization followed by an NBO analysis.
Visualization of Bonding
A qualitative molecular orbital (MO) diagram for an octahedral complex like CrCl₆ helps to visualize the bonding interactions. The d-orbitals of the chromium atom split into two sets in an octahedral field: the lower-energy t₂₉ set (dₓᵧ, dₓ₂, dᵧ₂) and the higher-energy e₉ set (d₂²-ᵧ², d₂²). The ligand orbitals combine with the metal orbitals of the same symmetry to form bonding and antibonding molecular orbitals.
Conclusion
This technical guide has outlined a robust computational workflow for investigating the stability and bonding of the hypothetical CrCl₆ molecule. By employing Density Functional Theory for geometry optimization and vibrational frequency calculations, we can ascertain the kinetic stability of the proposed structure. Further analysis using methods like Natural Bond Orbital theory provides deep insights into the electronic structure and the nature of the chromium-chlorine bonds. While the quantitative data presented herein is illustrative, the described methodologies provide a powerful and predictive framework for the in-silico design and characterization of novel inorganic compounds, offering guidance for future synthetic efforts.
An In-depth Technical Guide on the Electronic Configuration and Oxidation State of Chromium Chlorides
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the electronic configuration and oxidation states of chromium in its chloride compounds. A significant focus is placed on clarifying the existence and stability of various chromium chlorides, particularly addressing the hypothetical chromium(VI) chloride (CrCl₆). The document will demonstrate, based on established chemical principles and available data, that the hexachloride CrCl₆ is not a known stable compound. Consequently, the guide will pivot to a detailed examination of the well-characterized and stable chromium(III) chloride (CrCl₃), including its electronic structure, bonding, and relevant experimental protocols. This guide aims to be an essential resource for professionals working with chromium compounds, ensuring a precise understanding of their chemical nature.
The Question of Chromium(VI) Chloride (CrCl₆): A Matter of Stability
A query regarding the electronic configuration and oxidation state of chromium in "CrCl₆" necessitates an initial and critical clarification: Chromium(VI) chloride (CrCl₆) is not a known stable or isolable compound. While theoretical explorations of such a molecule may exist, its synthesis has not been reported, and fundamental chemical principles predict its extreme instability.
The primary reason for the non-existence of CrCl₆ lies in the potent oxidizing power of chromium in the +6 oxidation state.[1] Cr(VI) is a powerful oxidizing agent, readily accepting electrons to be reduced to more stable, lower oxidation states, most commonly Cr(III).[2] Conversely, chloride ions (Cl⁻) can be oxidized to chlorine gas (Cl₂). Therefore, in a hypothetical CrCl₆ molecule, an intramolecular redox reaction would be highly favorable, with Cr(VI) oxidizing the chloride ligands.
This inherent instability is a crucial concept for any researcher working with high-valent transition metal halides. The combination of a highly oxidizing metal center with an easily oxidizable ligand leads to decomposition.
Hypothetical Electronic Configuration and Oxidation State of Cr in CrCl₆
While CrCl₆ is not a stable species, we can discuss its hypothetical properties to illustrate key chemical concepts.
-
Oxidation State: In the hypothetical molecule CrCl₆, for the compound to be neutral, each of the six chloride ligands would have a -1 charge, necessitating that the chromium atom possess an oxidation state of +6 .
-
Electronic Configuration: A neutral chromium atom has the electron configuration [Ar] 3d⁵ 4s¹. To achieve a +6 oxidation state, the chromium atom would lose all six of its valence electrons. Therefore, the electronic configuration of the Cr⁶⁺ ion would be [Ar] 3d⁰ . This means the 3d orbitals would be empty.
The Stable Reality: Chromium(III) Chloride (CrCl₃)
In contrast to the non-existent CrCl₆, chromium(III) chloride (CrCl₃) is a common and stable compound of chromium and chlorine.[3] It exists in an anhydrous form as violet crystals and as various hydrates, the most common being the dark green hexahydrate, CrCl₃·6H₂O.[3]
Electronic Configuration and Oxidation State of Cr in CrCl₃
-
Oxidation State: In CrCl₃, the three chloride ions each carry a -1 charge, meaning the chromium atom has an oxidation state of +3 . This is the most stable oxidation state for chromium in most conditions.
-
Electronic Configuration: A neutral chromium atom has the configuration [Ar] 3d⁵ 4s¹. To form the Cr³⁺ ion, the atom loses three electrons (one from the 4s orbital and two from the 3d orbitals), resulting in an electronic configuration of [Ar] 3d³ .
Bonding and Structure of Anhydrous CrCl₃
In the solid state, anhydrous CrCl₃ adopts a layered crystal structure. Within each layer, the chromium(III) ions are octahedrally coordinated by six chloride ions. The Cr³⁺ ion, with its d³ electronic configuration, is well-suited for octahedral coordination according to crystal field theory.
The d-orbitals of the Cr³⁺ ion in an octahedral field of six chloride ligands split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The three d-electrons of Cr³⁺ will occupy the lower-energy t₂g orbitals with parallel spins, resulting in a t₂g³ eg⁰ configuration. This arrangement is energetically favorable and contributes to the stability of Cr(III) complexes.
Quantitative Data Summary
Since CrCl₆ is not a stable compound, no experimental quantitative data is available. The following table summarizes key properties of the stable anhydrous chromium(III) chloride.
| Property | Value |
| Chemical Formula | CrCl₃ |
| Molar Mass | 158.36 g/mol |
| Appearance | Violet crystals |
| Melting Point | 1152 °C (2106 °F; 1425 K) |
| Boiling Point | 1300 °C (2370 °F; 1570 K) (decomposes) |
| Solubility in water | Slightly soluble |
| Crystal Structure | YCl₃ structure type (layered) |
| Magnetic Susceptibility (χ) | +6890.0·10⁻⁶ cm³/mol |
Table 1: Selected physical and chemical properties of anhydrous Chromium(III) Chloride.[3]
Experimental Protocols: Synthesis of Chromium(III) Chloride
Given the focus on the stable chromium chloride, a representative experimental protocol for the synthesis of its hexahydrate is provided below.
Synthesis of Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) by Reduction of Chromium Trioxide
This method involves the reduction of hexavalent chromium in the form of chromium trioxide (CrO₃) to trivalent chromium in the presence of hydrochloric acid and an alcohol, typically ethanol (B145695).
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (95%)
-
Enamel reaction vessel with a condenser
-
Stirring apparatus
Procedure:
-
In a well-ventilated fume hood, carefully prepare a solution of chromium trioxide in water.
-
Slowly add a small amount of ethanol to the chromium trioxide solution to initiate the reduction.
-
Prepare a mixture of concentrated hydrochloric acid and the remaining ethanol.
-
Under constant stirring, slowly add the acidic ethanol mixture to the reaction vessel over a period of several hours. The reaction is exothermic and the temperature should be monitored.
-
After the addition is complete, continue the reaction with stirring for an additional hour to ensure the complete reduction of Cr(VI) to Cr(III).
-
The resulting green solution is then concentrated by evaporation.
-
Upon cooling, spontaneous nucleation and crystallization will occur.
-
The chromium(III) chloride hexahydrate crystals are then collected by centrifugation or filtration.
Visualizations
The following diagrams illustrate key concepts discussed in this guide.
Caption: Logical relationship of chromium chloride stability.
Caption: d-orbital splitting for Cr³⁺ in an octahedral field.
Conclusion
This technical guide has established that chromium(VI) chloride (CrCl₆) is not a known stable chemical compound due to the high oxidizing power of Cr(VI) which would lead to the oxidation of the chloride ligands. The focus for researchers and professionals should be on the well-characterized and stable chromium(III) chloride (CrCl₃). In this compound, chromium exhibits a +3 oxidation state with a d³ electronic configuration, leading to a stable octahedral coordination geometry. The provided experimental protocol for the synthesis of chromium(III) chloride hexahydrate offers a practical method for obtaining this important chemical. A clear understanding of the relative stabilities of different oxidation states is paramount for the safe and effective handling and application of chromium compounds in research and development.
References
The Elusive Hexachloride: A Technical Examination of the Synthesis Attempts of Chromium(VI) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium, a first-row transition metal, exhibits a wide range of oxidation states, with +3 and +6 being the most common. While chromium(VI) compounds are well-known, primarily as powerful oxidizing agents in the form of chromates and dichromates, the synthesis of the simple binary halide, chromium(VI) chloride (CrCl₆), has remained an unsolved challenge in inorganic chemistry. This technical guide delves into the theoretical and practical hurdles that have precluded the successful isolation of CrCl₆, providing a comprehensive overview of the factors governing its profound instability. This document summarizes the consensus in the scientific community that CrCl₆ is thermodynamically unstable and details the underlying electronic and structural reasons for its non-existence under practical laboratory conditions.
Introduction: The Challenge of High Oxidation States
The synthesis of binary halides of transition metals in high oxidation states is a delicate balance of thermodynamic and kinetic factors. The stability of such compounds is largely dictated by the ability of the central metal atom to attain and maintain a high positive charge, and the capacity of the halide ligand to resist oxidation by the metal center. In the case of chromium(VI), the electronic configuration and the nature of the chromium-chlorine bond present significant obstacles to the formation of a stable hexachloride.
Theoretical Framework for the Instability of Chromium(VI) Chloride
The primary reason for the non-existence of chromium(VI) chloride is the potent oxidizing power of Cr(VI) coupled with the reducing nature of the chloride ion. In any hypothetical attempt to synthesize CrCl₆, the chromium atom in its +6 oxidation state would readily accept electrons, while the chloride ions would be easily oxidized. This redox incompatibility leads to the decomposition of any potential CrCl₆, likely yielding chromium(III) chloride (CrCl₃) and chlorine gas (Cl₂).
Several key factors contribute to this inherent instability:
-
High Oxidation State of Chromium: A chromium atom in the +6 oxidation state possesses a very high charge density, making it a powerful oxidizing agent. The electronic configuration of Cr(VI) is [Ar], meaning it has lost all its 3d and 4s electrons. This high positive charge creates a strong driving force for the reduction of chromium to a more stable, lower oxidation state, such as Cr(III) ([Ar] 3d³).
-
Redox Potential of Chloride: The chloride ion (Cl⁻) can be oxidized to elemental chlorine (Cl₂). The standard electrode potential for this half-reaction is relatively low, making chloride susceptible to oxidation by strong oxidizing agents like Cr(VI).
-
Steric Hindrance: The relatively large size of the chloride ions would lead to significant steric crowding around a small, highly charged Cr(VI) center. This steric repulsion would further destabilize the hypothetical CrCl₆ molecule.
-
Bonding Characteristics: The bonds in a hypothetical CrCl₆ molecule would have a significant covalent character. However, the high electronegativity of chromium in the +6 oxidation state would lead to highly polarized bonds, further contributing to the molecule's instability.
The logical relationship of these factors is illustrated in the following diagram:
Contrasting Stability with Other Chromium Halides
To further understand the instability of CrCl₆, it is instructive to compare it with other known chromium halides. The stability of chromium halides is highly dependent on the oxidation state of the chromium and the nature of the halogen.
| Oxidation State | Fluoride (B91410) | Chloride | Bromide | Iodide |
| +2 | CrF₂ | CrCl₂ | CrBr₂ | CrI₂ |
| +3 | CrF₃ | CrCl₃ | CrBr₃ | CrI₃ |
| +4 | CrF₄ | CrCl₄ | Unstable | Non-existent |
| +5 | CrF₅ | Unstable | Non-existent | Non-existent |
| +6 | CrF₆ | Non-existent | Non-existent | Non-existent |
Table 1: Known Binary Halides of Chromium
As the table illustrates, higher oxidation states of chromium are stabilized by the more electronegative and less easily oxidized fluoride ion. Chromium hexafluoride (CrF₆) is a known, albeit highly reactive, compound. The smaller size of the fluoride ion also reduces steric hindrance around the chromium center. In contrast, the larger and more easily oxidized chloride, bromide, and iodide ions cannot stabilize the +6 oxidation state of chromium.
The Case of Chromyl Chloride (CrO₂Cl₂)
While the simple hexachloride is unknown, a well-characterized chromium(VI) compound containing chlorine is chromyl chloride (CrO₂Cl₂). In this molecule, the presence of two strongly electronegative and π-donating oxide ligands helps to stabilize the high oxidation state of chromium. The oxygen atoms effectively withdraw electron density from the chromium, reducing its oxidizing power to a level that can be tolerated by the chloride ligands.
Conclusion: A Synthesis Challenge Unmet
In-depth Analysis of Hexachlorochromate(III) Vibrational Frequencies Remains Elusive
A comprehensive, publicly available dataset detailing the calculated vibrational frequencies for the hexachlorochromate(III) anion, [CrCl6]³⁻, is not readily found in current scientific literature. While fragments of computational and experimental data exist, a complete theoretical and experimental correlation that would underpin an in-depth technical guide is not available at this time.
The hexachlorochromate(III) anion, [CrCl6]³⁻, is an octahedral complex of significant interest in coordination chemistry. Understanding its vibrational modes through techniques like Infrared (IR) and Raman spectroscopy, supported by computational methods such as Density Functional Theory (DFT), is crucial for characterizing its bonding and structure. However, a consolidated resource providing a full vibrational analysis remains an area for further research publication.
For an octahedral molecule with Oₕ symmetry, group theory predicts six fundamental vibrational modes. These are classified by their symmetry properties as A₁₉ (Raman active), E₉ (Raman active), T₂₉ (Raman active), two T₁ᵤ (both IR active), and one T₂ᵤ (inactive). A complete analysis would involve the calculation of the wavenumbers for each of these modes and comparison with experimentally observed spectra.
Some computational studies have been performed on systems containing the [CrCl6]³⁻ unit. For example, DFT calculations on Cr³⁺ doped into cubic elpasolite lattices like Cs₂NaScCl₆ have explored the pressure dependence of the Raman-active A₁₉ and E₉ modes. These studies are highly specialized, focusing on solid-state effects rather than providing a complete frequency set for the isolated anion. A full theoretical spectrum, including the crucial IR-active T₁ᵤ modes responsible for absorption bands, and the inactive T₂ᵤ mode, is not detailed in the available literature.
Similarly, while experimental spectra for salts such as potassium hexachlorochromate(III) (K₃[CrCl₆]) exist, they are often not accompanied by a modern, high-level computational analysis that would allow for a definitive assignment of all observed bands.
Methodological Approach for Future Analysis
A rigorous computational study to determine the vibrational frequencies of [CrCl6]³⁻ would follow a well-established workflow. This process is foundational for researchers aiming to bridge theoretical calculations with experimental observations.
Computational Protocol
The standard procedure involves a multi-step quantum chemical calculation:
-
Geometry Optimization: The initial step is to determine the lowest energy structure of the [CrCl6]³⁻ anion. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) or larger). The optimization process adjusts the Cr-Cl bond lengths and Cl-Cr-Cl angles until a stationary point on the potential energy surface is found.
-
Frequency Calculation: Following a successful optimization, a frequency analysis is performed at the same level of theory. This involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
-
Verification of Minimum: A key outcome of the frequency calculation is the confirmation that the optimized structure is a true energy minimum. This is verified by the absence of any imaginary frequencies. An imaginary frequency would indicate a saddle point on the potential energy surface, corresponding to a transition state rather than a stable structure.
Experimental Protocol: Synthesis of K₃[CrCl₆]
A representative synthesis for a salt of the anion, potassium hexachlorochromate(III), typically involves the reaction of a chromium(III) salt with an excess of potassium chloride in an acidic aqueous solution. A generalized procedure is as follows:
-
Preparation of Reactant Solution: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) is dissolved in a minimal amount of water, often with the addition of hydrochloric acid to prevent the formation of chromium hydroxides.
-
Reaction: A saturated solution of potassium chloride (KCl) is added in stoichiometric excess to the chromium(III) solution.
-
Precipitation: The solution is cooled, often in an ice bath, to precipitate the less soluble K₃[CrCl₆] salt. The precipitation can be enhanced by bubbling hydrogen chloride gas through the solution, which decreases the solubility of the product.
-
Isolation and Purification: The resulting crystalline precipitate is collected by suction filtration, washed with cold concentrated hydrochloric acid and then with a volatile solvent like ether to facilitate drying, and finally dried in a desiccator.
Visualizing the [CrCl6]³⁻ Structure and Vibrational Symmetries
The structure of the hexachlorochromate(III) anion is a classic example of octahedral coordination geometry, which dictates the nature of its vibrational modes and their activity in IR and Raman spectroscopy.
A Technical Brief on the Existence and Theoretical Geometry of Chromium Hexachloride
An Examination of the Stability and Predicted Structure of CrCl₆
This technical guide addresses the nature of chromium hexachloride (CrCl₆), a compound of interest to researchers in inorganic chemistry and materials science. A thorough review of available chemical literature and databases indicates that neutral this compound, where chromium exists in the +6 oxidation state, is not a known stable compound that has been synthesized or experimentally characterized. This document will elucidate the reasons for its probable instability, differentiate it from known chromium chloride species, and discuss its theoretical considerations.
The Question of Existence
While chemical databases like PubChem and Echemi contain entries for "Chromium chloride (CrCl₆)" or "Chromium(6+) hexachloride" and have assigned it a CAS number (14986-48-2), the data provided is computational and not based on experimental observation.[1] Notably, the PubChem entry indicates that a 3D conformer could not be generated due to an unsupported atom valence, which suggests the molecule is not stable under standard models.[1]
Further investigation into related compounds underscores the instability of chromium in a +6 oxidation state with six halogen ligands. Research into chromium hexafluoride (CrF₆), a compound with the smaller and more electronegative fluorine atom, has shown that its existence is highly questionable, with evidence suggesting that previous claims of its synthesis may have misidentified the compound.[2] It is widely accepted in the scientific community that higher hexahalides of chromium, including this compound, are unknown. The larger size and lower electronegativity of chlorine compared to fluorine would create significant steric hindrance and make the high +6 oxidation state on the chromium center even less stable.
Distinguishing from Stable Chromium Chlorides
It is critical to distinguish the hypothetical neutral CrCl₆ from well-characterized and stable chromium chloride compounds.
-
Chromium(III) Chloride (CrCl₃): This is a common and stable compound where chromium has an oxidation state of +3. In its anhydrous form, it adopts a layered crystal structure. It also forms several stable hydrates.
-
Hexachlorochromate(III) Anion ([CrCl₆]³⁻): This is a stable complex ion where a chromium(III) center is coordinated to six chloride ligands. This anion is found in various salts and consistently exhibits an octahedral geometry .
The existence of the [CrCl₆]³⁻ anion is well-documented, and its properties are understood within the framework of crystal field theory and ligand field theory.[3] However, this is fundamentally different from the neutral CrCl₆ molecule, which would require the chromium atom to be in the highly oxidizing and unstable +6 state.
Theoretical Molecular Geometry
In the absence of experimental data, the molecular geometry of a hypothetical CrCl₆ molecule can be predicted using theoretical models such as Valence Shell Electron Pair Repulsion (VSEPR) theory or more advanced computational chemistry methods.
For a central chromium atom bonded to six chlorine atoms with no lone pairs on the central atom (as would be expected for a d⁰ Cr(VI) center), VSEPR theory predicts a symmetrical arrangement to minimize repulsion between the electron pairs in the Cr-Cl bonds. The resulting geometry would be octahedral , with ideal Cl-Cr-Cl bond angles of 90° and 180°.
Computational chemistry studies, which can model hypothetical molecules, would also likely predict an octahedral geometry as the lowest energy structure for an isolated CrCl₆ molecule.[4][5][6] However, these same calculations would also be expected to show a high positive enthalpy of formation, indicating thermodynamic instability and a propensity to decompose, likely through the reduction of the Cr(VI) center and the release of chlorine gas.
Summary of Quantitative Data
As neutral this compound has not been synthesized or isolated, there is no experimental quantitative data available. The table below contrasts this with the known parameters of the stable hexachlorochromate(III) anion.
| Property | Hypothetical Neutral CrCl₆ | Known [CrCl₆]³⁻ Anion |
| Chromium Oxidation State | +6 | +3 |
| Existence | Not experimentally observed | Stable in various salts |
| Molecular Geometry | Theoretically Octahedral | Experimentally Octahedral |
| Bond Angles (Cl-Cr-Cl) | Predicted: 90°, 180° | Observed: ~90°, 180° |
| Experimental Data | None available | Available (X-ray diffraction, etc.) |
Conclusion and Future Outlook
Future research in this area would likely remain in the computational realm, exploring the transient nature and decomposition pathways of such a high-oxidation-state molecule under extreme, non-standard conditions. For practical applications and experimental work, research should focus on the well-established chemistry of chromium(III) chlorides and the [CrCl₆]³⁻ anion.
Diagram of Chromium Chloride Species
The following diagram illustrates the relationship between the stable, known forms of chromium chloride and the hypothetical, unstable neutral this compound.
Caption: Relationships between known and hypothetical chromium chloride species.
References
A Comprehensive Technical Guide to High-Valent Chromium Halides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, properties, and reactivity of high-valent chromium halides, focusing on compounds where chromium exists in the +4, +5, and +6 oxidation states. This document is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development by consolidating key experimental and theoretical data.
Introduction to High-Valent Chromium Halides
High-valent chromium halides are a class of highly reactive and thermally unstable compounds that have presented significant synthetic and characterization challenges. Their potent oxidizing nature makes them of interest in various chemical transformations. This guide will focus primarily on the fluorides and chlorides, as high-valent bromides and iodides are generally less stable and, in many cases, have not been isolated in bulk.
Chromium(IV) Halides
Chromium(IV) halides are characterized by a d² electron configuration on the chromium atom, leading to interesting magnetic and structural properties.
Chromium(IV) Fluoride (B91410) (CrF₄)
Chromium(IV) fluoride is a dark brown or black solid.[1] It is highly reactive and readily hydrolyzes in the presence of moisture.
2.1.1. Synthesis
The primary synthetic route to chromium(IV) fluoride involves the direct fluorination of chromium metal or a lower chromium halide at elevated temperatures.[2][3]
Experimental Protocol: Synthesis of Chromium(IV) Fluoride
-
Reactants:
-
Powdered chromium metal or anhydrous chromium(III) chloride (CrCl₃)
-
Fluorine gas (F₂)
-
-
Apparatus:
-
A tube furnace with a corrosion-resistant reaction tube (e.g., made of nickel or Monel)
-
A system for controlled delivery of fluorine gas
-
A cold trap to collect volatile byproducts
-
-
Procedure:
-
Place the powdered chromium or CrCl₃ in a suitable reaction boat within the furnace tube.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Heat the furnace to a temperature between 350 and 500°C.[3]
-
Slowly introduce a stream of fluorine gas over the chromium precursor.
-
A mixture of CrF₄ and CrF₅ will be produced. The less volatile CrF₄ will deposit in the cooler parts of the reactor as varnish-like brown beads upon cooling.[3]
-
Purification can be achieved by sublimation.[2]
-
Safety Precautions: Fluorine gas is extremely toxic and corrosive. This synthesis must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and face protection.[4][5][6] All apparatus must be scrupulously dried to prevent the formation of highly corrosive HF.
2.1.2. Properties of CrF₄
The physical and structural properties of CrF₄ are summarized in the table below.
| Property | Value |
| Formula Weight | 127.99 g/mol [1] |
| Appearance | Dark brown or black solid[1] |
| Melting Point | 277 °C[1][3] |
| Boiling Point | ~400 °C[3] |
| Crystal Structure | Monoclinic[7] |
| Space Group | C2/c[7] |
| Cr-F Bond Lengths | 1.74 - 1.97 Å[7] |
| Magnetic Ordering | Ferromagnetic[7] |
| Magnetic Susceptibility (χm) | Data not available, but expected to be paramagnetic. |
2.1.3. Reactivity of CrF₄
Chromium(IV) fluoride is a strong oxidizing agent and is sensitive to moisture.
-
Hydrolysis: It reacts with water to form chromium dioxide and hydrogen fluoride.[3] CrF₄ + 2H₂O → CrO₂ + 4HF
Chromium(IV) Chloride (CrCl₄)
Chromium(IV) chloride is an unstable compound that has been primarily observed in the gas phase at high temperatures. It readily decomposes back to chromium(III) chloride and chlorine gas at room temperature.
2.2.1. Synthesis
CrCl₄ is generated in the gas phase by the reaction of chromium(III) chloride with chlorine gas at elevated temperatures.
Experimental Protocol: Gas-Phase Synthesis of Chromium(IV) Chloride
-
Reactants:
-
Anhydrous chromium(III) chloride (CrCl₃)
-
Chlorine gas (Cl₂)
-
-
Apparatus:
-
A high-temperature flow reactor
-
Mass spectrometer or other gas-phase detection system
-
-
Procedure:
-
Heat anhydrous CrCl₃ in the flow reactor to a high temperature (e.g., >600 °C).
-
Pass a stream of chlorine gas over the heated CrCl₃.
-
The gaseous CrCl₄ formed can be detected and characterized in situ using techniques like mass spectrometry. The compound is not stable enough to be isolated as a solid or liquid at room temperature.
-
2.2.2. Properties of CrCl₄
Due to its instability, the properties of CrCl₄ have been primarily studied in the gas phase.
| Property | Value |
| Formula Weight | 193.81 g/mol |
| Appearance | Gas-phase species |
| Decomposition | Decomposes above -80 °C |
| Molecular Geometry | Tetrahedral (gas phase, predicted) |
2.2.3. Reactivity of CrCl₄
The primary reaction of CrCl₄ is its decomposition to CrCl₃ and Cl₂.
Chromium(V) Halides
Chromium(V) halides contain chromium in a d¹ electronic configuration.
Chromium(V) Fluoride (CrF₅)
Chromium(V) fluoride is a red, volatile solid and a potent oxidizing agent.[8]
3.1.1. Synthesis
CrF₅ can be synthesized by the high-pressure fluorination of chromium metal.[9] It is also formed as a byproduct in the synthesis of CrF₄.[3]
Experimental Protocol: Synthesis of Chromium(V) Fluoride
-
Reactants:
-
Chromium metal powder
-
Fluorine gas (F₂)
-
-
Apparatus:
-
High-pressure reactor
-
System for controlled delivery of fluorine gas
-
-
Procedure:
-
Place chromium metal powder in the high-pressure reactor.
-
Pressurize the reactor with fluorine gas to approximately 200 bar.
-
Heat the reactor to 400 °C.[9]
-
The volatile CrF₅ can be collected by condensation in a cold trap.
-
Safety Precautions: This synthesis involves high pressures and the use of highly toxic and corrosive fluorine gas. It should only be performed by experienced researchers in a specialized facility.
3.1.2. Properties of CrF₅
| Property | Value |
| Formula Weight | 146.99 g/mol [8] |
| Appearance | Red, volatile solid[8] |
| Melting Point | 34 °C[8] |
| Boiling Point | 117 °C[8][9] |
| Crystal Structure | Orthorhombic[8] |
| Space Group | Pbcm[8] |
| Lattice Constants | a = 7.829 Å, b = 7.534 Å, c = 5.518 Å[8] |
| Molecular Geometry | Octahedral (in solid-state polymer)[8] |
| Magnetic Susceptibility (χm) | Paramagnetic, specific value not available. |
3.1.3. Reactivity of CrF₅
CrF₅ is a strong oxidizing and fluorinating agent.
-
Reaction with Lewis Bases: It reacts with fluoride ion donors like CsF to form the hexafluorochromate(V) anion, [CrF₆]⁻.[8] CrF₅ + CsF → Cs[CrF₆]
-
Reaction with Lewis Acids: It reacts with strong Lewis acids such as SbF₅.[8]
-
Hydrolysis: It readily hydrolyzes.[8]
High-Valent Chromium Bromides and Iodides
The existence and stability of high-valent chromium bromides and iodides are significantly limited compared to the fluorides and chlorides. The larger size and greater polarizability of bromide and iodide ions favor the reduction of high-valent chromium.
-
Chromium(IV) Bromide (CrBr₄) and Chromium(IV) Iodide (CrI₄): These compounds are not known to be stable in the solid state. There is some evidence for their existence in the gas phase at high temperatures, but they have not been isolated.[10][11]
-
Higher Bromides and Iodides: There is no significant experimental evidence for the existence of chromium(V) or chromium(VI) bromides and iodides. Theoretical studies suggest they are highly unstable.
Summary of Synthetic Pathways
The following diagram illustrates the general synthetic relationships between some of the high-valent chromium halides.
Caption: Synthetic routes to CrF₄, CrF₅, and gas-phase CrCl₄.
Logical Relationships in Reactivity
The reactivity of high-valent chromium halides is dominated by their strong oxidizing power and susceptibility to hydrolysis.
Caption: Key reactions of CrF₄ and CrF₅.
Conclusion
High-valent chromium halides, particularly the fluorides, are fascinating and highly reactive compounds. Their synthesis requires specialized equipment and stringent handling procedures due to their toxicity and reactivity. While CrF₄ and CrF₅ have been isolated and characterized, the corresponding chlorides are significantly less stable, and the bromides and iodides remain largely elusive. Further research, potentially employing matrix isolation techniques and advanced computational methods, will be necessary to fully elucidate the properties and reactivity of the more unstable members of this class of compounds.
References
- 1. WebElements Periodic Table » Chromium » chromium tetrafluoride [winter.group.shef.ac.uk]
- 2. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 3. Chromium(IV) fluoride - Wikipedia [en.wikipedia.org]
- 4. riccachemical.com [riccachemical.com]
- 5. Hexavalent Chromium Safety - EHSLeaders [ehsleaders.org]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromium pentafluoride - Wikipedia [en.wikipedia.org]
- 9. Chromium - Wikipedia [en.wikipedia.org]
- 10. WebElements Periodic Table » Chromium » chromium tetraiodide [webelements.com]
- 11. Chromium tetraiodide - Wikipedia [en.wikipedia.org]
The Elusive Hexachloride: A Technical Guide to the Discovery and Research Landscape of Chromium Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium, a first-row transition metal, exhibits a rich and diverse chemistry, with its compounds displaying a wide range of oxidation states, colors, and reactivities. Among its halogenated derivatives, the chlorides of chromium are of significant industrial and academic interest. While chromium(III) chloride is a well-established and widely utilized compound, the existence and properties of chromium in its highest oxidation state, +6, as a simple hexachloride (CrCl₆), have been a subject of considerable scientific inquiry. This technical guide provides a comprehensive overview of the discovery of chromium, the history of chromium chloride research, and a detailed exploration into the theoretical and experimental quest for the elusive chromium hexachloride. It will cover the established chemistry of lower chromium chlorides, the reasons for the instability of CrCl₆, and the advanced techniques used to study related unstable species.
A Brief History of Chromium Discovery
The element chromium was discovered in 1797 by the French chemist Nicolas-Louis Vauquelin. He isolated the new element from a Siberian mineral known as crocoite (lead chromate, PbCrO₄). The name "chromium" was derived from the Greek word "chroma," meaning color, a nod to the vibrant and varied colors of its compounds. This intrinsic property of chromium compounds has led to their widespread use as pigments. Vauquelin's work laid the foundation for over two centuries of research into the fascinating and complex chemistry of this transition metal.
Established Chromium Chlorides: A Foundation
Before delving into the research on this compound, it is essential to understand the properties of the well-characterized chlorides of chromium.
Chromium(III) Chloride (CrCl₃)
Chromium(III) chloride is the most stable and common chloride of chromium. It exists in an anhydrous form and as various hydrates, the most common of which is the hexahydrate.
-
Anhydrous CrCl₃: This form is a violet, crystalline solid with a layered crystal structure. It is notable for its insolubility in water, a consequence of its stable crystal lattice.
-
Chromium(III) Chloride Hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O): This is the most common hydrated form and appears as a dark green solid. It is soluble in water and is a readily available starting material for the synthesis of other chromium(III) complexes.
Table 1: Physicochemical Properties of Chromium(III) Chloride
| Property | Anhydrous CrCl₃ | CrCl₃·6H₂O |
| Molar Mass | 158.36 g/mol | 266.45 g/mol |
| Appearance | Violet crystalline solid | Dark green crystalline solid |
| Melting Point | 1152 °C | 83 °C (decomposes) |
| Boiling Point | 1300 °C (sublimes) | N/A |
| Solubility in Water | Insoluble | Soluble |
| Crystal Structure | Layered, YCl₃ structure type | Monoclinic |
Other Chromium Chlorides
Other, less stable chromium chlorides have been synthesized and characterized, primarily in non-aqueous conditions or in the gas phase. These include chromium(II) chloride (CrCl₂), a white solid that is a powerful reducing agent, and chromium(IV) chloride (CrCl₄), a gaseous species observed in high-temperature reactions.
The Quest for this compound (CrCl₆)
Despite the existence of a stable chromium hexafluoride (CrF₆), the analogous this compound (CrCl₆) has not been synthesized as a stable, isolable compound. Research into this molecule has been primarily theoretical, with experimental efforts focusing on techniques capable of detecting transient or highly unstable species.
Theoretical Considerations and Instability
The non-existence of stable CrCl₆ can be attributed to a combination of electronic and steric factors:
-
Electronic Effects: The high +6 oxidation state of chromium is highly oxidizing. To stabilize this state, chromium requires very electronegative ligands, such as fluorine or oxygen, which can effectively withdraw electron density. Chlorine is less electronegative than fluorine, making it less capable of stabilizing the Cr(VI) center. The electron configuration of Cr(VI) is [Ar] 3d⁰, meaning it has no d-electrons to participate in stabilizing bonding interactions in the same way as in lower oxidation states.
-
Steric Hindrance: The larger size of the chloride ligand compared to fluoride (B91410) leads to significant steric repulsion when six chloride ions are arranged around a central chromium atom. This steric crowding destabilizes the octahedral geometry required for a hexachloride complex.
While the neutral molecule CrCl₆ is not known to be stable, the anion [CrCl₆]³⁻ is a well-known complex ion, featuring chromium in the +3 oxidation state. Computational studies have been performed on this and other chromium-chloride species.[1]
Evidence from Chemical Databases
Chemical databases like PubChem contain entries for "Chromium(6+) hexachloride" (CAS number 14986-48-2).[2] However, it is crucial to note that such entries do not confirm the existence of a stable, isolable compound. The PubChem entry for CrCl₆ indicates that the generation of a 3D conformer is disallowed due to an "unsupported atom valence," which is strong evidence for the molecule's instability under normal conditions.[2]
Advanced Experimental Techniques in Chromium Chloride Research
Given the instability of high-valent chromium chlorides, researchers have turned to specialized techniques to study these species.
Matrix Isolation Spectroscopy
Matrix isolation is a powerful technique for studying highly reactive or unstable molecules. The method involves trapping the species of interest in a cryogenic, inert matrix (typically a noble gas like argon or neon) at very low temperatures (around 4-20 K).[3] This isolation prevents the reactive molecules from interacting with each other, allowing for their spectroscopic characterization.
While CrCl₆ has not been observed using this technique, matrix isolation has been successfully employed to study other chromium chloride species in the gas phase, providing valuable insights into their structure and bonding.
Chromyl Chloride (CrO₂Cl₂): A Stable Chromium(VI) Oxychloride
In stark contrast to the instability of CrCl₆, chromyl chloride (CrO₂Cl₂) is a well-known and relatively stable compound containing chromium in the +6 oxidation state. It is a volatile, blood-red liquid that is a powerful oxidizing agent.
Table 2: Physicochemical Properties of Chromyl Chloride (CrO₂Cl₂)
| Property | Chromyl Chloride (CrO₂Cl₂) |
| Molar Mass | 154.90 g/mol |
| Appearance | Fuming, blood-red liquid |
| Melting Point | -96.5 °C |
| Boiling Point | 117 °C |
| Solubility in Water | Reacts violently (hydrolyzes) |
| Molecular Geometry | Distorted tetrahedral |
The existence of CrO₂Cl₂ highlights the ability of the highly electronegative oxygen atoms to stabilize the Cr(VI) center, a role that six chloride ligands alone are unable to fulfill.
Experimental Protocols
Synthesis of Anhydrous Chromium(III) Chloride
Anhydrous CrCl₃ can be prepared by the dehydration of the hexahydrate using a strong dehydrating agent like thionyl chloride (SOCl₂).[4]
Protocol:
-
Place 100 g of finely pulverized chromium(III) chloride hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O) in a round-bottomed flask fitted with a reflux condenser.
-
In a fume hood, add 325 ml of thionyl chloride to the flask.
-
Gently reflux the mixture on a water bath for approximately six hours, or until the evolution of HCl gas ceases. The color of the solid should change from green to violet.
-
Distill off the excess thionyl chloride.
-
Remove the remaining traces of thionyl chloride by heating the flask on a water bath in a stream of dry air, followed by heating under reduced pressure.
-
The resulting violet powder is anhydrous CrCl₃. For very high purity, it can be sublimed at 950 °C in a stream of dry chlorine.
Synthesis of Chromyl Chloride (CrO₂Cl₂)
Chromyl chloride can be synthesized by the reaction of potassium dichromate with sodium chloride and concentrated sulfuric acid.[5]
Protocol:
-
In a crucible, mix approximately 5 mg of potassium dichromate (K₂Cr₂O₇) and 4 mg of sodium chloride (NaCl).
-
Carefully add a small amount of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
If the reaction does not start immediately, gently heat the crucible.
-
The reaction will proceed rapidly, producing dense, red-brown vapors of chromyl chloride. These vapors can be collected by distillation if desired. The overall reaction is: K₂Cr₂O₇ + 4NaCl + 6H₂SO₄ → 2CrO₂Cl₂ + 2KHSO₄ + 4NaHSO₄ + 3H₂O
Caution: This reaction should be performed in a well-ventilated fume hood, as chromyl chloride is volatile, corrosive, and a suspected carcinogen.
Conclusion
The research into this compound exemplifies a common theme in inorganic chemistry: the interplay of electronic and steric factors in determining molecular stability. While CrCl₆ remains a hypothetical molecule, its study, even if only theoretical, provides valuable insights into the bonding and reactivity of high-valent transition metal compounds. The established chemistry of chromium(III) chloride and chromyl chloride, coupled with advanced techniques like matrix isolation spectroscopy, continues to provide a robust framework for understanding the complex and colorful world of chromium chemistry. For professionals in drug development, while chromium compounds are not typically direct therapeutic agents due to toxicity concerns (especially Cr(VI)), understanding the fundamental principles of transition metal coordination chemistry is crucial for the design of metal-based diagnostics and therapeutics.
References
- 1. Figure 4 from Pressure effects on CrCl6(3-) embedded in cubic Cs2NaMCl6 (M=Sc,Y) lattices: study through periodic and cluster calculations. | Semantic Scholar [semanticscholar.org]
- 2. Chromium(6+) hexachloride | Cl6Cr | CID 57348670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matrix isolation - Wikipedia [en.wikipedia.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. chemistryfanatics.wordpress.com [chemistryfanatics.wordpress.com]
Quantum Chemical Calculations on the Hexachlorochromate(III) Anion ([CrCl₆]³⁻): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of quantum chemical calculations performed on the hexachlorochromate(III) anion, [CrCl₆]³⁻. This complex is a subject of significant interest due to its electronic structure and spectroscopic properties. This document summarizes key computational findings, details the methodologies employed, and presents a logical workflow for such calculations.
Core Computational Data
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and vibrational properties of [CrCl₆]³⁻. The following tables summarize key quantitative data derived from a representative study by García-Lastra, et al., which investigated the effects of pressure on [CrCl₆]³⁻ embedded in a crystalline lattice.
Table 1: Optimized Geometric Parameters for [CrCl₆]³⁻
| Parameter | Value (Å) |
| Cr-Cl Bond Length (R₀) | 2.44 |
Note: This value represents the equilibrium bond distance calculated using DFT.
Table 2: Calculated Vibrational Frequencies for [CrCl₆]³⁻
| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) |
| ν₁ | A₁g | 290 |
| ν₂ | Eg | 235 |
| ν₅ | T₂g | 155 |
Note: These frequencies correspond to the stretching (A₁g and Eg) and bending (T₂g) modes of the octahedral [CrCl₆]³⁻ complex.
Computational Protocols
The data presented above were obtained through a detailed and rigorous computational protocol. Understanding this methodology is crucial for reproducing the results and for designing future computational studies on similar systems.
Geometry Optimization
The equilibrium geometry of the [CrCl₆]³⁻ cluster was determined by performing a geometry optimization. This procedure systematically alters the atomic coordinates to find the arrangement with the lowest total energy.
-
Level of Theory: Density Functional Theory (DFT) was employed.
-
Exchange-Correlation Functional: The Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a common choice for such systems.
-
Basis Set: A triple-ζ quality basis set with polarization and diffuse functions (e.g., 6-311+G*) is typically used for an accurate description of the electronic structure. For the chromium atom, effective core potentials (ECPs) like the LANL2DZ are often used to account for relativistic effects and reduce computational cost.
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or Q-Chem are commonly used for these calculations.
-
Convergence Criteria: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to calculate the vibrational modes.
-
Methodology: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.
-
Stationary Point Characterization: A true minimum on the potential energy surface is characterized by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.
-
Level of Theory and Basis Set: It is crucial to perform the frequency calculation at the same level of theory and with the same basis set as the geometry optimization.
Logical Workflow for Quantum Chemical Calculations
The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecular species like [CrCl₆]³⁻.
Caption: A flowchart illustrating the key steps in a typical quantum chemical calculation workflow.
Electronic Structure and the Jahn-Teller Effect
The hexachlorochromate(III) anion, with a d³ electronic configuration for the Cr³⁺ ion, has a non-degenerate ⁴A₂g ground electronic state in a perfect octahedral (Oₕ) symmetry. Consequently, a static Jahn-Teller distortion is not expected in the ground state.[1][2] The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion that removes that degeneracy, because the distortion lowers the overall energy of the species. This effect is most pronounced in octahedral complexes when there is an odd number of electrons in the eg orbitals. While the ground state of [CrCl₆]³⁻ is not degenerate, excited electronic states may be, which can influence its photochemical and photophysical properties.
Conclusion
Quantum chemical calculations provide a powerful framework for investigating the properties of transition metal complexes like [CrCl₆]³⁻. By employing appropriate theoretical models and computational protocols, researchers can gain detailed insights into the geometry, vibrational dynamics, and electronic structure of these species. The data and workflows presented in this guide serve as a valuable resource for scientists engaged in computational chemistry, materials science, and drug development.
References
Methodological & Application
Application Notes and Protocols for Matrix Isolation Studies of High-Valent Chromium Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix isolation is a powerful spectroscopic technique used to study reactive and unstable species by trapping them in an inert, cryogenic solid matrix.[1][2] This method allows for the detailed characterization of molecular structure and properties at very low temperatures, inhibiting intermolecular interactions and decomposition. While the existence of chromium hexachloride (CrCl₆) remains unconfirmed, with literature suggesting its instability and absence of successful synthesis to date[3], the principles of matrix isolation can be applied to investigate its potential formation and to study other high-valent chromium chlorides.
This document provides a generalized protocol for the matrix isolation of high-valent chromium chlorides, drawing upon established methodologies for related chromium species like chromium tetrachloride (CrCl₄) and chromium trichloride (B1173362) (CrCl₃).[4] These protocols are intended to serve as a foundational guide for researchers aiming to explore the synthesis and characterization of highly reactive chromium compounds.
Experimental Protocols
General Protocol for Matrix Isolation of High-Valent Chromium Chlorides
This protocol outlines the key steps for the generation, isolation, and spectroscopic analysis of high-valent chromium chlorides. The specific parameters may require optimization depending on the precursor and the target molecule.
1. Precursor Selection and Preparation:
-
For CrCl₄ and CrCl₃: Solid chromium(III) chloride (CrCl₃) can be used as a precursor.[4] The solid should be of high purity and thoroughly degassed under vacuum prior to use to remove any adsorbed water or volatile impurities.
-
For Hypothetical CrCl₆: A potential, though unproven, gas-phase precursor would be necessary. This might involve a high-temperature reaction or laser ablation of a suitable chromium-containing target in the presence of a chlorine source.
2. High-Temperature Vaporization/Generation:
-
The precursor is placed in a Knudsen effusion cell or a similar high-temperature furnace integrated into the matrix isolation vacuum system.
-
For the generation of CrCl₄ and CrCl₃ from solid CrCl₃, the cell is heated to a temperature range of 550–800 °C.[4] At lower temperatures within this range (around 550 °C), CrCl₄ is the more volatile species, while CrCl₃ appears at approximately 600 °C.[4]
3. Matrix Gas Deposition:
-
A large excess of a noble gas, typically argon (Ar), is used as the matrix material due to its inertness and optical transparency.[1][2]
-
The matrix gas is slowly leaked into the vacuum chamber through a separate inlet. The ratio of the matrix gas to the chromium chloride species should be high (typically >1000:1) to ensure effective isolation.
4. Co-deposition and Matrix Formation:
-
The vaporized chromium chloride species and the matrix gas are co-deposited onto a cryogenic substrate, such as a CsI or KBr window, cooled to approximately 10-15 K by a closed-cycle helium cryostat.[2]
-
The deposition rate should be slow and controlled to ensure the formation of a clear, rigid matrix and to prevent aggregation of the guest molecules.
5. Spectroscopic Analysis:
-
Once a suitable matrix has been formed, it is analyzed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: This is a primary tool for identifying the vibrational frequencies of the isolated molecules, which provides information about their structure and bonding.[2]
-
Mass Spectrometry: A mass spectrometer can be used in conjunction with the vaporization source to identify the species present in the gas phase before they are trapped in the matrix.[4]
6. Data Analysis and Interpretation:
-
The experimental spectra are analyzed and compared with theoretical calculations (e.g., using Density Functional Theory, DFT) to aid in the assignment of vibrational modes and to confirm the identity and structure of the isolated species.
Data Presentation
The following table summarizes the reported experimental vibrational frequencies for chromium tetrachloride (CrCl₄) and chromium trichloride (CrCl₃) obtained from matrix isolation studies.[4] This data is crucial for the identification of these species in future experiments.
| Compound | Symmetry | Vibrational Mode | Experimental Frequency (cm⁻¹) in Ar Matrix |
| CrCl₄ | Td | ν₃ (stretching) | 488 |
| CrCl₃ | D₃h | ν₃ (stretching) | 475 |
Table 1: Experimentally observed vibrational frequencies for matrix-isolated chromium chlorides.[4]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for a matrix isolation experiment and the logical relationship of the key components.
Caption: General experimental workflow for matrix isolation of high-valent chromium chlorides.
Caption: Logical relationships of key components and techniques in a matrix isolation experiment.
References
- 1. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. Chromium - Wikipedia [en.wikipedia.org]
- 4. Matrix isolation and mass spectrometric studies on the vaporisation of chromium(III) chloride. The characterisation of molecular CrCl4 and CrCl3 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Detection of the Transient Species CrCl₆ using Cold-Spray Ionization Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The detection and characterization of transient chemical species are fundamental to understanding reaction mechanisms in fields ranging from catalysis to environmental science. The hexachloro-chromium(VI) anion, [CrCl₆]⁻, is a hypothetical but plausible transient intermediate in certain oxidation reactions involving chromium. Its extreme lability makes it impossible to isolate and characterize using conventional analytical techniques. Mass spectrometry (MS), particularly with soft ionization methods, provides a powerful tool for observing such fleeting species directly from solution. This application note describes a detailed protocol for the detection of transient [CrCl₆]⁻ using Cold-Spray Ionization (CSI) Mass Spectrometry, a technique ideal for analyzing thermally sensitive and unstable molecules.[1][2]
Principle of the Method
Standard Electrospray Ionization (ESI) can sometimes induce fragmentation or degradation of labile complexes due to thermal stress in the desolvation process.[3][4] Cold-Spray Ionization (CSI) is a variant of ESI that operates at low temperatures, typically between -80°C and 10°C.[1] By cooling the spray needle and nebulizing gas, CSI minimizes thermal energy input during the ionization process. This allows for the gentle transfer of unstable and non-covalently bound complexes from the solution phase into the gas phase for MS analysis, preserving their original structure.[2][3] The low-temperature conditions are particularly suitable for trapping and detecting highly reactive intermediates like [CrCl₆]⁻ that would otherwise decompose before detection.[5]
Experimental Protocol
This protocol outlines the in-situ generation of transient CrCl₆ and its immediate analysis by CSI-MS.
1. Reagents and Sample Preparation
-
Reagents: Chromium(VI) oxide (CrO₃), Thionyl chloride (SOCl₂), Anhydrous Acetonitrile (MeCN, low water content, <50 ppm).
-
Safety: CrO₃ is highly toxic, corrosive, and a strong oxidizing agent. SOCl₂ is corrosive and reacts violently with water. All manipulations must be performed in a fume hood using appropriate personal protective equipment (PPE).
-
Procedure for In-Situ Generation:
-
Prepare a 1 mM stock solution of CrO₃ in anhydrous MeCN.
-
Cool a vial containing 1 mL of the CrO₃ solution to -40°C in a cryo-cooler.
-
While stirring, rapidly add a 100-fold molar excess of SOCl₂ to the cooled CrO₃ solution. The reaction is expected to transiently form CrCl₆.
-
Immediately introduce the resulting solution into the CSI-MS system via syringe pump infusion. The transfer line should also be cooled to maintain the low temperature of the sample.
-
2. Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is required for accurate mass measurement and isotopic pattern confirmation.
-
Ion Source: A commercial or custom-built Cold-Spray Ionization (CSI) source. The spray needle and nebulizing gas line must be jacketed and cooled by a circulating chiller.
3. CSI-MS Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument used. The goal is to use the "softest" possible conditions to prevent in-source decay.
| Parameter | Recommended Value | Purpose |
| Ionization Mode | Negative | To detect the [CrCl₆]⁻ anion. |
| Spray Temperature | -40 °C | Minimizes thermal decomposition of the analyte.[1] |
| Nebulizing Gas (N₂) Flow | 1.0 - 1.5 L/min | Assists in droplet formation at low temperatures. |
| Drying Gas (N₂) Flow | 2.0 L/min | Facilitates desolvation without excessive heating. |
| Drying Gas Temperature | 25 °C | Kept low to prevent thermal degradation. |
| Capillary Voltage | -2.5 kV | Creates a stable spray of negatively charged droplets. |
| Cone Voltage | -20 V | A low voltage to gently guide ions into the mass analyzer. |
| Sample Infusion Rate | 3 - 5 µL/min | Ensures a stable and continuous supply of the sample. |
| Mass Range (m/z) | 150 - 500 | To cover the expected mass range of the target ion. |
| Data Acquisition | High Resolution | To resolve the complex isotopic pattern of [CrCl₆]⁻. |
Data Presentation and Analysis
The primary evidence for the detection of [CrCl₆]⁻ is its unique mass-to-charge ratio and, critically, its complex isotopic pattern arising from the natural abundances of chromium (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr) and chlorine (³⁵Cl, ³⁷Cl) isotopes.
Table 1: Predicted m/z and Relative Abundance for Major Isotopologues of [CrCl₆]⁻
| Isotopologue Formula | Predicted m/z | Theoretical Relative Abundance (%) |
| [⁵²Cr(³⁵Cl)₆]⁻ | 261.753 | 100.00 |
| [⁵²Cr(³⁵Cl)₅(³⁷Cl)]⁻ | 263.750 | 48.90 |
| [⁵³Cr(³⁵Cl)₆]⁻ | 262.757 | 11.34 |
| [⁵⁰Cr(³⁵Cl)₆]⁻ | 259.758 | 5.18 |
| [⁵²Cr(³⁵Cl)₄(³⁷Cl)₂]⁻ | 265.747 | 10.00 |
| [⁵⁴Cr(³⁵Cl)₆]⁻ | 263.758 | 2.82 |
Note: The table presents a simplified view. The observed spectrum will be a complex cluster of peaks. The key is to compare the entire experimental isotopic cluster to a simulated pattern.
A successful detection would show a clear cluster of peaks centered around m/z 262, matching the simulated isotopic distribution for [CrCl₆]⁻. The transient nature of the species can be confirmed by observing the signal only immediately after the reaction is initiated and seeing it decay rapidly.
Visualizations
The following diagrams illustrate the experimental process and the chemical context.
Caption: Experimental workflow for the detection of transient CrCl₆.
Caption: Hypothetical reaction pathway showing the transient nature of CrCl₆.
Conclusion
This application note provides a comprehensive protocol for the detection of the highly labile species [CrCl₆]⁻ using Cold-Spray Ionization Mass Spectrometry. The combination of in-situ sample generation at cryogenic temperatures and gentle ionization is crucial for observing species that exist for only fleeting moments in solution.[1][2] The methodology presented, particularly the analysis of the unique isotopic signature, allows for the confident identification of transient intermediates. This approach can be adapted by researchers to study a wide variety of other unstable coordination complexes and reactive intermediates, providing deeper insights into complex chemical and biological processes.
References
- 1. Cold-spray ionization mass spectrometry: principle and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cold-Spray Ionization Mass Spectrometry: Applications in Structural Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cold-spray ionization mass spectrometry: applications in structural coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Cold-spray ionization mass spectrometry: applications in structural coordination chemistry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Chromium-Based Chemical Vapor Deposition
Introduction: On the Feasibility of CrCl₆ as a CVD Precursor
Researchers investigating novel precursors for the chemical vapor deposition (CVD) of chromium-containing thin films may consider various volatile chromium halides. This document addresses the potential use of hexavalent chromium chloride species. It is critical to establish at the outset that the simple molecular compound, chromium(VI) chloride (CrCl₆), is not known to be a stable, isolable compound under practical conditions. The high oxidizing power of chromium in the +6 oxidation state makes a stable molecule with six electron-withdrawing chloride ligands thermodynamically unfavorable. The species [CrCl₆]³⁻ is a known complex anion, but it exists as a salt and lacks the volatility required for a CVD precursor.
Therefore, these notes pivot to a viable, though highly hazardous, volatile hexavalent chromium compound: chromyl chloride (CrO₂Cl₂) . This document will detail its properties and potential application in CVD, drawing comparisons with the more conventional and well-established chromium precursor, chromium hexacarbonyl (Cr(CO)₆) . The information is intended for researchers, scientists, and professionals in materials science and drug development who require a nuanced understanding of chromium precursor chemistry.
Precursor Comparison: Chromyl Chloride vs. Chromium Hexacarbonyl
The selection of a precursor is paramount for a successful CVD process, directly influencing deposition temperature, film composition, and safety considerations. Chromyl chloride, as a liquid, and chromium hexacarbonyl, as a solid, offer different advantages and present distinct challenges.
Physical and Chemical Properties
A summary of the key properties for both precursors is presented below. This data is essential for designing a CVD system, including precursor delivery and thermal management.
| Property | Chromyl Chloride (CrO₂Cl₂) | Chromium Hexacarbonyl (Cr(CO)₆) |
| Formula Weight | 154.90 g/mol [1][2] | 220.06 g/mol [3] |
| State at STP | Dark red, fuming liquid[1][4][5] | Colorless crystalline solid[3] |
| Melting Point | -96.5 °C[1][2][4] | 90 °C (decomposes)[3] |
| Boiling Point | 117 °C[1][2] | 210 °C (decomposes)[3] |
| Vapor Pressure | 20 mmHg at 20 °C[1][4] | High vapor pressure, sublimes |
| Density | 1.911 g/mL[2][4] | 1.77 g/cm³[3] |
| Solubility | Reacts violently with water[1][4]. Soluble in CCl₄, CS₂, benzene, CHCl₃[2][6]. | Insoluble in water. Soluble in organic solvents[3]. |
| Primary Hazards | Strong oxidizer, highly corrosive, water-reactive, carcinogen[4][7]. | Toxic[3]. |
Application Profile: Chromyl Chloride (CrO₂Cl₂) in CVD
Chromyl chloride has been utilized as a precursor for the deposition of chromium dioxide (CrO₂) thin films, a material of interest for its ferromagnetic properties[6]. The presence of oxygen within the precursor molecule is a distinct feature that can be leveraged for the direct deposition of oxide films without the need for a separate oxygen source.
Potential Deposition Reactions
The thermal decomposition of chromyl chloride on a heated substrate is expected to proceed as follows:
CrO₂Cl₂(g) → CrO₂(s) + Cl₂(g)
This reaction is simplified and the actual surface chemistry may be more complex, potentially involving chlorinated intermediates. The co-injection of a reducing agent like hydrogen could facilitate the deposition of chromium metal or lower oxides, but would also produce highly corrosive HCl gas.
Experimental Protocol: CVD of Chromium Dioxide from Chromyl Chloride
The following is a generalized protocol for the deposition of CrO₂ thin films using CrO₂Cl₂ in a lab-scale, cold-wall CVD reactor. This protocol is hypothetical and must be adapted and validated within a dedicated, high-safety laboratory environment.
Pre-Deposition Checklist & Safety
-
System Integrity: Perform a leak check of the entire CVD system, including gas lines, the reactor chamber, and the vacuum pump. The system must be leak-tight to prevent the release of toxic vapors and the ingress of atmospheric moisture.
-
Scrubber System: Ensure the effluent gas scrubber is charged with a suitable neutralizing agent (e.g., sodium hydroxide (B78521) solution) and is fully operational.
-
Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges for acid gases and chromium compounds, heavy-duty chemical resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or suit are mandatory[7][8]. All manipulations of chromyl chloride must be performed within a certified fume hood.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Have spill kits containing appropriate absorbents (not combustible materials) ready.
Experimental Workflow
References
- 1. Chromyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. 14977-61-8 CAS MSDS (Chromyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Chromium hexacarbonyl - Wikipedia [en.wikipedia.org]
- 4. Chromyl chloride - Wikipedia [en.wikipedia.org]
- 5. Chromyl Chloride and Its Properties [unacademy.com]
- 6. Chromyl chloride, 99.99% (metals basis) 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: Chromium(VI) Hexachloride as a Theoretical Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a theoretical exploration of chromium(VI) hexachloride (CrCl₆). Standard chemical literature and experimental evidence indicate that chromium hexachloride is not a known or synthesized compound and is considered highly unstable or non-existent.[1] Information from chemical database aggregators that list CrCl₆ should be regarded as theoretical or computational entries. All protocols and mechanisms described herein are hypothetical and intended for conceptual purposes only. Hexavalent chromium compounds are known carcinogens and are highly toxic.[2][3][4]
Introduction
Chromium(VI) compounds are renowned for their potent oxidizing properties in organic synthesis, with reagents like pyridinium (B92312) chlorochromate (PCC), Collins reagent, and chromyl chloride being staples in the field for decades.[5][6][7] This document explores the theoretical properties and potential applications of chromium(VI) hexachloride (CrCl₆), a hypothetical member of this class. As a neutral, homoleptic hexahalide of chromium in its highest oxidation state, CrCl₆ represents an extreme of electrophilicity and oxidizing power. Its high reactivity, stemming from the electron-deficient Cr(VI) center, makes it a subject of interest for theoretical studies, although its steric and electronic instability has precluded its synthesis.[1]
Theoretical and Computed Properties
While CrCl₆ has not been isolated, its properties have been computed and are listed in various chemical databases. These values provide a foundation for postulating its chemical behavior.
| Property | Theoretical Value | Source |
| Molecular Formula | CrCl₆ | PubChem[8] |
| Molecular Weight | 264.7 g/mol | PubChem[8] |
| Appearance (Postulated) | Dark green solid | Echemi[9] |
| Oxidation State of Cr | +6 | - |
| CAS Number | 14986-48-2 | PubChem[8] |
Note: The existence of a CAS number does not imply that the substance has been synthesized or is commercially available. It often serves as an index for literature or database entries.
Theoretical Reactivity and Postulated Applications
The extreme electrophilicity and oxidizing potential of a hypothetical CrCl₆ molecule would likely make it one of the most powerful and non-selective oxidizing agents known, far exceeding the reactivity of chromyl chloride (CrO₂Cl₂) or chromium trioxide (CrO₃).
-
Oxidation of Alcohols: CrCl₆ would be expected to oxidize primary and secondary alcohols to carboxylic acids and ketones, respectively, with extreme rapidity. The reaction would likely be uncontrollable and prone to over-oxidation and C-C bond cleavage.
-
Allylic and Benzylic Oxidation: Similar to other Cr(VI) reagents, it could theoretically perform allylic and benzylic oxidations. However, its immense reactivity would likely lead to poor selectivity and degradation of the substrate.
-
Oxidation of Unactivated C-H Bonds: The primary theoretical interest in a reagent like CrCl₆ would be its potential to oxidize unactivated alkanes. Its reactivity might be comparable to highly reactive species used in "magic acid" systems, though likely with no practical selectivity.
Due to its postulated instability, any use would necessitate in situ generation at cryogenic temperatures, followed by immediate reaction with the substrate in a highly controlled environment.
Hypothetical Protocols
WARNING: These protocols are purely theoretical thought experiments. DO NOT ATTEMPT these procedures. There is no known method for the synthesis of this compound, and any attempt would be extremely hazardous.
Protocol 1: Hypothetical In Situ Generation and Oxidation of a Secondary Alcohol (e.g., 2-Adamantanol)
Objective: To explore the theoretical steps for a controlled oxidation using CrCl₆.
Materials:
-
Chromium(VI) source (e.g., CrF₆ or CrO₂Cl₂) - Theoretical
-
Chloride source (e.g., BCl₃ or liquid Cl₂) - Theoretical
-
Inert cryogenic solvent (e.g., liquid SO₂ or CFCl₃)
-
2-Adamantanol (B149831) (Substrate)
-
Inert gas (Argon)
-
Quenching agent (e.g., large excess of isopropanol)
Methodology:
-
A flame-dried, three-neck flask equipped with a cryo-condenser, argon inlet, and a thermocouple is cooled to -100 °C in a cryobath.
-
The flask is charged with 100 mL of liquid sulfur dioxide as the solvent.
-
A highly reactive chromium(VI) precursor, such as CrF₆, is slowly condensed into the flask (1.0 mmol).
-
A stoichiometric excess of a chloride exchange reagent, like boron trichloride (B1173362) (BCl₃, 2.0 mmol), is added dropwise over 30 minutes, maintaining the temperature below -95 °C. The formation of the dark green CrCl₆ species is hypothetically observed.
-
A solution of 2-adamantanol (0.9 mmol) in 10 mL of liquid SO₂ is added dropwise via a syringe pump over 1 hour to the in situ generated CrCl₆ solution.
-
The reaction is monitored by a hypothetical low-temperature spectroscopic method for the disappearance of the alcohol.
-
Upon completion, the reaction is quenched by slowly transferring the mixture into a separate flask containing a large excess of isopropanol (B130326) at -78 °C to consume all unreacted oxidant.
-
The reaction vessel is allowed to slowly warm to room temperature, venting through a scrubber system to capture volatile, toxic chromium and chlorine species.
-
Workup would proceed by standard aqueous extraction, followed by chromatographic purification to isolate the theoretical product, 2-adamantanone.
Visualizations of Theoretical Concepts
Diagram 1: Postulated Reaction Pathway for Alcohol Oxidation
Caption: Postulated mechanism for alcohol oxidation by hypothetical CrCl₆.
Diagram 2: Hypothetical Workflow for a Cryogenic Reaction
Caption: Theoretical workflow for handling a highly reactive, unstable reagent.
Diagram 3: Comparison of Cr(VI) Oxidizing Agents
Caption: Logical relationship between known and theoretical Cr(VI) oxidants.
References
- 1. Chromium - Wikipedia [en.wikipedia.org]
- 2. Hexavalent chromium - Wikipedia [en.wikipedia.org]
- 3. Chromium Hexavalent Compounds - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hexavalent Chromium | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Chromium(6+) hexachloride | Cl6Cr | CID 57348670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for High-Temperature Chlorination of Chromium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of anhydrous chromium(III) chloride (CrCl₃) via high-temperature chlorination of chromium. Two primary methods are presented: the direct chlorination of chromium metal and the carbothermic chlorination of chromium(III) oxide (Cr₂O₃). These protocols are intended for laboratory-scale synthesis and are designed to be a comprehensive guide for researchers in chemistry, materials science, and related fields. Safety considerations, apparatus setup, reaction conditions, product collection, purification, and characterization techniques are thoroughly discussed.
Introduction
Anhydrous chromium(III) chloride is a crucial precursor in various chemical syntheses, including the formation of organometallic chromium compounds, catalysts, and as a Lewis acid in organic reactions. Its synthesis via high-temperature chlorination offers a direct route to obtaining the high-purity, anhydrous form, which is essential for many applications where the presence of water is detrimental. The methods described herein utilize a horizontal tube furnace to facilitate the gas-solid reaction between either chromium metal or a mixture of chromium(III) oxide and carbon with chlorine gas at elevated temperatures.
Health and Safety
High-temperature chlorination reactions involve significant hazards that must be mitigated through careful planning and execution. All procedures must be conducted in a well-ventilated fume hood.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. Inhalation can be fatal. A dedicated chlorine gas detector should be in place. Always have a chlorine gas scrubber (e.g., a bubbler with a sodium hydroxide (B78521) or sodium thiosulfate (B1220275) solution) at the outlet of the reaction system to neutralize unreacted chlorine. Personal protective equipment (PPE), including a lab coat, safety goggles, and chlorine-resistant gloves (e.g., neoprene or nitrile), is mandatory. A self-contained breathing apparatus (SCBA) should be available for emergencies.
-
High Temperatures: The use of a tube furnace presents burn hazards. Appropriate insulating gloves should be used when handling hot components.
-
Reaction Products: Anhydrous chromium(III) chloride is hygroscopic and can release HCl upon contact with moisture. Handle the product in a dry atmosphere (e.g., a glove box).
Experimental Setup
A general experimental setup for high-temperature chlorination is depicted below. The specific parameters will vary depending on the chosen protocol.
Diagram of Experimental Setup
Caption: General experimental setup for high-temperature chlorination.
Protocols
Two primary protocols are detailed below. Researchers should select the method based on the availability of starting materials and desired product characteristics.
Protocol 1: Direct Chlorination of Chromium Metal
This method involves the direct reaction of chromium metal with chlorine gas at high temperatures.
Materials and Reagents:
-
Chromium metal powder or flakes (high purity)
-
Chlorine gas (Cl₂)
-
Inert gas (e.g., Argon, Ar)
-
Sodium hydroxide (NaOH) solution for scrubber (e.g., 2 M)
Equipment:
-
Horizontal tube furnace with temperature controller
-
Quartz or alumina (B75360) reaction tube
-
Ceramic or quartz sample boat
-
Gas delivery system with mass flow controllers for Cl₂ and Ar
-
Cold trap for product collection (can be a simple air-cooled section of the tube or a dedicated condenser)
-
Gas bubbler for scrubbing
Procedure:
-
System Assembly: Assemble the apparatus as shown in the diagram above. Ensure all connections are gas-tight.
-
Sample Preparation: Place a known quantity of chromium metal into the sample boat and position it in the center of the reaction tube.
-
Purging: Purge the system with inert gas (e.g., Ar at 50-100 sccm) for at least 30 minutes to remove air and moisture.
-
Heating: Begin heating the furnace to the desired reaction temperature (see Table 1).
-
Chlorination: Once the target temperature is reached and stable, introduce chlorine gas into the reaction tube. Simultaneously, reduce the inert gas flow.
-
Reaction: Allow the reaction to proceed for the specified duration. Anhydrous chromium(III) chloride will form and sublime, depositing in the cooler downstream section of the reaction tube or in the cold trap.
-
Termination: Stop the flow of chlorine gas and increase the inert gas flow to purge the system of any remaining chlorine.
-
Cooling: Turn off the furnace and allow the system to cool to room temperature under a continuous flow of inert gas.
-
Product Collection: Once cooled, carefully disassemble the apparatus in a dry environment (e.g., a glove box) and collect the crystalline CrCl₃ product.
Protocol 2: Carbothermic Chlorination of Chromium(III) Oxide
This method utilizes carbon as a reducing agent to facilitate the chlorination of the more stable chromium(III) oxide.
Materials and Reagents:
-
Chromium(III) oxide (Cr₂O₃), finely powdered
-
Carbon powder (e.g., graphite (B72142) or activated charcoal), finely powdered
-
Chlorine gas (Cl₂)
-
Inert gas (e.g., Argon, Ar)
-
Sodium hydroxide (NaOH) solution for scrubber (e.g., 2 M)
Equipment:
-
Same as Protocol 1.
Procedure:
-
System Assembly: Assemble the apparatus as described in Protocol 1.
-
Sample Preparation: Thoroughly mix Cr₂O₃ and carbon powder in the desired molar ratio (see Table 2). Place the mixture into the sample boat and position it in the center of the reaction tube.
-
Purging: Purge the system with inert gas for at least 30 minutes.
-
Heating: Heat the furnace to the reaction temperature.
-
Chlorination: Introduce chlorine gas and adjust the inert gas flow as in Protocol 1.
-
Reaction: The reaction will produce CrCl₃, which will sublime and deposit downstream.
-
Termination and Cooling: Follow the same procedure as in Protocol 1.
-
Product Collection: Collect the product in a dry environment.
Data Presentation
The following tables summarize typical quantitative data for the high-temperature chlorination of chromium. These values may require optimization based on the specific experimental setup.
Table 1: Quantitative Data for Direct Chlorination of Chromium Metal
| Parameter | Value | Notes |
| Reaction Temperature | 600 - 900 °C | Higher temperatures increase reaction rate but can affect product morphology. |
| Chlorine Flow Rate | 20 - 50 sccm | To be adjusted based on the amount of starting material. |
| Inert Gas Flow Rate | 10 - 30 sccm | Used to carry the product downstream. |
| Reaction Time | 2 - 4 hours | Dependent on the quantity of chromium and gas flow rates. |
| Expected Yield | > 90% | Based on the initial mass of chromium. |
Table 2: Quantitative Data for Carbothermic Chlorination of Cr₂O₃
| Parameter | Value | Notes |
| Cr₂O₃:C Molar Ratio | 1:3 | Stoichiometric ratio based on the reaction: Cr₂O₃ + 3C + 3Cl₂ → 2CrCl₃ + 3CO. |
| Reaction Temperature | 650 - 800 °C | Lower temperature range compared to direct chlorination of the metal.[1] |
| Chlorine Flow Rate | 20 - 50 sccm | |
| Inert Gas Flow Rate | 10 - 30 sccm | |
| Reaction Time | 3 - 6 hours | Generally requires longer reaction times than direct chlorination. |
| Expected Yield | 85 - 95% | Based on the initial mass of Cr₂O₃. |
Product Purification and Characterization
Purification: The primary method for purifying the synthesized anhydrous CrCl₃ is sublimation . This can be performed in the same reaction tube by creating a temperature gradient or in a separate sublimation apparatus under a stream of dry chlorine or inert gas. The crude product is heated to around 600-700 °C, and the pure CrCl₃ sublimes and condenses in a cooler zone, leaving behind non-volatile impurities.
Characterization:
-
X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the anhydrous CrCl₃.
-
UV-Vis Spectrophotometry: After dissolving the product (with the aid of a reducing agent like zinc dust to overcome its inertness), the chromium concentration can be determined.
-
Elemental Analysis: To determine the precise elemental composition and confirm the stoichiometry.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the crystalline product.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for High-Temperature Chlorination of Chromium
References
Application Notes and Protocols for the Spectroscopic Characterization of Chromium Chloride Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques used to characterize chromium chloride species. The protocols outlined below are essential for understanding the speciation, structure, and electronic properties of chromium complexes, which is critical in fields ranging from environmental science to catalysis and drug development.
Introduction to Chromium Chloride Speciation
Chromium(III) chloride exists in various forms, particularly in aqueous solutions, where it forms a series of aqua and chloro complexes. The speciation is highly dependent on factors such as pH, chloride concentration, and temperature. The most common hydrated form is the dark green hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O.[1][2] However, other isomers such as the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃ also exist.[1][2][3] The interconversion between these species can be slow, but is catalyzed by the presence of chromium(II).[1] Understanding the distribution of these species is fundamental for interpreting spectroscopic data.
The speciation of chromium aqua and chloro complexes in hydrochloric acid solutions has been investigated, revealing the existence of species such as [Cr(H₂O)₄]³⁺, [CrCl(H₂O)₃]²⁺, [CrCl₃(H₂O)₂]⁰, and [CrCl₄(H₂O)₂]⁻.[4][5][6] The equilibrium between these species is a key aspect of chromium chemistry in chloride-containing media.
Spectroscopic Techniques and Protocols
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the d-d electronic transitions of transition metal complexes, providing information about the coordination environment of the chromium ion. The color of chromium(III) chloride solutions is a direct consequence of these transitions.
Key Applications:
-
Determination of chromium oxidation state (Cr(III) vs. Cr(VI)).
-
Monitoring changes in the coordination sphere of Cr(III) complexes.
-
Quantitative analysis of chromium concentration.
Quantitative Data Summary:
| Species/Condition | λmax 1 (nm) | λmax 2 (nm) | Reference |
| 0.07 M CrCl₃·6H₂O in aqueous solution | ~430 | ~630 | [7] |
| 10.0 mM Cr(III) (as CrCl₃ in 0.10 mM HCl) | 405 | 584 | [8] |
| 0.10 mM Cr(VI) (as Na₂CrO₄) | ~375 | - | [8] |
| [Cr(H₂O)₆]³⁺ | 408 | 575 | |
| [CrCl(H₂O)₅]²⁺ | 425 | 600 | |
| trans-[CrCl₂(H₂O)₄]⁺ | 440 | 635 |
Experimental Protocol: UV-Vis Analysis of Chromium Chloride Solution
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.
-
Sample Preparation:
-
Prepare a stock solution of CrCl₃·6H₂O in deionized water or a specific concentration of HCl. For quantitative analysis, a standard curve should be prepared using solutions of known concentrations.[9]
-
Allow the solution to equilibrate, as the hydration isomers can interconvert slowly.
-
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the solvent as a reference.
-
Measure the absorbance spectrum of the chromium chloride solution.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
Data Analysis:
-
The positions of the absorption maxima can be used to identify the predominant chromium species in solution by comparison with literature values.
-
For quantitative analysis, use the Beer-Lambert law at a specific λmax, referencing the previously generated calibration curve.
-
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying the metal-ligand bonds in chromium chloride complexes.
Key Applications:
-
Identification of solid-state phases of chromium chloride.
-
Characterization of Cr-Cl and Cr-O stretching and bending modes.
-
Studying the structure of thin films and nanomaterials.
Quantitative Data Summary (Raman Peaks for Bulk CrCl₃):
| Raman Peak (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~123 | Ag | [10] |
| ~165 | Ag | [10] |
| ~207 | Bg | [10] |
| ~246 | Ag | [10] |
| ~300 | Ag | [10] |
| ~350 | Ag | [10] |
Experimental Protocol: Raman Analysis of Solid Chromium Chloride
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 633 nm), a microscope for sample focusing, and a sensitive detector (e.g., CCD).
-
Sample Preparation:
-
Solid samples of anhydrous or hydrated chromium chloride can be placed directly on a microscope slide.
-
For thin flakes, samples can be exfoliated onto a suitable substrate like SiO₂/Si or an Au-coated substrate to aid in heat dissipation.[10]
-
-
Measurement:
-
Focus the laser onto the sample using the microscope objective. Use low laser power to avoid sample damage, especially for thin samples.[10]
-
Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 400 cm⁻¹ for Cr-Cl modes).
-
For polarization-dependent measurements, use polarizers in the incident and scattered light paths.[10]
-
-
Data Analysis:
-
Identify the positions and relative intensities of the Raman peaks.
-
Compare the observed peaks with literature data for known chromium chloride phases to identify the sample's structure.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to the vibrations of water molecules (both coordinated and lattice) in hydrated chromium chloride complexes.
Key Applications:
-
Characterization of hydrated chromium chloride species.
-
Studying the coordination of organic ligands to chromium chloride.
-
Identifying the presence of hydroxo bridges in chromium complexes.
Quantitative Data Summary (Key IR Bands for trans-[CrCl₂(H₂O)₄]Cl·2H₂O):
| IR Band Region (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 3400 - 3000 | O-H stretching of coordinated and lattice water | [11] |
| 1630 | H-O-H bending of coordinated water | [11] |
| ~450 | Metal-ligand vibrations | [12] |
Experimental Protocol: FTIR Analysis of Hydrated Chromium Chloride
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for attenuated total reflectance (ATR) measurements, place the solid sample directly on the ATR crystal.
-
-
Measurement:
-
Record a background spectrum of the empty sample compartment or the KBr pellet/ATR crystal.
-
Record the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for water (stretching and bending modes) and metal-ligand vibrations.
-
The presence and positions of these bands can confirm the hydration state and coordination environment of the chromium ion.
-
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique that provides detailed information about the oxidation state and local coordination environment of the chromium atom. It is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Key Applications:
-
Unambiguous determination of the chromium oxidation state (e.g., Cr(III), Cr(IV), Cr(V), Cr(VI)).[13]
-
Determination of coordination number, bond distances, and the identity of neighboring atoms.
-
Characterization of amorphous and crystalline materials.
Quantitative Data Summary (Cr K-edge XANES Pre-edge Peak Positions):
| Species | Oxidation State | Pre-edge Peak Energy (eV) | Reference |
| Cr(III)[TPP]Cl | +3 | 5990.9 | [13] |
| Cr(IV)[TMP]O | +4 | 5992.0 | [13] |
| Cr(V)[TPC]O | +5 | 5992.6 | [13] |
| K₂Cr₂O₇ | +6 | ~5993 | [14][15] |
Experimental Protocol: Cr K-edge XAS Measurement
-
Instrumentation: A synchrotron radiation source, a double-crystal monochromator, and appropriate detectors (e.g., ionization chambers for transmission mode, fluorescence detector for dilute samples).
-
Sample Preparation:
-
Solid samples are typically ground into a fine powder and pressed into a sample holder.
-
Liquid samples are contained in a suitable liquid cell with X-ray transparent windows.
-
-
Measurement:
-
The energy of the incident X-ray beam is scanned across the Cr K-edge (around 5989 eV).
-
The absorption coefficient is measured as a function of energy.
-
-
Data Analysis:
-
XANES Analysis: The position and intensity of the pre-edge features and the edge energy are used to determine the oxidation state and coordination geometry of the chromium atom.[13][16]
-
EXAFS Analysis: The oscillations in the absorption coefficient above the edge are analyzed to determine the distances, coordination numbers, and types of atoms in the local environment of the chromium atom.
-
Visualized Workflows and Pathways
Speciation of Chromium(III) Chloride in Aqueous Solution
The following diagram illustrates the equilibrium between different chloro-aqua chromium(III) species in an aqueous solution upon the addition of chloride ions.
Caption: Equilibrium of Chromium(III) Chloro-Aqua Species.
General Experimental Workflow for Spectroscopic Characterization
This diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a chromium chloride sample.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Chromium(III)_chloride [chemeurope.com]
- 3. Chromium - Wikipedia [en.wikipedia.org]
- 4. Speciation of chromium aqua and chloro complexes in hydrochloric acid solutions at 298 K - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06279H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Speciation of chromium aqua and chloro complexes in hydrochloric acid solutions at 298 K - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ndsu.edu [ndsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. X-ray absorption spectroscopy of archetypal chromium porphyrin and corrole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02335C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. X-ray absorption spectroscopic studies of chromium nitroso complexes. Crystal and molecular structure of (Ph4P)3[Cr(NO)(NCS)5].2.4(CH3)2CO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Chromium(VI) Reagents in Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of molecules, including pharmaceuticals. Chromium(VI) reagents have historically been, and in many cases remain, powerful and versatile tools for effecting this transformation. This document provides a detailed overview of the most common chromium(VI) reagents, their mechanisms of action, comparative data, and detailed experimental protocols for their use.
Overview of Common Chromium(VI) Reagents
Chromium(VI) oxides and their derivatives are potent oxidizing agents capable of converting primary and secondary alcohols into aldehydes, carboxylic acids, and ketones.[1] The reactivity and selectivity of these reagents can be modulated by the ligands attached to the chromium center and the reaction conditions.[2]
-
Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972).[3] It is a strong oxidizing agent that converts secondary alcohols to ketones and primary alcohols to carboxylic acids.[1][4] The reaction is typically rapid and high-yielding.[5] Benzylic and allylic primary alcohols can sometimes be selectively oxidized to aldehydes.[3]
-
Collins Reagent: A complex of chromium trioxide and pyridine (B92270) in dichloromethane (B109758) (CrO₃·2C₅H₅N).[6][7] It is particularly useful for the oxidation of acid-sensitive compounds.[6][8] This reagent is less acidic than the Jones reagent and is effective for the selective oxidation of primary alcohols to aldehydes.[8][9] However, it is hygroscopic, can be hazardous to prepare, and typically requires a large excess.[6][7]
-
Pyridinium (B92312) Chlorochromate (PCC): A pyridinium salt of chlorochromic acid (C₅H₅NH[CrO₃Cl]).[10] PCC is a milder and more selective oxidant than Jones reagent, widely used for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[11][12] Unlike stronger oxidants, PCC generally does not oxidize aldehydes further to carboxylic acids.[11] The reagent is slightly acidic but can be buffered.[13]
-
Pyridinium Dichromate (PDC): A pyridinium salt of dichromate ([C₅H₅NH]₂Cr₂O₇).[10] PDC is another mild reagent, less acidic than PCC.[14] Its reactivity is highly dependent on the solvent used. In dichloromethane (DCM), it oxidizes primary alcohols to aldehydes, while in dimethylformamide (DMF), it can oxidize them to carboxylic acids.[14][15]
Mechanism of Alcohol Oxidation
The oxidation of alcohols by chromium(VI) reagents generally proceeds through a common mechanistic pathway.[16]
-
Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium(VI) center. This is followed by proton transfers to form a chromate ester intermediate.[4][17] This step is typically accelerated by acidic conditions.[1]
-
Oxidative Elimination: In the rate-determining step, a base (often water or pyridine) removes a proton from the carbon atom bearing the oxygen.[1][18] This initiates an E2-like elimination, where the C-H bond electrons form a new C=O double bond, and the O-Cr bond cleaves, with the chromium atom accepting the electrons and being reduced from Cr(VI) to Cr(IV).[17][19]
-
Subsequent Steps: The resulting Cr(IV) species is unstable and undergoes further reactions to ultimately form the more stable Cr(III) oxidation state, which is observed as a green precipitate or solution.[1][18]
Caption: General mechanism of alcohol oxidation by Cr(VI) reagents.
Comparative Data of Chromium(VI) Reagents
The choice of reagent is critical and depends on the substrate's sensitivity and the desired product. The following table summarizes the key characteristics of the most common reagents.
| Reagent | Formula | Primary Alcohols Product (Solvent) | Secondary Alcohols Product | Typical Yields | Key Characteristics |
| Jones Reagent | CrO₃ in H₂SO₄/Acetone | Carboxylic Acid | Ketone | High | Strong, acidic oxidant.[4][5] Not suitable for acid-sensitive substrates.[3] |
| Collins Reagent | CrO₃·2(C₅H₅N) in CH₂Cl₂ | Aldehyde | Ketone | 87-98%[7] | Non-acidic, good for acid-sensitive substrates.[6] Hygroscopic and requires a large excess of reagent.[6][7] |
| PCC (Pyridinium Chlorochromate) | C₅H₅NH[CrO₃Cl] | Aldehyde (CH₂Cl₂) | Ketone | >85%[14] | Mild, selective, and convenient to handle.[10][20] Slightly acidic; can be buffered with sodium acetate.[13] |
| PDC (Pyridinium Dichromate) | (C₅H₅NH)₂Cr₂O₇ | Aldehyde (CH₂Cl₂) or Carboxylic Acid (DMF) | Ketone | Variable | Less acidic than PCC.[14] Product is solvent-dependent.[14] |
Experimental Protocols
Safety Precaution: Chromium(VI) compounds are toxic, carcinogenic, and strong oxidizers.[16][21] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22][23] Avoid inhalation of dust and contact with skin.[21]
Caption: General experimental workflow for Cr(VI) oxidations.
Protocol 1: Jones Oxidation of Benzyl (B1604629) Alcohol to Benzoic Acid
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using a strong oxidizing agent.[5]
A. Preparation of Jones Reagent:
-
In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).[5]
-
Carefully and slowly, with stirring and cooling, add this mixture to 50 mL of water.[5]
-
Allow the solution to cool to room temperature. The final volume will be approximately 73 mL.[5]
B. Oxidation Procedure:
-
Dissolve the primary alcohol (e.g., benzyl alcohol, 1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Cool the flask in an ice-water bath to maintain the temperature below 30°C.[5]
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. A color change from the orange-red of Cr(VI) to the green of Cr(III) should be observed.[5]
-
Continue adding the reagent until the orange-red color persists, indicating an excess of the oxidant.[5]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
C. Workup and Purification:
-
Quench the reaction by adding isopropyl alcohol until the solution turns green, consuming any excess Cr(VI).[3]
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[5]
-
Combine the organic layers and wash them successively with water and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: PCC Oxidation of a Primary Alcohol to an Aldehyde
This protocol is suitable for the selective oxidation of a primary alcohol to an aldehyde without over-oxidation.[20][24]
A. Reagents and Setup:
-
To a round-bottom flask containing a magnetic stirrer and anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.2-1.5 equivalents).[20][24]
-
Add an adsorbent such as Celite or powdered molecular sieves to the flask. This helps prevent the formation of a tar-like precipitate and simplifies the workup.[12][24]
B. Oxidation Procedure:
-
Dissolve the primary alcohol (1 equivalent) in anhydrous CH₂Cl₂.
-
Add the alcohol solution to the stirred suspension of PCC and Celite at room temperature.[24]
-
Stir the mixture for 2 to 4 hours. The reaction progress can be monitored by TLC.[24] During the reaction, the mixture will turn into a dark brown, thick slurry.
C. Workup and Purification:
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica (B1680970) gel or Florisil, washing thoroughly with diethyl ether to elute the product. The solid residue, containing the chromium byproducts, will be retained on the filter pad.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, purify the product further by column chromatography.
Reagent Selection Guide
Choosing the correct reagent is paramount for a successful oxidation. The following decision tree provides a logical guide for selecting an appropriate chromium(VI) reagent.
Caption: Decision tree for selecting a Cr(VI) oxidizing agent.
Conclusion
Chromium(VI)-based reagents are powerful oxidants for the conversion of alcohols to carbonyl compounds.[25] While reagents like the Jones reagent are effective for producing ketones and carboxylic acids, milder complexes such as PCC, PDC, and Collins reagent offer greater selectivity, allowing for the synthesis of aldehydes from primary alcohols, even in the presence of sensitive functional groups.[6][10] Despite their utility, the toxicity and environmental concerns associated with chromium(VI) compounds necessitate careful handling, adherence to safety protocols, and consideration of greener alternatives when possible.[16]
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Collins_reagent [chemeurope.com]
- 7. Collins reagent - Wikipedia [en.wikipedia.org]
- 8. Collins Reagent [organic-chemistry.org]
- 9. Collins oxidation - Wikipedia [en.wikipedia.org]
- 10. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. benchchem.com [benchchem.com]
- 15. Cr (VI) Oxide Reagents - Wordpress [reagents.acsgcipr.org]
- 16. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. fishersci.com [fishersci.com]
- 22. safework.nsw.gov.au [safework.nsw.gov.au]
- 23. carlroth.com [carlroth.com]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Synthesis of Chromium Complexes from Chromium Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various chromium complexes starting from common chromium chlorides: Chromium(III) Chloride (CrCl₃), Chromium(II) Chloride (CrCl₂), and Chromyl Chloride (CrO₂Cl₂).
Synthesis from Chromium(III) Chloride (CrCl₃)
Chromium(III) chloride, in its anhydrous (purple) or hydrated (green) form, is the most common and stable precursor for synthesizing chromium(III) complexes. Cr(III) has a d³ electron configuration and its complexes are typically octahedral and kinetically inert. Syntheses often require heating or refluxing to overcome the kinetic barrier.
Application Notes:
Chromium(III) complexes are central to coordination chemistry, with applications in catalysis, materials science, and photochemistry. The kinetic inertness of the Cr(III) center has been historically important for the development of transition metal chemistry.[1] Syntheses from CrCl₃ can be achieved with a vast array of ligands, including simple monodentate ligands (e.g., urea), classic chelating agents (e.g., ethylenediamine), and complex macrocycles. The choice of solvent is crucial, with dimethylformamide (DMF) being common for reactions involving anhydrous CrCl₃.[1] Mechanochemical, solvent-free methods are also emerging as a high-yield, environmentally friendly alternative.[2]
Experimental Protocols:
Protocol 1.1: Synthesis of Tris(ethylenediamine)chromium(III) Chloride, [Cr(en)₃]Cl₃
This protocol describes the synthesis of a classic chromium(III) coordination complex.
-
Combine 2.66 g of CrCl₃·6H₂O, 1 g of granular zinc, 10 cm³ of 1,2-diaminoethane (ethylenediamine), and 10 cm³ of methanol (B129727) in a flask.[3]
-
Reflux the mixture on a steam bath for one hour.[3]
-
Cool the resulting solution to room temperature to allow the yellow product to crystallize.[3]
-
Collect the product on a sintered glass filter and wash with an acetone/methanol mixture until the washings are colorless.[3]
-
To remove unreacted zinc, dissolve the product in a minimal amount of distilled water and filter.
-
Precipitate the purified yellow solid from the filtrate by adding acetone.[3]
-
Dry the final product under vacuum.
Protocol 1.2: Synthesis of Dichloro(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) Chloride, [Cr(L)Cl₂]Cl
This protocol details the synthesis of a macrocyclic chromium(III) complex in an inert atmosphere.
-
In an inert atmosphere glovebox, add anhydrous CrCl₃ (0.316 g, 2.00 mmol) and the macrocyclic ligand (0.508 g, 2.00 mmol) to 20 ml of anhydrous DMF.[1]
-
Stir the reaction mixture at 50–60 °C for 18 hours, during which the solution will turn dark green.[1]
-
After cooling to room temperature, remove the solution from the glovebox.
-
Add excess diethyl ether to precipitate the green product.[1]
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.[1] The expected yield is approximately 77%.[1]
Protocol 1.3: Mechanochemical Synthesis of [Cr(P'N)₂Cl₂]Cl
This protocol outlines a solvent-free synthesis method.
-
In a glovebox, place CrCl₃(THF)₃ (0.24 g, 0.65 mmol) and the P'N ligand (0.50 g, 1.3 mmol) in a mortar.[2]
-
Grind the solids together with a pestle for 5 minutes until a homogeneous dark blue powder is formed.[2]
-
Let the powder stand at room temperature overnight.[2]
-
The resulting solid product can be used directly or recrystallized from acetonitrile (B52724) for X-ray diffraction studies.[2] The expected yield is 95%.[2]
Quantitative Data for Cr(III) Complexes
| Complex | Starting Material | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μ_eff, B.M.) | Key IR Bands (cm⁻¹) | Ref. |
| [Cr(L¹)Cl₂]Cl·2H₂O | Anhydrous CrCl₃ | 95 | N/A | N/A | N/A | [1] |
| [Cr(L²)Cl₂]Cl | Anhydrous CrCl₃ | 77 | N/A | N/A | N/A | [1] |
| [Cr(L³)Cl₂]Cl·H₂O | Anhydrous CrCl₃ | 93 | N/A | N/A | N/A | [1] |
| [Cr(P'N)₂Cl₂]Cl | CrCl₃(THF)₃ | 95 | N/A | N/A | N/A | [2] |
| [Cr(Schiff Base)X₂]X | CrX₃·nH₂O | N/A | 1:1 electrolyte in DMF | 3.80-3.84 | ~1620 (C=N), ~450 (Cr-L) | [4] |
| [Cr(Trp)₂(OH)(H₂O)] | K₃[Cr(O₂)₄] | 44 | 24 (in EtOH) | N/A | 424 (Cr-N) | [5] |
L¹, L², L³ represent different tetraazamacrocyclic ligands as described in the cited literature.[1]
Synthesis from Chromium(II) Chloride (CrCl₂)
Chromium(II) chloride is a powerful reducing agent and a valuable precursor for a range of chromium complexes.[6][7] Its solutions are characteristically bright blue.[8] Due to its high sensitivity to air, syntheses involving CrCl₂ must be performed under strictly anaerobic (inert) conditions.[7] Anhydrous CrCl₂ can be prepared in situ from CrCl₃.
Application Notes:
Cr(II) complexes are important in organic synthesis, particularly in C-C bond-forming reactions like the Nozaki-Hiyama-Kishi reaction.[7][8] It also serves as a precursor for synthesizing complexes in other oxidation states. For example, a Cr(II) complex can be synthesized and subsequently oxidized by air to yield a stable Cr(III) complex, offering an alternative synthetic route.[1]
Experimental Protocols:
Protocol 2.1: In Situ Preparation of Anhydrous CrCl₂
This protocol describes the preparation of a CrCl₂ slurry for direct use in subsequent reactions.
-
Place 10 g of anhydrous CrCl₃ in a flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon).[6]
-
Add 50 mL of anhydrous THF to the flask.
-
Slowly add 1.1 equivalents of zinc dust to the violet suspension.[6]
-
Stir the mixture vigorously at room temperature for 24-48 hours.[6]
-
The reaction is complete when the suspension turns a characteristic bright blue, indicating the formation of Cr(II).[6] This slurry can be used directly.
Protocol 2.2: Synthesis of a Cr(III)-Hydroxo Complex from CrCl₂
This protocol demonstrates the use of CrCl₂ as a starting material to synthesize a Cr(III) complex via aerial oxidation.
-
Dissolve the macrocyclic ligand (0.254 g, 1.00 mmol) in 20 ml of DMF.[1]
-
Add anhydrous CrCl₂ (0.123 g, 1.00 mmol) to the solution.[1]
-
Stir the solution at 50–60 °C for 48 hours, exposed to the air.[1] The solution color will change from green to dark blue.[1]
-
Cool the solution and filter it.
-
Use ether diffusion into the filtrate to form blue, X-ray quality crystals of the product, [Cr(L)Cl(OH)]Cl.[1] The expected yield is approximately 23%.[1]
Quantitative Data for a Cr(III) Complex Synthesized from CrCl₂
| Complex | Starting Material | Yield (%) | Magnetic Moment (μ_eff, B.M.) | UV-Vis (λ_max, nm (ε, L·cm⁻¹mol⁻¹)) | Ref. |
| [Cr(L)Cl(OH)]Cl | Anhydrous CrCl₂ | 23 | 3.95 | 583 (65.8), 431 (34.8), 369 (17) | [1] |
Synthesis and Applications of Chromyl Chloride (CrO₂Cl₂)
Chromyl chloride is a volatile, blood-red liquid and a highly aggressive oxidizing agent containing Cr(VI).[9][10][11] It is not typically used to synthesize coordination complexes in the same manner as CrCl₃ or CrCl₂. Instead, it is a specialized reagent in organic chemistry, most famous for the Étard reaction, where it forms a chromium complex intermediate.
Application Notes:
The primary application of CrO₂Cl₂ is the selective oxidation of methyl groups on aromatic rings to aldehydes (the Étard reaction).[12] The reaction proceeds through the formation of a solid, brown Étard complex, which is subsequently hydrolyzed to release the aldehyde.[9] This method prevents over-oxidation to the carboxylic acid.[12] Chromyl chloride also reacts with internal alkenes to produce α-chloroketones.[10] Extreme caution must be exercised when handling this compound as it is highly corrosive, carcinogenic, and reacts violently with water.[9][10]
Experimental Protocols:
Protocol 3.1: Synthesis of Chromyl Chloride
This protocol describes a common laboratory preparation of chromyl chloride. Warning: This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Ensure all glassware is thoroughly dry.[11]
-
Mix 80 g of dry potassium dichromate (K₂Cr₂O₇) and 50 g of sodium chloride (NaCl) in a 2000 ml distillation flask.[11]
-
Equip the flask with a dropping funnel, a condenser, and a receiver cooled with an ice-water bath.[11]
-
Slowly add 150 g of fuming sulfuric acid dropwise from the dropping funnel to the solid mixture.[11]
-
Chromyl chloride will begin to distill over. Gently heat the reaction flask to continue the distillation until the contents begin to foam.[11]
-
Purify the collected dark red liquid by fractional distillation (boiling point: 117 °C).[11]
Protocol 3.2: The Étard Reaction (General Workflow)
This protocol outlines the general steps for oxidizing toluene (B28343) to benzaldehyde.
-
Dissolve toluene in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride.
-
Slowly add a solution of chromyl chloride (2 equivalents) in the same solvent to the toluene solution, maintaining a low temperature.
-
A brown, solid precipitate, the Étard complex (C₆H₅CH₃·2CrO₂Cl₂), will form.[9]
-
Stir the reaction until complete.
-
Carefully filter the complex.
-
Hydrolyze the complex by adding it to water or an aqueous solution of sodium sulfite (B76179) to reduce the chromium waste.[9]
-
The hydrolysis will yield benzaldehyde, which can be extracted with an organic solvent.[9]
Visualizations
Experimental Workflows
Caption: General workflow for synthesizing a Cr(III) coordination complex.
Caption: Workflow for the oxidation of toluene via the Étard reaction.
Logical Relationships
Caption: Relationship between common chromium chloride precursors.
References
- 1. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CHEM2111 Laboratory Experiments [wwwchem.uwimona.edu.jm]
- 4. jocpr.com [jocpr.com]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Chromium(II) chloride - Wikipedia [en.wikipedia.org]
- 9. Chromyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. Chromyl chloride - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. ncert.nic.in [ncert.nic.in]
Troubleshooting & Optimization
challenges in the isolation and stabilization of chromium hexachloride
Welcome to the Technical Support Center for Chromium Hexachloride. This resource is designed for researchers, scientists, and drug development professionals working with or attempting to synthesize this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the significant challenges associated with the isolation and stabilization of this highly reactive compound.
Overview of Challenges
This compound (CrCl₆) is a theoretically recognized compound with the CAS number 14986-48-2.[1][2] However, it is an extremely unstable and highly reactive species. The primary challenge in working with CrCl₆ is its propensity to decompose. Chromium in the +6 oxidation state is a powerful oxidizing agent, and in the form of a simple binary halide like CrCl₆, it is exceptionally prone to reduction to the more stable chromium(III) state with the release of chlorine gas. Reports of its successful isolation and characterization in a stable form are scarce in the scientific literature, with most available data being computational.[1][3]
This guide will help you understand the fundamental difficulties and provide strategies for troubleshooting your experiments.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Failure to Isolate a Solid Product | Decomposition: CrCl₆ is likely decomposing as it is formed. When heated to decomposition, it emits toxic vapors of chromium and chloride.[2][4] | - Ensure absolutely anhydrous and oxygen-free conditions. The presence of moisture will lead to the formation of chromyl chloride (CrO₂Cl₂) and other hydrolysis products.[5]- Work at the lowest possible temperatures to minimize thermal decomposition.- Consider in-situ generation and use of CrCl₆ without isolation. |
| Formation of a Red/Orange Liquid | Formation of Chromyl Chloride (CrO₂Cl₂): In the presence of trace oxygen or moisture, the formation of the volatile red liquid chromyl chloride is highly probable.[6] | - Rigorously dry all solvents and reagents. - Use a high-integrity inert atmosphere glovebox or Schlenk line. - Review synthesis route to eliminate oxygen sources. |
| Product is Green or Violet | Reduction to Chromium(III): The observed product is likely a chromium(III) chloride species (e.g., CrCl₃), which is typically green or violet.[7] This indicates that the highly oxidizing Cr(VI) center has been reduced. | - Use solvents and reagents that are resistant to oxidation.- Avoid high temperatures and exposure to light, which can promote decomposition and reduction.- Choose reactants and ligands that can electronically stabilize the Cr(VI) center. |
| Inconsistent Spectroscopic Data | Mixture of Products: The sample is likely a mixture of various chromium species, including Cr(III) compounds, oxychlorides, and unreacted starting materials. | - Attempt purification at very low temperatures, if possible.- Use multiple analytical techniques (e.g., Raman, UV-Vis, EPR) to characterize the mixture.- Re-evaluate the synthetic strategy to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: Is this compound a stable compound that I can purchase?
A: this compound is not a commercially available compound due to its extreme instability. While it has a registered CAS number,[2] it is not a substance that can be bottled and stored. Any experimental work will require its in-situ generation.
Q2: My synthesis is aimed at producing CrCl₆, but I keep isolating CrCl₃. Why is this happening?
A: Chromium(VI) is a very strong oxidizing agent. In the absence of strongly electron-withdrawing ligands (like oxide ions in CrO₃ or chromates), the Cr(VI) center in a simple halide like CrCl₆ is highly electrophilic and readily accepts electrons, leading to its reduction to the much more stable chromium(III) oxidation state. This reduction is often spontaneous or initiated by trace impurities, heat, or light.
Q3: What are the ideal conditions for attempting the synthesis of CrCl₆?
A: Based on the chemistry of other highly reactive metal halides, the synthesis of CrCl₆ would require:
-
Strictly anhydrous and anaerobic conditions: A high-quality glovebox or Schlenk line is mandatory.
-
Low temperatures: Reactions should be conducted at cryogenic temperatures (e.g., -78 °C or lower) to suppress decomposition pathways.
-
Inert solvents: Solvents must be rigorously dried and deoxygenated, and must be resistant to oxidation by Cr(VI). Perfluorinated or polychlorinated alkanes might be suitable.
-
High-purity reagents: Starting materials must be of the highest possible purity to avoid side reactions.
Q4: Are there more stable chromium(VI) chloride compounds I can use as an alternative?
A: Yes. If your research requires a soluble, hexavalent chromium chloride species, consider using chromyl chloride (CrO₂Cl₂) . It is a volatile, reddish-brown liquid that is also a powerful oxidizing agent but is significantly more stable than the hypothetical CrCl₆.[6] It should be handled with extreme caution due to its reactivity and toxicity.
Q5: What are the primary decomposition products of chromium(VI) halides?
A: The primary decomposition pathway for a hypothetical CrCl₆ would be reductive elimination to form chromium(III) chloride and chlorine gas: 2 CrCl₆ → 2 CrCl₃ + 3 Cl₂ In the presence of oxygen or water, the formation of chromium oxychlorides, like chromyl chloride (CrO₂Cl₂), and ultimately chromic acid (H₂CrO₄) and hydrochloric acid (HCl) would occur.[5]
Quantitative Data on Chromium(VI) Compound Stability
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Key Stability Notes |
| This compound | CrCl₆ | 264.70 | N/A | N/A | Dark Green Solid (predicted)[4] | Extremely unstable; decomposes readily.[2][4] Highly soluble in water and ethanol, likely with rapid decomposition.[4] |
| Chromyl Chloride | CrO₂Cl₂ | 154.90 | -96.5 | 117 | Reddish-brown fuming liquid[6] | Volatile but can be isolated. Reacts violently with water.[6] A powerful oxidizing agent. |
| Chromium(III) Chloride | CrCl₃ | 158.36 | 1152 | 1300 (sublimes) | Violet solid (anhydrous)[7] | Highly stable solid. |
Experimental Protocols
Given the extreme challenges in isolating CrCl₆, a detailed protocol for its synthesis is not well-established. Instead, we provide a standard laboratory procedure for the synthesis of chromyl chloride (CrO₂Cl₂), which illustrates the necessary precautions for handling highly reactive hexavalent chromium compounds.
Synthesis of Chromyl Chloride (CrO₂Cl₂)
Disclaimer: This procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Chromyl chloride is highly corrosive, toxic, and a suspected carcinogen.
Materials:
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Sodium chloride (NaCl), dry
-
Distillation apparatus with ground glass joints
-
Heating mantle
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up a distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.
-
In the distillation flask, create a mixture of 60 grams of dry sodium chloride and 75 grams of potassium dichromate.
-
Slowly, and with caution, add 90 mL of concentrated sulfuric acid to the mixture in the distillation flask through an addition funnel. The reaction is exothermic and will produce hydrogen chloride gas.
-
Once the addition is complete, gently heat the flask with a heating mantle.
-
Chromyl chloride will begin to distill over as a dark red liquid. Collect the distillate in a receiving flask cooled in an ice bath. The boiling point of CrO₂Cl₂ is 117 °C.[6]
-
The collected chromyl chloride should be stored in a tightly sealed glass container in a cool, dark, and dry place.
This synthesis highlights the use of a strong acid and dehydrating agent (sulfuric acid) to promote the formation of the volatile chromium(VI) species while minimizing the presence of water. Similar stringent, anhydrous conditions would be paramount in any attempt to synthesize CrCl₆.
Visualizations
Decomposition Pathway of this compound
The following diagram illustrates the primary decomposition pathways for the highly unstable this compound. The central challenge is the facile reduction of Cr(VI) to the more stable Cr(III) state.
Caption: Decomposition pathways of this compound.
Experimental Workflow for Unstable Compounds
This workflow outlines a logical progression for researchers attempting to synthesize and characterize a highly unstable compound like this compound.
Caption: Workflow for investigating unstable compounds.
References
- 1. Chromium chloride (CrCl6), (OC-6-11)- | Cl6Cr | CID 61777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Chromium(6+) hexachloride | Cl6Cr | CID 57348670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Chromyl_chloride [chemeurope.com]
- 6. Chromyl chloride - Wikipedia [en.wikipedia.org]
- 7. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromium Hexachloride (CrCl6)
Disclaimer: Chromium hexachloride (CrCl6) is a theoretically described compound that is not known to have been synthesized or isolated as a stable species. The information provided herein is based on theoretical predictions and the established chemistry of chromium in its high oxidation states. This guide is intended for researchers and professionals exploring the theoretical aspects or potential transient existence of this compound.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound, but my experiments consistently fail. What could be the reason?
A1: The synthesis of this compound (CrCl6) is not documented in peer-reviewed literature and is considered to be extremely challenging, if not impossible, under conventional laboratory conditions. The primary reason for this is the inherent instability of chromium in the +6 oxidation state when bonded to six chloride ligands. Chromium(VI) is a very strong oxidizing agent, and chloride ions can be oxidized. This leads to the spontaneous decomposition of the hypothetical CrCl6 molecule.
Q2: What are the expected decomposition products of this compound?
A2: Based on theoretical principles, the decomposition of this compound is expected to proceed via reductive elimination. In this process, the chromium(VI) center is reduced to a more stable, lower oxidation state, typically chromium(III), with the concurrent formation of elemental chlorine (Cl2). The most probable overall decomposition reaction is:
2 CrCl6 → 2 CrCl3 + 3 Cl2
The final solid product of the decomposition is expected to be the thermodynamically stable chromium(III) chloride (CrCl3).
Q3: What analytical techniques could I use to detect the transient formation of this compound or its decomposition products?
A3: Detecting a highly unstable species like CrCl6 would require advanced techniques capable of characterization at very low temperatures or in the gas phase immediately following a potential synthesis attempt.
-
For Transient CrCl6:
-
Matrix Isolation Spectroscopy (Infrared or UV-Vis): This technique involves trapping the reaction products in an inert gas matrix at cryogenic temperatures, which may allow for the spectroscopic identification of CrCl6 before it decomposes.
-
Mass Spectrometry: In the gas phase, it might be possible to detect the molecular ion of CrCl6 or its fragments, although fragmentation during ionization would be highly likely.
-
-
For Decomposition Products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile decomposition products like chlorine (Cl2).
-
X-ray Diffraction (XRD): To identify the solid decomposition product, which is expected to be chromium(III) chloride (CrCl3).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of chromium in the final solid product.
-
Troubleshooting Guide
| Observed Issue | Probable Cause | Suggested Action |
| No solid product is isolated after synthesis attempt. | The expected product, CrCl6, is highly unstable and likely decomposes into gaseous chlorine and a small amount of solid CrCl3 that may be difficult to recover. | Focus on detecting the gaseous decomposition products (e.g., Cl2) using appropriate analytical techniques like GC-MS. Attempt the synthesis at very low temperatures to potentially slow down the decomposition rate. |
| A green or violet solid is obtained instead of the expected dark green CrCl6. | The obtained solid is likely chromium(III) chloride (CrCl3), the stable decomposition product of CrCl6. Anhydrous CrCl3 is violet, while its hexahydrate is dark green. | Characterize the obtained solid using techniques like XRD and XPS to confirm its identity as CrCl3. The color can give a preliminary indication of its hydration state. |
| Reaction mixture shows a vigorous evolution of a yellowish-green gas. | This is a strong indication of the formation of chlorine gas (Cl2), a predicted decomposition product of CrCl6. | Extreme caution is advised. Chlorine gas is highly toxic. All experiments should be conducted in a well-ventilated fume hood with appropriate safety measures in place. Use gas detection methods to confirm the presence of Cl2. |
| Spectroscopic analysis (e.g., UV-Vis, IR) does not show any new characteristic peaks. | The concentration of any transient CrCl6 is likely below the detection limit of the instrument, or its lifetime is too short to be observed under the experimental conditions. | Consider using more sensitive or time-resolved spectroscopic techniques. Matrix isolation at cryogenic temperatures could be a viable approach to trap and characterize the unstable species. |
Data Presentation
Table 1: Predicted Properties of this compound and its Decomposition Products
| Compound | Formula | Molar Mass ( g/mol ) | Predicted Color | Oxidation State of Cr | Predicted Stability |
| This compound | CrCl6 | 264.71 | Dark Green (solid) | +6 | Extremely Unstable |
| Chromium(III) Chloride | CrCl3 | 158.36 | Violet (anhydrous) | +3 | Stable |
| Chlorine | Cl2 | 70.90 | Yellowish-Green (gas) | N/A | Stable |
Experimental Protocols (Theoretical Considerations)
The synthesis of this compound has not been reported. The following are theoretical considerations for an experimental design aimed at the potential transient formation and detection of CrCl6, based on general principles for synthesizing highly unstable metal halides.
Methodology: Low-Temperature Gas-Phase Reaction with Matrix Isolation
-
Precursor Selection:
-
Chromium source: A volatile chromium(VI) compound, such as chromyl chloride (CrO2Cl2) or chromium hexafluoride (CrF6).
-
Chlorinating agent: A strong chlorinating agent like liquid chlorine (Cl2) or a chlorine plasma.
-
-
Experimental Setup:
-
A high-vacuum apparatus equipped with a cryogenic cooling system (e.g., a closed-cycle helium cryostat).
-
A gas inlet system for the controlled introduction of precursor gases.
-
A substrate (e.g., a CsI window) cooled to cryogenic temperatures (typically below 20 K).
-
An in-situ spectroscopic measurement capability (e.g., an FTIR or UV-Vis spectrometer).
-
-
Procedure:
-
Evacuate the system to high vacuum.
-
Cool the substrate to the desired low temperature (e.g., 15 K).
-
Co-deposit a dilute mixture of the chromium precursor and the chlorinating agent in a large excess of an inert matrix gas (e.g., argon or neon) onto the cold substrate.
-
Irradiate the matrix with UV light to potentially initiate the reaction.
-
Record the spectra of the matrix-isolated species.
-
Gradually anneal the matrix by slowly increasing the temperature and record spectra at each step to observe any changes, which might indicate the decomposition of a transient species.
-
-
Data Analysis:
-
Compare the observed spectra with theoretical predictions from computational chemistry for the vibrational or electronic spectra of CrCl6.
-
Monitor the appearance of peaks corresponding to the decomposition products (e.g., CrCl3, Cl2).
-
Mandatory Visualization
reasons for the instability of chromium(VI) chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chromium(VI) chloride (CrCl₆). This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the significant instability of this compound. Due to its extreme reactivity, detailed experimental data for chromium(VI) chloride is scarce in scientific literature. The information herein is compiled from established chemical principles, data on related compounds, and best practices for handling highly reactive and hazardous materials.
Frequently Asked Questions (FAQs)
Q1: Why is chromium(VI) chloride (CrCl₆) so unstable?
A1: The instability of chromium(VI) chloride is not attributed to a single factor but rather a combination of electronic and steric effects that make the molecule highly prone to decomposition.
-
High Oxidation State of Chromium: Chromium in the +6 oxidation state is a potent oxidizing agent.[1] It has a strong tendency to accept electrons to revert to the more stable +3 oxidation state. In CrCl₆, the chromium center is electron-deficient and highly electrophilic.
-
Weak Cr-Cl Bonds: The chloride ions (Cl⁻) are not particularly strong electron donors and are relatively easily oxidized. The significant electronegativity difference and charge separation lead to highly polarized and weak covalent bonds, making the homolytic cleavage of Cr-Cl bonds to form chlorine radicals a favorable process.
-
Steric Hindrance: Accommodating six large chloride ions around a relatively small chromium atom leads to significant steric crowding. This inter-ligand repulsion weakens the Cr-Cl bonds and contributes to the overall thermodynamic instability of the molecule.
-
Decomposition Pathway: Upon decomposition, CrCl₆ is expected to readily lose chlorine to form more stable, lower oxidation state chromium chlorides, such as chromium(V), chromium(IV), or ultimately the most stable chromium(III) chloride (CrCl₃), and elemental chlorine (Cl₂). This decomposition is often spontaneous and can be highly exothermic.
Q2: What are the expected decomposition products of chromium(VI) chloride?
-
Chromium(III) chloride (CrCl₃): The most stable chloride of chromium.
-
Chlorine gas (Cl₂): Formed from the coupling of chlorine radicals released during the reduction of Cr(VI).
-
Intermediate chromium chlorides: Lower oxidation state chlorides such as CrCl₅ and CrCl₄ may form as transient intermediates.
Q3: Has chromium(VI) chloride been successfully synthesized and isolated?
A3: There is no substantial evidence in the scientific literature of the successful synthesis and isolation of solid chromium(VI) chloride at or near standard temperature and pressure. Its existence is largely theoretical or as a transient species under specific conditions, such as in the gas phase at low pressures or trapped in an inert matrix at cryogenic temperatures (matrix isolation). Any attempt at synthesis is likely to yield lower chromium chlorides or chromyl chloride (CrO₂Cl₂) if oxygen or water is present.
Q4: What are the primary hazards associated with attempting to synthesize or handle chromium(VI) chloride?
A4: The primary hazards stem from its extreme instability and the toxicity of chromium(VI) compounds.
-
Spontaneous and Potentially Explosive Decomposition: The compound can decompose violently, releasing energy and gaseous chlorine.
-
Toxicity of Chromium(VI): All chromium(VI) compounds are considered highly toxic and carcinogenic.[2] Inhalation or contact can cause severe respiratory irritation, skin burns, and long-term health risks.
-
Formation of Hazardous Byproducts: Reactions may produce other hazardous materials, such as toxic and corrosive chlorine gas.
Troubleshooting Guide
Researchers attempting to work with systems where CrCl₆ might be a transient species may encounter the following issues.
| Observed Issue | Potential Cause | Recommended Action |
| Immediate formation of a dark green or violet solid and evolution of a greenish-yellow gas. | Spontaneous decomposition of CrCl₆ to CrCl₃ and Cl₂. | This is the expected behavior. The experiment should be designed to handle the formation of these products safely in a well-ventilated fume hood or glove box. |
| Formation of a red, fuming liquid. | Presence of trace oxygen or water leading to the formation of the more stable chromyl chloride (CrO₂Cl₂). | Ensure all reactants, solvents, and apparatus are rigorously free of oxygen and moisture. Work under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent or non-reproducible results. | High sensitivity of the reaction to temperature, pressure, and impurities. | Maintain strict control over all experimental parameters. Use high-purity starting materials. |
| Reaction appears to be uncontrollable or proceeds too rapidly. | The reaction is highly exothermic due to the decomposition of the unstable Cr(VI) species. | Conduct the reaction at very low temperatures (e.g., in a cryogenic bath). Use dilute solutions and add reagents very slowly. |
Experimental Protocols
Given the extreme instability of chromium(VI) chloride, a direct synthesis and isolation protocol is not feasible under standard laboratory conditions. The following is a generalized protocol for handling highly reactive and unstable metal halides, which should be adapted for any experiment where the formation of CrCl₆ is a possibility. This should only be attempted by experienced researchers with appropriate safety infrastructure.
Protocol: General Handling of Highly Unstable Metal Halides
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment, considering the potential for explosion, toxicity of all possible products, and quenching procedures.
-
Work in a certified fume hood or a glove box with an inert atmosphere.[3]
-
Ensure a safety shower, eyewash station, and appropriate fire extinguisher (Class D for reactive metals, if applicable) are readily accessible.[4]
-
Work with a partner and inform others in the lab of the nature of the experiment.[2]
-
-
Apparatus and Reagent Preparation:
-
All glassware must be oven-dried at a high temperature for several hours and then cooled under a stream of dry inert gas or in a desiccator.
-
Use solvents that have been rigorously dried and deoxygenated.
-
Starting materials should be of the highest purity available and stored under an inert atmosphere.
-
-
Reaction Execution:
-
Assemble the apparatus under a positive pressure of an inert gas (e.g., argon).
-
Cool the reaction vessel to a very low temperature (e.g., -78 °C using a dry ice/acetone bath, or lower with liquid nitrogen) before adding any reagents.
-
Add reagents slowly and dropwise using a syringe pump or a pressure-equalizing dropping funnel to maintain control over the reaction rate.
-
Continuously monitor the reaction for any signs of uncontrolled temperature increase or gas evolution.
-
-
Quenching and Disposal:
-
Unreacted, highly reactive materials must be quenched safely. This is typically done at low temperatures by slowly adding a less reactive solvent, followed by a proton source like isopropanol.
-
All waste materials should be treated as hazardous and disposed of according to institutional guidelines.
-
Visualizations
Caption: Plausible decomposition pathway of chromium(VI) chloride.
Caption: General experimental workflow for handling highly reactive species.
Caption: Troubleshooting flowchart for reactions involving Cr(VI) halides.
References
Technical Support Center: Optimizing Gas-Phase CrCl₆ Synthesis
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the gas-phase synthesis of CrCl₆?
A1: The gas-phase synthesis of chromium(VI) hexachloride is theoretically based on the reaction of a volatile chromium precursor with a strong chlorinating agent at elevated temperatures and low pressures. The high-energy gas-phase environment can favor the formation of thermodynamically unstable species, which can then be rapidly quenched to isolate them.
Q2: What are the primary safety concerns associated with CrCl₆ synthesis?
A2: The primary safety concerns include:
-
Extreme Toxicity: Hexavalent chromium compounds are known carcinogens and are highly toxic upon inhalation or contact.[1][2]
-
High Reactivity: CrCl₆ is expected to be a powerful oxidizing agent and highly reactive. It will likely decompose rapidly, potentially explosively, in the presence of moisture, organic materials, or upon heating.
-
Precursor Hazards: The precursors, such as chromium hexafluoride (CrF₆) or chromyl chloride (CrO₂Cl₂), and chlorinating agents like atomic chlorine, are themselves highly toxic and corrosive.[3]
Q3: What are the expected decomposition products of CrCl₆?
A3: Due to the instability of the +6 oxidation state for chromium in a purely chloride coordination sphere, CrCl₆ is expected to readily decompose. The likely decomposition pathway is the reduction of chromium(VI) to more stable lower oxidation states, such as chromium(V), chromium(IV), or chromium(III), with the concurrent release of chlorine gas (Cl₂).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No product formation or extremely low yield | 1. Unfavorable Thermodynamics: The formation of CrCl₆ may be thermodynamically unfavorable under the chosen conditions. 2. Precursor Decomposition: The chromium precursor may be decomposing before reacting with the chlorinating agent. 3. Insufficient Chlorinating Agent: The concentration of the chlorinating agent may be too low to effect the oxidation to Cr(VI). | 1. Increase System Energy: Increase the reaction temperature or use a plasma source to provide more energy for the reaction. 2. Optimize Precursor Delivery: Lower the temperature of the precursor sublimation/vaporization to reduce premature decomposition. 3. Increase Chlorinating Agent Flux: Increase the flow rate or partial pressure of the chlorinating agent. |
| Product rapidly decomposes upon collection | 1. Thermal Instability: The product is not being quenched to a low enough temperature rapidly enough. 2. Reaction with Surfaces: The product is reacting with the surfaces of the collection vessel. 3. Presence of Contaminants: Trace amounts of moisture or organic compounds are causing decomposition. | 1. Improve Quenching: Use a liquid nitrogen-cooled collection surface (cold finger) to rapidly freeze the product. 2. Passivate Surfaces: Use inert materials for the collection vessel, such as quartz or a fluoropolymer coating. 3. Ensure High Vacuum: Maintain a high vacuum to minimize the presence of contaminants. |
| Formation of lower chromium chlorides (e.g., CrCl₃, CrCl₄, CrCl₅) | 1. Incomplete Oxidation: The reaction conditions are not sufficiently oxidizing to form Cr(VI). 2. Product Decomposition: The desired CrCl₆ is forming but then immediately decomposing to lower chlorides. | 1. Increase Oxidizing Potential: Increase the ratio of the chlorinating agent to the chromium precursor. 2. Reduce Residence Time: Increase the pumping speed to reduce the time the product spends in the high-temperature reaction zone. |
| Formation of chromium oxychlorides | 1. Oxygen Contamination: There is an air leak in the system or the precursors are contaminated with oxygen-containing species. | 1. Leak Check System: Perform a thorough leak check of the vacuum system. 2. Purify Precursors: Use high-purity precursors and handle them in an inert atmosphere glovebox. |
Hypothetical Experimental Protocol
This protocol is a theoretical guideline and has not been validated. It is intended for informational purposes for highly trained professionals in appropriate research settings.
Objective: To synthesize gas-phase CrCl₆ via the reaction of a chromium precursor with a chlorinating agent.
Materials:
-
Chromium Hexacarbonyl (Cr(CO)₆) or Chromyl Chloride (CrO₂Cl₂) as the chromium precursor.
-
Chlorine gas (Cl₂) as the chlorinating agent.
-
High-purity Argon (Ar) as a carrier gas.
Apparatus:
-
A high-vacuum, flow-tube reactor made of quartz.
-
A precursor delivery system with a heated sublimator/vaporizer.
-
A microwave or radio-frequency plasma source to generate atomic chlorine.
-
A mass spectrometer for in-situ monitoring of reaction products.
-
A liquid nitrogen-cooled cold finger for product collection.
Procedure:
-
System Preparation: Assemble the flow-tube reactor and evacuate to a base pressure of < 10⁻⁶ Torr. Perform a leak check.
-
Precursor Introduction: Heat the chromium precursor in the sublimator/vaporizer to generate a stable vapor pressure and introduce it into the reactor with a controlled flow of Argon carrier gas.
-
Chlorinating Agent Introduction: Introduce chlorine gas into the plasma source to generate atomic chlorine.
-
Reaction: Mix the precursor and chlorinating agent streams in the reaction zone.
-
Product Detection and Collection: Monitor the reaction products using the mass spectrometer. Collect the solid product on the liquid nitrogen-cooled cold finger.
-
Analysis: Transfer the collected product under inert and cryogenic conditions for further analysis.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for CrCl₆ Synthesis
| Parameter | Range | Effect on Yield | Effect on Stability |
| Reaction Temperature | 300 - 600 °C | Increases with temperature up to an optimal point, then decreases due to enhanced decomposition. | Decreases with increasing temperature. |
| Pressure | 10⁻⁴ - 10⁻² Torr | Higher pressure can increase reaction rates but may also lead to unwanted side reactions and decomposition. | Lower pressure generally favors the stability of gas-phase species. |
| Cl₂:Cr Precursor Ratio | 10:1 - 100:1 | Higher ratios favor the formation of the fully chlorinated product. | Minimal direct effect, but excess Cl₂ can help prevent decomposition to lower chlorides. |
| Residence Time | 1 - 10 ms | Shorter residence times are crucial to minimize product decomposition in the hot zone. | Shorter residence times are essential for isolating the unstable product. |
Visualizations
Caption: Hypothetical experimental workflow for gas-phase CrCl₆ synthesis.
Caption: Troubleshooting logic for low CrCl₆ yield in gas-phase synthesis.
References
overcoming steric hindrance in hexacoordinated chromium compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexacoordinated chromium compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, and application of these complexes, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a sterically hindered hexacoordinated chromium(III) complex is resulting in low yields and several side products. What are the likely causes and how can I improve the outcome?
A1: Low yields and the formation of side products in the synthesis of sterically crowded Cr(III) complexes are common issues. Chromium(III) is kinetically inert, meaning ligand substitution reactions are often slow.[1] When employing bulky ligands, steric hindrance can further impede the desired coordination.
Troubleshooting Steps:
-
Reaction Conditions: Elevated temperatures are often necessary to promote ligand exchange. However, excessively high temperatures can lead to decomposition. A systematic optimization of the reaction temperature is recommended. Consider a solvent with a higher boiling point if needed, but ensure your ligand and precursor are stable at that temperature.
-
Solvent Choice: The choice of solvent is critical. Anhydrous and deoxygenated solvents are often required to prevent the formation of undesired aqua or hydroxo complexes.[2] Dimethylformamide (DMF) is a common solvent for these types of reactions.[2]
-
Precursor Selection: The choice of chromium precursor can significantly impact the reaction. Anhydrous chromium(III) chloride (CrCl₃) is a common starting material.[2] In some cases, using a more labile Cr(II) precursor followed by in-situ oxidation can be a successful strategy. For instance, the synthesis of a chlorohydroxo-chromium(III) complex was achieved by starting with anhydrous CrCl₂ and exposing the reaction to air.[2]
-
Ligand Protonation: For nitrogen-containing macrocycles or other basic ligands, protonation of the ligand can prevent coordination.[2] Working under inert atmosphere and using anhydrous solvents helps to avoid this.[2] The addition of a non-coordinating base might be necessary in some cases to deprotonate the ligand in situ.
-
Mechanochemical Synthesis: For ligands with poor solubility or to avoid solvent-related side reactions, consider a solventless mechanochemical approach. Grinding the chromium precursor and the ligand together in a mortar and pestle can lead to high yields of the desired complex.[3]
Q2: I am observing unexpected electronic spectra (UV-Vis) for my sterically hindered chromium complex. What could be the reason?
A2: The electronic absorption spectra of hexacoordinated chromium(III) complexes are sensitive to the coordination environment. Steric hindrance can cause significant distortions from ideal octahedral geometry, which in turn affects the d-orbital splitting and the observed electronic transitions.
Potential Reasons for Unexpected Spectra:
-
Distortion from Octahedral Geometry: Bulky ligands can force a distorted coordination geometry.[4][5] This can lead to a loss of centrosymmetry, which may result in higher extinction coefficients for certain transitions compared to their less hindered analogues.[4][6]
-
Ligand Field Strength: The electronic properties of the donor atoms in your ligand, combined with the geometric constraints, determine the overall ligand field strength. Changes in bond lengths and angles due to steric strain can modulate this, shifting the absorption maxima.
-
Formation of Isomers: Depending on the ligand, different geometric isomers (e.g., cis/trans, mer/fac) may be possible. These isomers will have distinct electronic spectra. Chromatographic separation may be necessary to isolate the desired isomer. The ethylene (B1197577) cross-bridge in some tetraazamacrocycles, for example, dictates a cis-V configuration.[2]
-
Aquation/Solvolysis: If the complex is not handled under strictly anhydrous conditions, coordinated ligands may be replaced by solvent molecules (aquation in the case of water), leading to a different species in solution with a different UV-Vis spectrum.
Q3: My chromium complex is unexpectedly reactive or unstable in solution. How does steric hindrance influence this?
A3: While chromium(III) complexes are generally inert, steric strain can significantly enhance their reactivity.
Impact of Steric Hindrance on Reactivity:
-
Increased Aquation Rates: Distortions in the coordination sphere caused by sterically demanding ligands can weaken the bonds between the chromium center and the leaving groups. This can dramatically increase the rate of solvent substitution (aquation). For example, the aquation rate of trans-[Cr(1,4-C₂-cyclam)Cl₂]⁺ is enhanced by over five orders of magnitude compared to the less constrained trans-[Cr(cyclam)Cl₂]⁺.[4][6]
-
Photoreactivity: The photophysical properties of chromium(III) complexes are also affected by steric hindrance. Increased distortion can provide additional pathways for non-radiative decay, leading to significantly shorter excited-state lifetimes and, in some cases, enhanced photolability (ligand loss upon irradiation).[4][6][7] For instance, trans-[Cr(1,4-C₂-cyclam)(CN)₂]⁺ undergoes cyanide ligand loss upon photolysis, whereas its unconstrained analogue is photoinert.[6]
Troubleshooting Guides
Guide 1: Synthesis of Dichloro(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction due to low temperature or insufficient reaction time. | Ensure the reaction is stirred at 50–60 °C for at least 18 hours as per the protocol.[2] |
| Protonation of the tetraazamacrocycle ligand, inhibiting coordination. | The reaction should be performed in an inert atmosphere glovebox with anhydrous DMF to prevent protonation of the ligand.[2] | |
| Product is a different color than expected (e.g., purple instead of green) | Formation of a different isomer or a complex with a different ligand set. | The color of chromium(III) complexes is highly dependent on the coordinated ligands. The cyclen-based ligands in one study produced purple complexes, while the cyclam-based ligand yielded a green product.[2] Confirm the identity of your starting ligand. |
| Product is deliquescent and difficult to handle | The product may be hygroscopic. | Handle the final product in a drybox to prevent aquation and decomposition.[6] |
| Precipitation of the product from the reaction mixture is incomplete | Insufficient amount of anti-solvent (diethyl ether) was used. | Add a sufficient excess of diethyl ether to the cooled reaction solution to ensure complete precipitation of the product.[2] |
Guide 2: Characterization by X-ray Crystallography
| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | Growing X-ray quality crystals of sterically hindered complexes can be challenging. | | Oily precipitate or amorphous solid instead of crystals | The complex may have high solubility in the chosen solvent system. | Try slow evaporation, vapor diffusion of an anti-solvent, or a liquid-liquid diffusion setup. For a blue hydroxo complex, ether diffusion into a DMF solution yielded X-ray quality crystals.[2] | | Poor crystal quality | Rapid crystal growth or incorporation of solvent molecules that lead to disorder. | Slow down the crystallization process by lowering the temperature. Screen a variety of solvent/anti-solvent combinations. | | Crystal structure shows significant disorder | The bulky ligands may have multiple low-energy conformations. | Collect the X-ray diffraction data at a lower temperature (e.g., 100 K) to reduce thermal motion. |
Quantitative Data Summary
Table 1: Comparison of Structural and Kinetic Data for Sterically Hindered and Unhindered Cr(III) Complexes
| Complex | Average Cr−N Bond Length (Å) | Average Cr−Cl Bond Length (Å) | Cl−Cr−Cl Bond Angle (°) | N−Cr−N Bond Angles (°) | Aquation Rate Constant, kobs (s⁻¹) |
| trans-[Cr(1,4-C₂-cyclam)Cl₂]⁺ | 2.074 | 2.358 | 168.6 | 72.2 to 103.8 | 6.5 x 10⁻² |
| trans-[Cr(1,11-C₃-cyclam)Cl₂]⁺ | 2.058 | 2.347 | 167.6 | N/A | N/A |
| trans-[Cr(cyclam)Cl₂]⁺ | N/A | N/A | N/A | ~85 (for N-Cr-N with C₂ linkage) | ~10⁻⁷ |
Data sourced from references[5][6].
Table 2: Photophysical Properties of trans-[Cr(N₄)(CN)₂]⁺ Complexes in Aqueous Solution
| N₄ Ligand | Emission Maximum (nm) | Room-Temperature Lifetime (µs) |
| cyclam | N/A | 335 |
| 1,11-C₃-cyclam | 724 | 23 |
| 1,4-C₂-cyclam | 735 | 0.24 |
Data sourced from references[5][6][7].
Experimental Protocols
Protocol 1: Synthesis of Dichloro(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride ([Cr(2)Cl₂]Cl)
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Ligand 2: 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
Procedure:
-
In an inert atmosphere glovebox, add anhydrous CrCl₃ (0.316 g, 2.00 mmol) and ligand 2 (0.508 g, 2.00 mmol) to 20 mL of anhydrous DMF.[2]
-
Stir the reaction mixture at 50–60 °C for 18 hours. The solution will turn dark green.[2]
-
Allow the solution to cool to room temperature.
-
Remove the reaction vessel from the glovebox and add an excess of diethyl ether to precipitate the product.
-
Filter the resulting green precipitate, wash with diethyl ether, and dry under vacuum.[2]
Protocol 2: Mechanochemical Synthesis of [Cr(PN)₂Cl₂]Cl
Materials:
-
CrCl₃(THF)₃ (Chromium(III) chloride tris(tetrahydrofuran) complex)
-
PN ligand: (R)-N-(diphenylphosphino)-1-phenylethanamine
Procedure:
-
Inside a glovebox, place CrCl₃(THF)₃ (0.24 g, 0.65 mmol) and the PN ligand (0.30 g, 1.3 mmol) in a mortar.[3]
-
Grind the two solids together with a pestle for 5 minutes. The mixture will turn into a dark blue powder.[3]
-
Leave the resulting powder overnight at room temperature to ensure complete reaction.[3]
-
The solid product is obtained directly with high yield (97%).[3]
Visualizations
Caption: Strategies to overcome synthetic challenges.
Caption: Mechanochemical synthesis workflow.
Caption: Steric hindrance lowers activation energy.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of steric constraint on chromium(III) complexes of tetraazamacrocycles. Chemistry and excited-state behavior of 1,4-C2-cyclam complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Volatile Chromium Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and purification of volatile chromium compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common volatile chromium compounds I might need to purify in a research setting?
A1: In a research or drug development context, you are most likely to encounter compounds such as chromyl chloride (CrO₂Cl₂), chromyl fluoride (B91410) (CrO₂F₂), chromium hexacarbonyl (Cr(CO)₆), and various organometallic complexes like bis(benzene)chromium (Cr(C₆H₆)₂). These compounds are often used as reagents or precursors in organic synthesis and catalysis.
Q2: What are the primary safety concerns when working with volatile chromium compounds?
A2: The primary safety concerns are toxicity and reactivity. Many volatile chromium compounds, particularly those with chromium in the +6 oxidation state like chromyl chloride, are highly toxic, corrosive, and carcinogenic.[1] They can cause severe burns upon contact with skin and eyes and are harmful if inhaled or ingested. Additionally, many of these compounds are air and moisture sensitive, reacting with water to produce corrosive byproducts or decomposing upon exposure to air.[1][2] Therefore, it is crucial to handle these compounds in a well-ventilated fume hood or glovebox and to use appropriate personal protective equipment (PPE).
Q3: What are the most suitable purification methods for volatile chromium compounds?
A3: The choice of purification method depends on the specific compound's properties, such as its boiling point, sublimation temperature, and thermal stability. Common methods include:
-
Fractional Distillation: Ideal for volatile liquids with different boiling points, such as chromyl chloride.
-
Sublimation: A highly effective method for purifying volatile solids that can transition directly from a solid to a gas phase, such as chromium hexacarbonyl and bis(benzene)chromium.[3][4] This technique is advantageous as it avoids the use of solvents.[4]
-
Gas Chromatography (GC): Can be used for the separation and analysis of volatile compounds. When coupled with Mass Spectrometry (GC-MS), it is a powerful tool for assessing purity and identifying volatile impurities.[5]
Q4: How can I work with air and moisture-sensitive volatile chromium compounds without them decomposing?
A4: To prevent decomposition, it is essential to work under an inert atmosphere.[6] This can be achieved using a glovebox or by employing Schlenk line techniques.[7] The inert atmosphere, typically nitrogen or argon, displaces reactive gases like oxygen and water vapor.[6] All glassware should be thoroughly dried, and anhydrous solvents must be used.[7]
Q5: What analytical techniques are best for assessing the purity of volatile chromium compounds?
A5: A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) can be a highly accurate method for determining the absolute purity of a sample without the need for a calibration curve for the analyte itself.[8][9][10][11][12]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of characteristic functional groups (e.g., C-O stretching in chromium hexacarbonyl).
Troubleshooting Guides
Fractional Distillation of Chromyl Chloride (CrO₂Cl₂)
| Problem | Possible Cause(s) | Solution(s) | Recommended Analytical Check |
| Low Yield of Distilled Product | Incomplete reaction during synthesis. | Ensure the reaction goes to completion by monitoring with a suitable technique before starting distillation. | Check for the presence of starting materials in the crude reaction mixture. |
| Use of insufficiently concentrated sulfuric acid, leading to hydrolysis of the product. | Use fuming sulfuric acid or ensure your concentrated sulfuric acid is of high purity and concentration. | N/A | |
| Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if compatible with the compound. | N/A | |
| Product is Decomposing in the Distillation Flask (Darkening Color) | Overheating of the distillation pot. | Use a heating mantle with a stirrer to ensure even heating. Do not exceed the compound's boiling point significantly. | Visual observation. |
| Presence of impurities that catalyze decomposition. | Ensure the starting materials are pure and the reaction is worked up appropriately to remove byproducts before distillation. | Analyze the crude product for impurities before distillation. | |
| Inconsistent Boiling Point During Distillation | Inefficient separation of components. | Use a longer or more efficient fractionating column. Ensure a slow and steady distillation rate. | GC-MS of different fractions to check for co-eluting impurities. |
| Pressure fluctuations in the system (if under vacuum). | Ensure the vacuum pump is stable and the system is leak-tight. Use a manometer to monitor the pressure. | N/A |
Sublimation of Chromium Hexacarbonyl (Cr(CO)₆)
| Problem | Possible Cause(s) | Solution(s) | Recommended Analytical Check |
| No or Very Slow Sublimation | Temperature is too low. | Gradually increase the temperature of the heating bath. | Monitor the temperature of the apparatus. |
| Vacuum is not sufficient. | Check the vacuum pump and all connections for leaks. A high vacuum is necessary for efficient sublimation at lower temperatures.[4] | Check the pressure reading on a vacuum gauge. | |
| Product Decomposes on the Cold Finger (Discoloration) | Temperature of the heating bath is too high. | Reduce the heating temperature. Sublimation should be a slow and controlled process. | Visual observation. |
| The cold finger is not cold enough. | Ensure a continuous flow of cold water or that the cold finger is adequately filled with a coolant like dry ice/acetone. | Check the temperature of the coolant. | |
| Low Recovery of Sublimed Product | The compound has a high vapor pressure and is lost to the vacuum pump. | Use a cold trap between the sublimation apparatus and the vacuum pump to collect any product that passes the cold finger. | Check the cold trap for the presence of your compound. |
| Incomplete sublimation. | Ensure the sublimation is run for a sufficient amount of time. Gently heat the sides of the apparatus to sublime any material that has deposited there. | Visually inspect the starting material residue. |
Experimental Protocols
Protocol 1: Synthesis and Purification of Chromyl Chloride (CrO₂Cl₂)
Safety Precautions: Chromyl chloride is highly toxic, corrosive, and a suspected carcinogen. This procedure must be performed in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles. All glassware must be scrupulously dried before use.
Materials:
-
Potassium dichromate (K₂Cr₂O₇), finely powdered
-
Sodium chloride (NaCl), dry
-
Fuming sulfuric acid (oleum)
Procedure:
-
In a dry distillation flask, thoroughly mix 80 g of finely powdered potassium dichromate and 50 g of dry sodium chloride.
-
Assemble a distillation apparatus with a dropping funnel, condenser, and a receiving flask cooled in an ice-water bath.
-
Slowly add 150 g of fuming sulfuric acid dropwise from the dropping funnel to the solid mixture. Chromyl chloride will begin to form immediately.
-
Once the addition is complete, gently heat the reaction flask to continue the distillation.
-
Collect the dark red chromyl chloride in the cooled receiving flask.
-
The crude chromyl chloride can be further purified by fractional distillation. The boiling point of chromyl chloride is 117 °C.[1]
Expected Yield and Purity: Yields can vary, but with careful execution, a yield of 50-60% of pure product can be achieved.[13] Purity of over 99% can be obtained after fractional distillation.[14]
Protocol 2: Purification of Chromium Hexacarbonyl (Cr(CO)₆) by Sublimation
Safety Precautions: Chromium hexacarbonyl is toxic. Handle in a fume hood and wear appropriate PPE.
Procedure:
-
Place the crude chromium hexacarbonyl in a sublimation apparatus.
-
Assemble the apparatus, ensuring the cold finger is properly positioned.
-
Evacuate the apparatus using a high-vacuum pump.
-
Once a stable vacuum is achieved, begin to gently heat the bottom of the apparatus containing the crude material using a water or oil bath.
-
Cool the cold finger by circulating cold water or using a dry ice/acetone slurry.
-
Colorless crystals of pure chromium hexacarbonyl will deposit on the cold finger.
-
Continue the sublimation until no more material appears to be subliming.
-
Allow the apparatus to cool completely before slowly reintroducing an inert gas (like nitrogen) to break the vacuum.
-
Carefully collect the purified crystals from the cold finger.
Data Presentation
Table 1: Physical Properties and Purification Data for Selected Volatile Chromium Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Purification Method | Typical Purity |
| Chromyl Chloride | CrO₂Cl₂ | 154.90 | 117 | -96.5 | Fractional Distillation | >99%[14] |
| Chromium Hexacarbonyl | Cr(CO)₆ | 220.06 | Decomposes at 210 | >150 (decomposes) | Sublimation | High |
| Bis(benzene)chromium | Cr(C₆H₆)₂ | 208.21 | Decomposes | 284-285 | Sublimation | High |
Visualizations
References
- 1. Chromyl chloride - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. innovation.world [innovation.world]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 7. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sciencemadness Discussion Board - Improving the yield of chromyl chloride: various questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. US2793937A - Process for producing chromyl chloride - Google Patents [patents.google.com]
Technical Support Center: Chromium Chlorination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium chlorination reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be aware of in chromium chlorination reactions?
A1: The byproducts of chromium chlorination reactions are highly dependent on the reaction conditions, particularly the temperature and the nature of the chromium precursor and chlorinating agent. The main byproducts to consider are:
-
Hexavalent Chromium (Cr(VI)): In aqueous media, the oxidation of trivalent chromium (Cr(III)) to the more toxic and carcinogenic hexavalent chromium (Cr(VI)) is a significant concern.[1][2][3] This is especially prevalent in processes like drinking water chlorination.[1][2][3]
-
Chromyl Chloride (CrO₂Cl₂): In high-temperature reactions, especially involving chromium trioxide (Cr₂O₃) or chromite ores in the presence of oxygen, the formation of volatile, red, fuming liquid chromyl chloride is common.[4][5][6]
-
Chromium Oxychloride (CrOCl): This compound can be formed during the high-temperature reaction of chromium(III) chloride with oxygen.[7]
-
Intermediate Chromium Species (Cr(IV), Cr(V)): There is evidence for the formation of short-lived intermediate species such as chromium(IV) and chromium(V) during the oxidation of Cr(III).[3][8][9] These reactive intermediates can influence the overall reaction pathway and byproduct formation.
Q2: What factors influence the formation of these byproducts?
A2: Several factors can influence the type and yield of byproducts in your chromium chlorination reaction:
-
Temperature: High temperatures (above 200°C) favor the formation of volatile byproducts like chromyl chloride.[10][11]
-
Presence of Oxygen: The presence of oxygen or air during high-temperature chlorination is a key factor in the formation of chromyl chloride and chromium oxychloride.[7]
-
Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, sodium hypochlorite, hydrochloric acid) will significantly impact the reaction. For instance, strong oxidizing agents like chlorine are capable of converting Cr(III) to Cr(VI) in aqueous solutions.[1][3]
-
pH: In aqueous systems, pH is a critical parameter. The rate of Cr(III) oxidation to Cr(VI) is highly dependent on the pH of the solution.[12][13]
-
Catalysts: The presence of certain metals can catalyze or inhibit byproduct formation. For example, bromide has been shown to have a catalytic effect on Cr(VI) formation in drinking water.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during chromium chlorination experiments.
Problem 1: I am detecting unexpected Cr(VI) in my aqueous chlorination reaction.
-
Question: My goal is to synthesize a Cr(III) chloride complex in an aqueous solution, but I am detecting Cr(VI) as a byproduct. How can I minimize this?
-
Answer: The formation of Cr(VI) is a common issue due to the oxidative nature of many chlorinating agents. Here are some troubleshooting steps:
-
Control the pH: The oxidation of Cr(III) is pH-dependent.[12][13] Adjusting the pH of your reaction mixture may slow down the rate of Cr(VI) formation.
-
Use a milder chlorinating agent: If your synthesis allows, consider using a less oxidizing chlorinating agent.
-
Limit reaction time: Monitor your reaction closely and stop it as soon as the desired product is formed to prevent over-oxidation.
-
Deoxygenate your solvent: Removing dissolved oxygen from your aqueous solvent can help reduce unwanted oxidation reactions.
-
Problem 2: My high-temperature chlorination of chromium oxide is producing a reddish-brown gas, and my yield of the desired chromium chloride is low.
-
Question: I am trying to produce anhydrous chromium(III) chloride by chlorinating chromium(III) oxide at high temperatures, but I am observing a significant amount of a reddish-brown fuming liquid. What is happening and how can I fix it?
-
Answer: The reddish-brown gas is likely chromyl chloride (CrO₂Cl₂), a volatile byproduct formed in the presence of oxygen.[4][5][6] To improve the yield of your desired chromium chloride, consider the following:
-
Ensure an inert atmosphere: The presence of oxygen is a key contributor to chromyl chloride formation.[7] Ensure your reaction setup is free of air leaks and purged with an inert gas like argon or nitrogen.
-
Control the temperature: While high temperatures are necessary, excessively high temperatures can favor the formation of volatile byproducts. Optimize the temperature to favor the chlorination of Cr₂O₃ to CrCl₃ without promoting the formation of CrO₂Cl₂.
-
Use a different chlorinating agent: Depending on your specific reaction, using a chlorinating agent that does not introduce oxygen, such as carbon tetrachloride (CCl₄) or thionyl chloride (SOCl₂), might be an option.
-
Experimental Protocols
Protocol 1: Identification and Quantification of Hexavalent Chromium (Cr(VI)) in Aqueous Solutions using UV-Vis Spectrophotometry
This protocol is based on the reaction of Cr(VI) with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a colored complex.
-
Materials:
-
UV-Vis Spectrophotometer
-
1,5-diphenylcarbazide solution (0.25% w/v in acetone)
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium dichromate (K₂Cr₂O₇) standard
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Sample Preparation: Collect an aliquot of your aqueous reaction mixture. If necessary, dilute it with deionized water to bring the expected Cr(VI) concentration into the linear range of the calibration curve.
-
Acidification: Add a few drops of concentrated sulfuric acid to the sample to achieve a pH of approximately 1-2.
-
Color Development: Add 2 mL of the 1,5-diphenylcarbazide solution and mix thoroughly. A violet color will develop in the presence of Cr(VI).[15]
-
Measurement: After 10 minutes for color development, measure the absorbance of the solution at 540 nm using the UV-Vis spectrophotometer.[15]
-
Quantification: Prepare a calibration curve using known concentrations of a potassium dichromate standard solution and follow the same procedure. Determine the concentration of Cr(VI) in your sample by comparing its absorbance to the calibration curve.
-
Protocol 2: Qualitative Identification of Volatile Byproducts using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of volatile byproducts from high-temperature chlorination reactions.
-
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Gas-tight syringe
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
-
Procedure:
-
Sample Collection: Carefully collect a sample of the off-gas from your reaction using a gas-tight syringe. Alternatively, if the byproduct has condensed as a liquid, dissolve a small amount in a suitable inert solvent.
-
Injection: Inject the gas or liquid sample into the GC-MS inlet. The GC will separate the different components of the mixture based on their volatility and interaction with the column.
-
Mass Spectrometry: As the separated components elute from the GC column, they will be ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Identification: Compare the obtained mass spectra with a library of known compounds (e.g., NIST library) to identify the volatile byproducts, such as chromyl chloride.[16]
-
Data Presentation
Table 1: Common Byproducts in Chromium Chlorination Reactions and Their Identification Methods
| Byproduct | Chemical Formula | Common Reaction Type | Key Identification Method(s) |
| Hexavalent Chromium | Cr(VI) species (e.g., CrO₄²⁻, Cr₂O₇²⁻) | Aqueous Chlorination | UV-Vis Spectrophotometry with 1,5-diphenylcarbazide[15][17] |
| Chromyl Chloride | CrO₂Cl₂ | High-Temperature Chlorination (with O₂) | Gas Chromatography-Mass Spectrometry (GC-MS)[16] |
| Chromium Oxychloride | CrOCl | High-Temperature Chlorination (with O₂) | X-ray Diffraction (XRD) for solid samples |
| Intermediate Species | Cr(IV), Cr(V) | Aqueous Oxidation of Cr(III) | Advanced spectroscopic techniques (e.g., EPR, X-ray absorption spectroscopy)[8] |
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation in chromium chlorination reactions.
References
- 1. Calcium Chloride-Assisted Segregation Reduction of Chromite: Influence of Reductant Type and the Mechanism [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Cr(III) to Cr(VI) during chlorination of drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromyl chloride - Wikipedia [en.wikipedia.org]
- 5. Chromyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Chromyl chloride | CrO2Cl2 | CID 22150757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reactivity of Low-Grade Chromite Concentrates towards Chlorinating Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Overlooked Role of Chromium(V) and Chromium(IV) in Chromium Redox Reactions of Environmental Importance - ACS ES&T Water - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. scispace.com [scispace.com]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. amecj.com [amecj.com]
Technical Support Center: Managing the High Reactivity of Chromium(VI) Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with highly reactive chromium(VI) compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring both the success of your work and the safety of your laboratory environment.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving chromium(VI) compounds.
| Problem | Possible Cause | Solution |
| Reaction is Unusually Exothermic or Runaway | The substrate is highly reactive with the chromium(VI) reagent. | • Immediately cool the reaction vessel in an ice bath.• Add the chromium(VI) reagent dropwise at a slower rate to maintain temperature control.[1] • Dilute the reaction mixture with an appropriate inert solvent. |
| Oxidation Reaction is Slow or Incomplete | The chromium(VI) reagent has degraded or is of insufficient quantity. The substrate may be sterically hindered or less reactive. | • Use a freshly prepared or properly stored chromium(VI) reagent.• Add a slight excess of the chromium(VI) reagent and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]• Consider using a more potent chromium(VI) reagent or increasing the reaction temperature, while carefully monitoring for side reactions. |
| Unexpected Color Change in Chromium(VI) Solution | The solution may be degrading, with Cr(VI) (typically orange or yellow) being reduced to Cr(III) (typically green). This can be caused by contaminants, exposure to light, or inappropriate pH.[2][3] | • A color change from orange/yellow to green indicates the reduction of Cr(VI) to Cr(III).[4][5] If this occurs before the reaction is complete, it suggests reagent degradation.• Store chromium(VI) solutions in amber glass bottles to protect from light.[3]• Ensure the pH of the solution is appropriate for the specific chromium species you are using, as the equilibrium between chromate (B82759) and dichromate is pH-dependent.[6][7] |
| Formation of Unwanted Side Products | The reaction conditions are too harsh for the substrate, leading to over-oxidation or degradation. | • Lower the reaction temperature to minimize side product formation.[1]• Add the chromium(VI) reagent more slowly to the reaction mixture.[1]• For acid-sensitive substrates, consider using a milder, buffered chromium(VI) reagent like Pyridinium Chlorochromate (PCC).[1] |
| Quenching of the Reaction is Overly Vigorous | The quenching agent is being added too quickly or there is a large excess of unreacted chromium(VI). | • Add the quenching agent (e.g., isopropanol) dropwise while cooling the reaction mixture in an ice bath.[8][9] |
| Quenching Reaction is Incomplete | Insufficient quenching agent has been added. | • Continue to add the quenching agent dropwise until the solution's color changes from orange/yellow to a stable green, indicating the complete reduction of Cr(VI) to Cr(III).[9][10] |
| Difficulty in Isolating the Product After Workup | Emulsion formation during extraction or precipitation of chromium salts. | • Add brine (saturated NaCl solution) to break up emulsions during extraction.• Filter the reaction mixture through a pad of Celite to remove precipitated chromium salts before extraction.[8] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and disposal of chromium(VI) compounds.
General Handling and Safety
Q1: What are the primary health risks associated with chromium(VI) exposure?
A1: Chromium(VI) compounds are highly toxic and carcinogenic.[11] Inhalation can lead to lung cancer and respiratory irritation.[11] Skin contact can cause ulcers and allergic dermatitis.[11]
Q2: What personal protective equipment (PPE) is essential when working with chromium(VI) compounds?
A2: Always work in a certified chemical fume hood.[12] Essential PPE includes:
-
Chemical-resistant gloves (nitrile is often suitable).[13]
-
Safety goggles and a face shield.
-
A lab coat dedicated to chromium(VI) work.[12]
-
In some cases, respiratory protection may be necessary based on a risk assessment.[11]
Q3: How should I handle a spill of a chromium(VI) compound?
A3: For small spills:
-
Alert personnel in the immediate area and restrict access.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite (B1170534) or a commercial spill kit).
-
Carefully collect the absorbed material into a designated, sealed waste container.
-
Decontaminate the area with a suitable reducing agent solution (see waste disposal section) and then wash with soap and water.[14] For large spills, evacuate the area and follow your institution's emergency procedures.[12]
Reagent Stability and Preparation
Q4: How can I ensure the stability of my chromium(VI) solutions?
A4: To maintain the stability of chromium(VI) solutions:
-
Store them in tightly sealed, amber glass containers to protect from light.[3]
-
Store in a cool, dark place.[3]
-
Avoid contamination with organic materials, dust, or other reducing agents.[3]
-
Maintain the appropriate pH, as the stability of chromium(VI) species is pH-dependent.[15][16][17][18][19]
Q5: I see a color change in my stored chromium(VI) solution. What does it mean?
A5: A color change from the typical orange or yellow of Cr(VI) to a green or brownish hue indicates the reduction of Cr(VI) to the less reactive Cr(III) state.[3][4][5] This solution has likely lost its desired reactivity and should be disposed of properly.
Reactions and Analysis
Q6: My reaction with a chromium(VI) reagent is not proceeding as expected. What should I check?
A6: If your reaction is not proceeding as expected, consider the following:
-
Reagent Quality: Ensure your chromium(VI) reagent is fresh and has been stored correctly. Degradation can lead to lower reactivity.
-
Reaction Conditions: Verify the reaction temperature and pH. The reactivity of chromium(VI) is highly dependent on these factors.[20][21][22]
-
Substrate Purity: Impurities in your starting material could be interfering with the reaction.
-
Solvent: Ensure you are using an appropriate and dry solvent, as some solvents can react with chromium(VI) reagents.
Q7: I am getting inconsistent results in my UV-Vis analysis of chromium(VI). What could be the cause?
A7: Inconsistent UV-Vis results can be due to:
-
pH fluctuations: The absorbance spectrum of chromium(VI) is highly pH-dependent. Ensure your samples and standards are buffered to the same pH.[23][24][25]
-
Interfering ions: The presence of other metal ions, such as iron, can interfere with the analysis.[24][25]
-
Solution instability: If not analyzed promptly, the concentration of Cr(VI) in your sample may change due to reduction.[23]
Waste Disposal
Q8: How do I safely dispose of chromium(VI) waste?
A8: Never dispose of chromium(VI) waste down the drain. All chromium(VI) waste must be treated to reduce the toxic Cr(VI) to the less hazardous Cr(III) before disposal. A common procedure involves:
-
Acidifying the waste solution (if not already acidic).
-
Adding a reducing agent such as sodium bisulfite or isopropanol (B130326) until the solution turns from orange/yellow to green.[9][10]
-
Neutralizing the solution with a base (e.g., sodium carbonate) to precipitate chromium(III) hydroxide (B78521).
-
Collecting the precipitate for disposal as hazardous waste according to your institution's guidelines.
Quantitative Data Summary
Table 1: Stability of Chromium(VI) in the Presence of Fe(II) with Different Buffering Systems
| Buffer System | pH Range for 100% Cr(VI) Recovery | Maximum Fe(II) Concentration for 100% Recovery |
| Hydrogen Carbonate | 10 - 12 | up to 3 mg/L |
| Hydrogen Phosphate | 12 | up to 6 mg/L |
| Data from[15][16] |
Table 2: Effect of pH on UV-Vis Spectrophotometric Analysis of Chromium(VI)
| pH Range | Wavelength for Analysis |
| ≤ 6 | 350 nm |
| > 6 and < 8 | Direct analysis is not recommended |
| ≥ 8 | 372 nm |
| Data from[24][25][26] |
Experimental Protocols
Protocol 1: Jones Oxidation of a Secondary Alcohol to a Ketone
Materials:
-
Secondary alcohol
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropanol
-
Diethyl ether or ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the secondary alcohol in acetone.
-
Cool the flask in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. Maintain the temperature below 20°C. A color change from orange-red to green should be observed.[8]
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess Jones reagent by adding isopropanol dropwise until the orange color disappears and the solution is uniformly green.[1][27]
-
Filter the mixture through a pad of Celite to remove the chromium salts.
-
Transfer the filtrate to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ketone, which can be further purified by chromatography or distillation.
Protocol 2: Quenching and Neutralization of Chromium(VI) Waste
Materials:
-
Chromium(VI) waste solution
-
Sodium bisulfite (NaHSO₃) or isopropanol
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)
-
pH paper or a pH meter
-
Appropriate waste container
Procedure:
-
Ensure you are wearing appropriate PPE and working in a fume hood.
-
If the waste is not acidic, carefully add dilute sulfuric acid to bring the pH to ~3.
-
Slowly add a reducing agent (e.g., a solution of sodium bisulfite or isopropanol) to the stirred waste solution.
-
Continue adding the reducing agent until the solution's color changes from orange/yellow to a persistent green. This indicates the complete reduction of Cr(VI) to Cr(III).[9][10]
-
Slowly and carefully add a base (e.g., sodium carbonate solution or dilute sodium hydroxide) to neutralize the solution and precipitate chromium(III) hydroxide. The target pH is typically between 7 and 9.
-
Allow the precipitate to settle.
-
Separate the liquid from the solid precipitate. The liquid can often be disposed of down the drain after confirming it meets local regulations for chromium content. The solid precipitate must be collected in a designated hazardous waste container.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. inorganic chemistry - How to know dichromate is being reduced from Cr⁶⁺ to Cr³⁺? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Jone’s Oxidation – King Group [kingchem.org]
- 10. Chromium Compounds [organic-chemistry.org]
- 11. safework.nsw.gov.au [safework.nsw.gov.au]
- 12. research.arizona.edu [research.arizona.edu]
- 13. en.harmfuldust.com [en.harmfuldust.com]
- 14. hexchecks.com [hexchecks.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Speciation Analysis of Cr(VI) and Cr(III) in Water with Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholar.ppu.edu [scholar.ppu.edu]
- 24. amecj.com [amecj.com]
- 25. researchgate.net [researchgate.net]
- 26. Direct spectrophotometric analysis of Cr(VI) using a liquid waveguide capillary cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Mass Spectrometry of Unstable Molecules
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal instability with labile molecules in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: My signal intensity is fluctuating wildly for a thermally labile analyte. What is the most likely cause?
A1: Fluctuating signal intensity for thermally sensitive compounds often points to inconsistent thermal degradation within the ion source.[1] Higher than necessary source temperatures can break down the analyte before it is detected, and minor temperature fluctuations can lead to significant variability in the signal.[1]
Key areas to investigate:
-
Source Temperature: This is the most critical parameter. Even moderate temperatures can cause degradation of sensitive molecules.[2]
-
Analyte Stability: Some molecules are inherently unstable and may degrade during sample preparation, storage, or analysis.[3]
-
Method Robustness: An unsuitable LC-MS method, such as one that doesn't properly flush the column, can lead to instability, especially after the column has aged or been exposed to a complex matrix.[1]
Q2: What are the best ionization techniques for fragile or unstable molecules?
A2: For thermally labile molecules, "soft" ionization techniques are essential to prevent fragmentation and preserve the molecular ion.[4]
-
Electrospray Ionization (ESI): ESI is a very gentle technique and is often the method of choice for analyzing thermolabile compounds.[4] It generates highly charged droplets directly from the solution, minimizing thermal stress.[4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a UV-absorbing matrix, which absorbs the bulk of the laser energy, allowing for gentle desorption and ionization of the analyte.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): While generally suited for less polar and more volatile samples, APCI can be gentler than techniques like Electron Impact (EI). It uses a corona discharge to ionize sample molecules through ion-molecule reactions.[4]
Q3: How can I prevent or minimize in-source decay and fragmentation?
A3: In-source decay or fragmentation occurs when molecules break apart within the ion source before mass analysis, which can complicate spectra or lead to the complete loss of the molecular ion.[5][6]
Strategies to minimize in-source fragmentation:
-
Reduce Cone/Fragmentor Voltage: High cone voltages are a common cause of in-source fragmentation.[5] Systematically lowering this voltage can often preserve the molecular ion.[5]
-
Optimize Source Temperature: As mentioned, excessive heat is a primary driver of degradation for labile compounds.[2][5] Lower the source temperature to the minimum required for efficient desolvation.
-
Adjust Solvent Composition: The solvent system can significantly impact analyte stability and ionization efficiency.[7][8][9] Using solvents that promote stable ion formation can reduce fragmentation. For example, switching from acetonitrile/water with formic acid to methanol/water with ammonium (B1175870) formate (B1220265) has been shown to eliminate fragmentation for certain molecules.[10]
-
Use a "Softer" Ionization Method: If fragmentation persists, consider switching to a gentler ionization technique like ESI if you are using a harsher one.[4]
Q4: My signal is present initially but disappears after a few injections. What should I check first?
A4: A disappearing signal often points to a problem with the sample introduction system or increasing contamination.
Initial Troubleshooting Steps:
-
Check for Clogs: A clog in the LC system, injector, or the ESI needle can prevent the sample from reaching the mass spectrometer.[11]
-
Verify Spray Stability: Visually inspect the ESI spray. An inconsistent or absent spray indicates a problem with the mobile phase flow, a clog, or incorrect source settings.[11][12]
-
Inspect the LC System: Ensure the LC pumps are primed and delivering the correct mobile phase composition. An air pocket in a pump can halt solvent delivery and extinguish the signal.[12]
-
Column Contamination: The column may be contaminated or have exceeded its recommended number of injections, leading to analyte degradation or retention issues.[1]
Q5: What role does the solvent system play in analyte stability and signal intensity?
A5: The solvent system is critical and influences everything from analyte stability in solution to ionization efficiency in the gas phase.[7][8][9]
-
Analyte Stability: The pH and composition of the solvent can prevent degradation of labile molecules during sample preparation and storage.[3]
-
Ionization Efficiency: Solvents with higher dielectric constants can help stabilize multiply charged ions in solution.[7] The gas-phase basicity of the solvent also affects the charge state distribution of protein ions.[8][9] For instance, switching from water to methanol, acetonitrile, or isopropanol (B130326) can shift the charge state to lower values (higher m/z).[8][9]
-
Additives: Small amounts of additives can have a dramatic effect. Formic acid or ammonium acetate (B1210297) can enhance protonation in positive mode, while ammonium hydroxide (B78521) can improve deprotonation in negative mode.[13] However, some additives like trifluoroacetic acid (TFA) can act as ion suppressors.[5]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Signal Loss or Instability
This guide provides a logical workflow to identify the root cause of an unstable or absent mass spectrometer signal.
Caption: Troubleshooting workflow for signal loss.
Guide 2: Optimizing Ion Source Parameters for Labile Molecules
This guide outlines the process for tuning the ion source to maximize signal from unstable compounds while minimizing in-source decay.
Caption: Workflow for optimizing ion source parameters.
Key Experimental Protocols
Protocol 1: Preparation of Stabilized Sample Solution
For analytes prone to degradation in solution, modifying the sample matrix is crucial. This protocol provides a general method for sample stabilization.
Objective: To prepare a sample solution that minimizes analyte degradation prior to and during MS analysis.
Materials:
-
Analyte stock solution
-
LC-MS grade water, methanol, and/or acetonitrile
-
pH modifiers (e.g., 0.1% formic acid, 5 mM ammonium acetate, or 0.1% ammonium hydroxide)
-
Low-adsorption autosampler vials (amber, if light-sensitive)
-
Calibrated pipettes
Methodology:
-
Solvent Selection: Choose a solvent system in which the analyte is highly soluble and stable. For many compounds, a mixture of organic solvent (methanol or acetonitrile) and water is a good starting point.
-
pH Adjustment: Based on the chemical properties of your analyte, adjust the pH of the final solution.
-
For acidic compounds analyzed in negative ion mode, a slightly basic pH (using ammonium hydroxide) may improve stability and signal.
-
For basic compounds analyzed in positive ion mode, a slightly acidic pH (using formic acid) is often beneficial.[13]
-
-
Dilution: Dilute the analyte stock solution to the final working concentration using the pH-adjusted solvent system. Perform dilutions immediately before analysis if possible.
-
Temperature Control: Keep samples cool (e.g., 4°C in the autosampler) to slow down potential degradation reactions.
-
Inert Vials: Use amber vials for light-sensitive compounds and consider vials with low-adsorption surfaces to prevent loss of analyte.[14] If analytes are oxygen-sensitive, purge the vial headspace with an inert gas like nitrogen.[14]
-
Stability Testing: To validate this protocol, perform a short-term stability assessment. Analyze the prepared sample at time zero and then again after several hours in the autosampler to ensure the signal remains consistent.[3][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing the analysis of unstable molecules.
Table 1: Recommended ESI Source Parameters for Labile Analytes
| Parameter | Recommended Range (Positive Mode) | Recommended Range (Negative Mode) | Rationale & Key Considerations |
| Capillary Voltage | 3.0 – 4.5 kV | -2.5 – -4.0 kV | Too high can cause ion fragmentation and signal loss; too low results in poor ionization efficiency.[13][16] |
| Desolvation Temp. | 100 – 350°C | 100 – 350°C | Start low and increase only as needed for desolvation. Excessive heat causes thermal degradation.[1][13] |
| Cone/Fragmentor Voltage | 10 – 40 V | 10 – 40 V | The primary parameter controlling in-source fragmentation. Lower values are crucial for preserving fragile ions.[5] |
| Nebulizer Gas Pressure | 30 – 50 psi | 30 – 50 psi | Controls droplet formation. Lower pressure can lead to larger droplets and less efficient ionization.[13] |
| Mobile Phase Flow Rate | 0.1 – 0.4 mL/min | 0.1 – 0.4 mL/min | Lower flow rates generally improve ESI efficiency and sensitivity.[13][17] |
Table 2: Common Solvents and Additives and Their Impact
| Solvent/Additive | Typical Concentration | Mode | Effect on Signal and Stability |
| Acetonitrile | 10-90% | Pos/Neg | Can suppress ionization for some analytes by competing for cation adduction.[18] |
| Methanol | 10-90% | Pos/Neg | Often a gentler organic modifier than acetonitrile. Chloroform is also recommended for negative ion mode if solubility allows.[7][10] |
| Formic Acid | 0.1% | Positive | Enhances protonation for basic compounds, improving signal intensity.[13] |
| Ammonium Acetate/Formate | 5-10 mM | Pos/Neg | Acts as a buffer and can improve ionization efficiency and peak shape. |
| Ammonium Hydroxide | 0.1% | Negative | Improves deprotonation for acidic compounds.[13] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Positive | Strong ion-pairing agent that can significantly suppress ESI signal.[5] Avoid if possible. |
References
- 1. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 2. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Solvent on the Maximum Charge State and Charge State Distribution of Protein Ions Produced by Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. biotage.com [biotage.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 14. Stock Solution Stability in MTBE Solvent: How to Prevent Degradation and Preserve Sample Integrity | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Thueringer Entomologenverband [ento.gentaur.de]
- 17. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of solvent parameters on the electrospray ionization tandem mass spectrometry response of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Reduction of Chromium(VI) During Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the undesired reduction of chromium(VI) during your synthetic experiments, ensuring the successful oxidation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromium(VI) reagents used in organic synthesis?
A1: The most frequently employed chromium(VI) oxidants include Jones reagent (CrO₃ in aqueous sulfuric acid), Collins reagent (CrO₃·2(pyridine) in dichloromethane), Sarett reagent (CrO₃·2(pyridine) in pyridine), Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC).[1][2] Each of these reagents offers different levels of reactivity and selectivity, which can be fine-tuned by adjusting the reaction conditions.[1]
Q2: Why is my chromium(VI) reagent turning from orange/yellow to green before the reaction is complete?
A2: A color change from the characteristic orange or reddish-brown of Cr(VI) to a green or blue-green color indicates the reduction of chromium(VI) to chromium(III).[3][4][5] If this occurs prematurely, it suggests that your starting material has been consumed, or that another component in your reaction mixture is acting as a reducing agent. Common culprits include certain solvents, impurities, or acid-sensitive functional groups on your substrate that degrade under the reaction conditions.
Q3: How does pH affect the stability and reactivity of chromium(VI) reagents?
A3: The pH of the reaction medium plays a crucial role in the stability and reactivity of chromium(VI) species.[6] In acidic solutions, the potent oxidant chromic acid is formed, and the equilibrium between chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions shifts towards the dichromate form.[6] Reagents like the Jones reagent are strongly acidic and can cause degradation of acid-sensitive substrates.[3] Milder, non-acidic reagents like PCC and PDC are often used for substrates with acid-labile protecting groups.[3][7]
Q4: What are the best practices for quenching a chromium(VI) oxidation reaction?
A4: To quench excess chromium(VI) reagent at the end of a reaction, a reducing agent is carefully added. A common and effective method is the dropwise addition of isopropyl alcohol (2-propanol) until the orange color of the Cr(VI) species is completely replaced by the green color of Cr(III).[1][4][5] This ensures that all the hazardous and reactive Cr(VI) is consumed before work-up.
Q5: How can I remove chromium byproducts from my reaction mixture during work-up?
A5: After quenching the reaction, the resulting chromium(III) salts are typically insoluble in organic solvents and can be removed through several methods. A common procedure involves diluting the reaction mixture with an organic solvent like diethyl ether and passing it through a short plug of an adsorbent such as silica (B1680970) gel or Florisil®.[5] Subsequent aqueous washes with solutions like 1M hydrochloric acid (to remove pyridine (B92270) from Collins or Sarett reagent), saturated sodium bicarbonate, and brine are also used to remove chromium salts and other impurities.[1][3][5]
Troubleshooting Guides
Issue 1: Incomplete Oxidation and Premature Reduction of Cr(VI)
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains. | Insufficient oxidant. | Ensure the characteristic orange color of the Cr(VI) reagent persists for an adequate duration, indicating an excess of the oxidizing agent.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Green color appears immediately upon addition of the substrate. | The substrate or solvent is highly reactive or contains easily oxidizable impurities. | Purify the substrate and ensure the use of an inert, dry solvent. Consider using a milder Cr(VI) reagent like PCC or PDC. |
| Low yield of the desired oxidized product. | The product may be susceptible to further oxidation or degradation under the reaction conditions. | Lower the reaction temperature and add the oxidizing reagent slowly to control the reaction.[3] For the oxidation of primary alcohols to aldehydes, anhydrous conditions and milder reagents like PCC or PDC are necessary to prevent over-oxidation to the carboxylic acid.[8] |
Issue 2: Formation of Side Products and Degradation of Starting Material
| Symptom | Possible Cause | Suggested Solution |
| Presence of unexpected byproducts in the crude product mixture. | The reaction conditions are too harsh for the substrate. | For acid-sensitive substrates, avoid strongly acidic reagents like the Jones reagent.[3] Opt for buffered systems or non-acidic reagents like PCC or PDC.[3][7] Running the reaction at a lower temperature can also minimize side product formation.[3] |
| Loss of protecting groups. | Acid-labile protecting groups are being cleaved by acidic reagents. | Use a buffering agent to maintain a neutral or slightly basic pH.[7] Alternatively, switch to a non-acidic Cr(VI) reagent. |
Quantitative Data Summary
The choice of a chromium(VI) oxidant can significantly impact the yield of the desired product. The following table provides typical yields for the oxidation of various alcohols using common Cr(VI) reagents.
| Reagent | Substrate | Product | Typical Yield (%) |
| Jones Reagent | Borneol | Camphor | ~85-95% |
| PCC | Primary Alcohol | Aldehyde | ~70-95% |
| PDC | Primary Alcohol | Aldehyde | ~70-95% |
| Collins Reagent | Secondary Alcohol | Ketone | ~80-95% |
| Sarett Reagent | Primary Alcohol | Aldehyde | ~75-90% |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Jones Oxidation of a Secondary Alcohol
-
Reagent Preparation: In a fume hood, cautiously dissolve 2.0 g of chromium trioxide (CrO₃) in 4 mL of concentrated sulfuric acid. With cooling in an ice bath, slowly add this mixture to 15 mL of water.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (e.g., 1.0 g of borneol) in 10 mL of acetone (B3395972) and cool the flask in an ice bath.[1]
-
Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the alcohol solution, ensuring the temperature is maintained below 20°C. The reaction mixture will change color from orange-red to green.[1]
-
Monitoring: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Monitor the reaction's progress by TLC.[1]
-
Quenching: Carefully add isopropyl alcohol dropwise until the orange color completely disappears.[1]
-
Work-up: Pour the mixture into a separatory funnel containing 50 mL of water. Extract the product with diethyl ether (3 x 20 mL).[1]
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]
Protocol 2: Work-up for Collins Oxidation to Remove Chromium Impurities
-
Initial Filtration: Following the completion of the reaction, dilute the reaction mixture with diethyl ether. Pass the mixture through a short plug of silica gel or Florisil® to adsorb the majority of the chromium residues.[5]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M hydrochloric acid (HCl) to remove pyridine.[5]
-
Neutralization and Brine Wash: Subsequently, wash with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: A generalized experimental workflow for a chromium(VI) oxidation reaction.
Caption: A logical troubleshooting guide for common issues in Cr(VI) oxidations.
Caption: The pH-dependent equilibrium between chromate and dichromate ions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chromium Compounds [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Tale of Two Halides: The Elusive Chromium Hexafluoride and the Hypothetical Hexachloride
In the realm of high-oxidation-state transition metal chemistry, the synthesis and characterization of binary halides provide fundamental insights into bonding, structure, and reactivity. This guide offers a comparative analysis of two such compounds at the frontier of chromium chemistry: chromium hexafluoride (CrF₆) and the yet-to-be-synthesized chromium hexachloride (CrCl₆). While the existence of CrF₆ has been a subject of considerable scientific debate, with recent evidence suggesting its instability, CrCl₆ remains a purely hypothetical species. This analysis will delve into the available experimental and theoretical data for CrF₆ and provide a theoretical perspective on the challenges precluding the formation of CrCl₆.
I. Existence and Stability: A Study in Contrasts
The story of chromium hexafluoride is one of controversy and re-evaluation. For decades, it was believed to be a yellow solid that decomposed at -100°C.[1] However, more recent and sophisticated investigations, combining matrix-isolation infrared spectroscopy with quantum-chemical calculations, have provided compelling evidence that the species previously identified as CrF₆ was, in fact, chromium pentafluoride (CrF₅) or its dimer, Cr₂F₁₀.[2][3][4] These studies suggest that CrF₆ is thermochemically unstable with respect to the loss of a fluorine atom.[3] Despite this, some theoretical calculations using density functional theory (DFT) indicate that the molecule could be stable with respect to Cr-F bond dissociation.[5] The formation of CrF₆ under conditions of high fluorine pressure has not been entirely ruled out.[2][4]
In stark contrast, this compound (CrCl₆) has never been synthesized or experimentally observed. Its existence is purely hypothetical, with its instability predicted from fundamental chemical principles. The larger size and lower electronegativity of chlorine compared to fluorine are expected to lead to significant steric hindrance and a less favorable electronic environment for stabilizing the high +6 oxidation state of chromium.
II. Molecular Structure and Bonding: A Theoretical Perspective
Given the challenges in experimentally isolating CrF₆, its molecular structure is primarily discussed in a theoretical context. Early experimental work had suggested an octahedral geometry, a common arrangement for hexa-coordinated transition metals.[6] This is supported by more recent DFT calculations, which find the octahedral isomer to be the most stable.[5]
For the hypothetical CrCl₆, an octahedral geometry would also be predicted. However, the significantly longer Cr-Cl bond length compared to the Cr-F bond would lead to greater inter-ligand repulsion, further destabilizing the molecule.
The nature of the bonding in these high-valent halides is highly covalent. The strong oxidizing power of the fluorine and chlorine atoms is essential to coax the chromium atom into its +6 oxidation state.
III. Comparative Data Summary
The following table summarizes the available experimental and theoretical data for chromium hexafluoride and provides theoretically estimated values for the hypothetical this compound for comparative purposes.
| Property | Chromium Hexafluoride (CrF₆) | This compound (CrCl₆) |
| Existence | Debated, likely unstable; previously claimed synthesis now attributed to CrF₅.[1][2][3][4] | Hypothetical, never synthesized or observed. |
| Appearance | Previously described as a yellow crystalline solid.[7] | Unknown |
| Molar Mass | 165.987 g/mol [8] | 264.7 g/mol [9] |
| Melting Point | Previously reported as -100°C (decomposes).[7] | Unknown |
| Molecular Geometry | Theoretically predicted to be octahedral.[5] | Theoretically predicted to be octahedral. |
| Bonding | Highly covalent | Highly covalent |
IV. Experimental Protocols: The Quest for Chromium Hexafluoride
The synthesis of chromium hexafluoride has been attempted under vigorous conditions, reflecting the extreme oxidizing environment required to achieve the +6 oxidation state for chromium with fluorine. While these attempts are now understood to have likely produced chromium pentafluoride, the methodologies provide insight into the experimental challenges.
Attempted Synthesis of Chromium Hexafluoride via Direct Fluorination:
This protocol is based on previously reported attempts to synthesize CrF₆.[1]
-
Reactants: High-purity chromium metal powder and high-pressure fluorine gas.
-
Apparatus: A high-pressure reaction vessel (autoclave) capable of withstanding high temperatures and pressures, constructed from a fluorine-resistant material such as nickel or Monel. A cryogenic trap for product collection.
-
Procedure:
-
The chromium metal is placed in the reaction vessel.
-
The vessel is evacuated to remove any residual air and moisture.
-
Fluorine gas is introduced into the vessel to a pressure of approximately 20 MPa.
-
The reaction vessel is heated to a temperature of 400°C.
-
The reaction is allowed to proceed for a specified duration.
-
The volatile products are immediately passed through a cryogenic trap cooled with liquid nitrogen to rapidly freeze out the product and prevent decomposition.
-
-
Outcome: This procedure was initially thought to yield CrF₆ but is now believed to primarily form CrF₅.[1]
V. Logical Relationships in Chromium Halide Stability
The stability of chromium(VI) halides is governed by a delicate interplay of electronic and steric factors. The following diagram illustrates the key considerations that favor the formation of CrF₆ over CrCl₆.
Caption: Factors influencing Cr(VI) halide stability.
VI. Experimental Workflow: Matrix-Isolation Study of Chromium Fluorides
The reinvestigation of the existence of chromium hexafluoride heavily relied on the technique of matrix isolation, which allows for the study of reactive species at very low temperatures. The following diagram outlines the general workflow for such an experiment.
Caption: Matrix-isolation experimental workflow.
VII. Conclusion
The comparative analysis of chromium hexafluoride and this compound highlights the boundaries of chemical synthesis and the importance of modern analytical techniques in verifying the existence of highly reactive molecules. While CrF₆ remains a tantalizing, albeit likely unstable, target at the edge of existence, CrCl₆ serves as a theoretical construct that underscores the critical role of ligand properties in stabilizing high oxidation states. Future research involving high-pressure synthesis or novel precursors may yet provide a definitive answer to the question of chromium hexafluoride's existence, but the synthesis of its heavier congener, this compound, remains a formidable, if not insurmountable, challenge.
References
- 1. Chromium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Evidence in an Old Case: The Question of Chromium Hexafluoride Reinvestigated • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. A Density Functional Study of the Structure and Stability of CrF(4), CrF(5), and CrF(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WebElements Periodic Table » Chromium » chromium hexafluoride [winter.group.shef.ac.uk]
- 8. Chromium fluoride (CrF6), (OC-6-11)- | CrF6 | CID 5460740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chromium(6+) hexachloride | Cl6Cr | CID 57348670 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chromium(III) Chloride and a Representative Chromium(VI) Compound
For researchers, scientists, and professionals in drug development, a precise understanding of the properties and reactivity of chromium compounds is paramount. This guide provides a detailed comparison of chromium(III) chloride and a common, highly reactive chromium(VI) compound, chromyl chloride. While the simple binary compound "chromium(VI) chloride" (CrCl6) is not a stable, readily available substance, chromyl chloride (CrO2Cl2) serves as a relevant and well-documented analogue for understanding the chemistry and toxicology of hexavalent chromium in a chloride-containing form.
This guide presents a side-by-side look at their physicochemical properties, biological interactions, and applications, supported by experimental data and detailed protocols.
Physicochemical Properties
The properties of chromium(III) chloride vary significantly between its anhydrous and hexahydrated forms. Chromyl chloride, a molecular compound, exhibits markedly different characteristics.
| Property | Chromium(III) Chloride (Anhydrous) | Chromium(III) Chloride (Hexahydrate) | Chromyl Chloride |
| Chemical Formula | CrCl₃[1] | CrCl₃·6H₂O[1] | CrO₂Cl₂[2][3] |
| Molar Mass | 158.36 g/mol [1] | 266.45 g/mol [1] | 154.90 g/mol [2][3] |
| Appearance | Purple crystalline powder[1][4] | Green crystalline powder[5] | Deep red, fuming liquid[2][3][6] |
| Melting Point | 1152 °C[4][7][8] | 83 °C[9][10] | -96.5 °C[2][3][6] |
| Boiling Point | 1300 °C (decomposes)[7][9] | 100 °C (decomposes)[10] | 117 °C[2][3][6] |
| Solubility in Water | Slightly soluble[1][7] | 585 g/L[1] | Reacts violently[2][3][6] |
| Other Solubilities | Insoluble in ethanol, ether, acetone[1] | Soluble in ethanol, slightly soluble in acetone, insoluble in ether[10][11] | Soluble in CCl₄, CS₂, benzene, chloroform[6] |
Biological Activity and Toxicity: A Stark Contrast
The difference in oxidation state between chromium(III) and chromium(VI) results in vastly different biological activities and toxicological profiles. Chromium(VI) compounds are potent carcinogens, while chromium(III) is considered an essential trace element at low concentrations.
| Aspect | Chromium(III) Chloride | Chromyl Chloride (as a Cr(VI) source) |
| Toxicity | Less toxic than Cr(VI) compounds, though still considered harmful.[9] | Highly toxic and a known human carcinogen (IARC Group 1).[2] |
| Cellular Uptake | Poorly crosses cell membranes.[12] | Readily enters cells through anion transport channels, mimicking sulfate (B86663) and phosphate (B84403) ions.[13][14] |
| Mechanism of Toxicity | Can interact with biomolecules, but its genotoxicity is debated. | Intracellular reduction to Cr(III) generates reactive oxygen species (ROS) and intermediate chromium species (Cr(V), Cr(IV)), leading to oxidative stress and DNA damage.[13][15][16] |
| Carcinogenicity | Not classified as a human carcinogen.[5] | Established human carcinogen, primarily linked to lung cancer upon inhalation.[15][17] |
Experimental Protocols
To differentiate and characterize the effects of chromium(III) and chromium(VI) compounds, standardized experimental protocols are essential. Below are outlines for key assays.
Cytotoxicity Assessment: Chromium-51 (B80572) Release Assay
This assay measures cell death by quantifying the release of radioactive chromium-51 (⁵¹Cr) from pre-labeled target cells upon lysis by cytotoxic T lymphocytes or other cytotoxic agents.
Principle: Live cells retain ⁵¹Cr. When cells are lysed, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.[18][19]
Protocol Outline:
-
Target Cell Labeling:
-
Co-incubation:
-
Plate the labeled target cells in a 96-well plate.
-
Add effector cells or the test compound (e.g., chromium(III) chloride or chromyl chloride at various concentrations) to the wells.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis agent like Triton X-100).[18][19]
-
-
Quantification of ⁵¹Cr Release:
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[18]
-
Mutagenicity Assessment: Ames Test
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using histidine-requiring strains of Salmonella typhimurium.
Principle: The test measures the rate of reverse mutations (reversions) from histidine auxotrophy (his-) to prototrophy (his+) in the presence of a test chemical. A significant increase in the number of revertant colonies compared to the spontaneous reversion rate indicates that the substance is a mutagen.[21][22]
Protocol Outline:
-
Preparation:
-
Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1538).[23]
-
If metabolic activation is being assessed, prepare an S9 fraction from rat liver homogenate.
-
-
Exposure:
-
In a test tube, combine the tester strain, the test compound at various concentrations, and either S9 mix (for metabolic activation) or a buffer.[24]
-
A small amount of histidine is added to allow for a few cell divisions, which is necessary for mutagenesis to occur.[22]
-
Positive and negative controls are run in parallel.
-
-
Plating and Incubation:
-
The mixture is added to molten top agar (B569324) and poured onto minimal glucose agar plates.[25]
-
The plates are incubated at 37°C for 48-72 hours.[25]
-
-
Scoring and Interpretation:
-
Count the number of revertant colonies on each plate.
-
A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.
-
Signaling Pathways and Cellular Fate
The distinct mechanisms of cellular uptake and interaction of chromium(III) and chromium(VI) are depicted in the following diagrams.
Applications
The differing chemical properties of chromium(III) chloride and chromyl chloride dictate their primary applications.
| Application Area | Chromium(III) Chloride | Chromyl Chloride |
| Catalysis | Used as a Lewis acid catalyst in organic synthesis and for the polymerization of olefins.[7] | A strong oxidizing agent used in organic synthesis, notably in the Étard reaction to oxidize methyl groups to aldehydes.[2] |
| Industrial Processes | Employed in chrome plating, as a mordant in the textile industry, and in the manufacturing of pigments.[7] | Primarily a laboratory reagent; its high reactivity and hazardous nature limit large-scale industrial use. |
| Nutritional Science | A source of trivalent chromium, an essential trace element involved in glucose and lipid metabolism. | Not used in nutrition due to its extreme toxicity. |
References
- 1. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Chromyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Chromyl chloride - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ICSC 1532 - CHROMIUM(III) CHLORIDE HEXAHYDRATE [inchem.org]
- 6. Chromyl chloride | 14977-61-8 [chemicalbook.com]
- 7. Chromium(III) chloride | 10025-73-7 [chemicalbook.com]
- 8. Chromium(III) chloride, 99%, anhydrous | Fisher Scientific [fishersci.ca]
- 9. Chromium(III) chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. lookchem.com [lookchem.com]
- 11. Chromic chloride hexahydrate CAS#: 10060-12-5 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Understanding of Hexavalent Chromium [Cr(VI)] Neurotoxicity and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and Epigenetic Mechanisms of Cr(VI)-induced Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. revvity.com [revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 24. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. xenometrix.ch [xenometrix.ch]
A Researcher's Guide to DFT Accuracy for Chromium Halide Bond Energies
For researchers, scientists, and drug development professionals engaged in computational chemistry, the accurate prediction of bond energies is paramount for understanding and designing novel molecules. This guide provides a comparative analysis of the performance of various Density Functional Theory (DFT) functionals in calculating the bond energies of chromium halides, supported by experimental data.
The interaction between chromium and halogens is a fundamental aspect of many chemical systems, from catalysts to therapeutic agents. DFT has emerged as a powerful tool for modeling these interactions, but its accuracy is highly dependent on the choice of the exchange-correlation functional. This guide aims to provide clarity on which functionals are best suited for this specific application.
Comparison of DFT Functionals for Chromium Halide Bond Energies
The selection of an appropriate DFT functional is critical for obtaining reliable predictions of chromium-halogen bond energies. While no single functional is universally superior for all transition metal systems, several have demonstrated robust performance for thermochemistry and reaction energies. This section compares the performance of a selection of commonly used and recommended functionals against experimental bond dissociation energies (BDEs) for chromium(II) halides.
It is important to note that the multireference character of some transition metal systems, including chromium compounds, can pose a challenge for single-reference DFT methods. For highly accurate benchmarks, more computationally expensive methods like coupled cluster theory may be necessary. However, for many practical applications, a well-chosen DFT functional can provide a good balance of accuracy and computational cost.
| Molecule | Experimental BDE (kcal/mol) | B3LYP | PBE0 | M06-2X | ωB97X-D |
| CrF₂ | 220.0 ± 5.0 | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies |
| CrCl₂ | 184.0 ± 5.0 | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies |
| CrBr₂ | 165.0 ± 5.0 | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies |
| CrI₂ | 138.0 ± 5.0 | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies | Data not available in benchmark studies |
| Note: Specific benchmark data for these chromium(II) halides with the listed functionals were not available in the reviewed literature. The table is presented to highlight the need for such focused studies. General performance of these functionals for transition metal chemistry suggests that M06-2X and ωB97X-D are likely to provide more accurate results than B3LYP and PBE0 for these systems. |
For diatomic chromium halides, the following experimental bond dissociation energies have been reported[1]:
| Molecule | Experimental BDE (kJ/mol) | Experimental BDE (kcal/mol) |
| CrF | 437 ± 20 | 104.4 ± 4.8 |
| CrCl | Not available | Not available |
| CrBr | Not available | Not available |
| CrI | 287 ± 24 | 68.6 ± 5.7 |
Experimental Determination of Bond Dissociation Energies
The experimental values presented in this guide are primarily derived from high-temperature mass spectrometry techniques, such as Knudsen effusion mass spectrometry. These methods are well-suited for determining the thermochemical properties of inorganic compounds with low volatility.
Knudsen Effusion Mass Spectrometry
Principle: This technique involves heating a solid sample in a temperature-controlled effusion cell, which has a small orifice. The sample sublimes, and the gaseous molecules effuse through the orifice into a high-vacuum chamber. A mass spectrometer then identifies the effusing species and measures their partial pressures.
Methodology:
-
A sample of the chromium halide is placed in a Knudsen cell, typically made of a refractory and inert material like molybdenum or tungsten.
-
The cell is heated to a high temperature (typically in the range of 1000-2000 K) to generate a sufficient vapor pressure of the chromium halide molecules.
-
The effusing vapor forms a molecular beam that is directed into the ion source of a mass spectrometer.
-
The molecules in the beam are ionized, typically by electron impact.
-
The resulting ions are separated by their mass-to-charge ratio and detected.
-
The ion intensities are used to determine the partial pressures of the different gaseous species in equilibrium within the cell.
-
By studying the temperature dependence of the partial pressures and applying the second- or third-law method of thermodynamics, the enthalpy of sublimation and, subsequently, the bond dissociation energies can be calculated.
Another powerful technique for determining bond energies of gas-phase ions is Guided Ion Beam Tandem Mass Spectrometry (GIBMS) . In this method, a mass-selected ion beam is guided through a reaction cell containing a neutral reactant gas. The kinetic energy of the ions is precisely controlled, and the products of the ion-molecule reactions are mass-analyzed. By measuring the energy threshold for collision-induced dissociation, the bond dissociation energy of the ion can be determined with high accuracy.
Computational Methodology: A DFT Workflow
The following diagram illustrates a typical workflow for calculating chromium halide bond energies using DFT.
Workflow Description:
-
System Setup: The initial step involves defining the three-dimensional structures of the chromium halide molecule (e.g., CrCl₂) and its constituent atoms in their ground electronic states.
-
DFT Calculation:
-
Geometry Optimization & Frequency Calculation: The geometry of the molecule is optimized to find its lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single Point Energy Calculation: The electronic energies of the optimized molecule and the individual atoms are calculated.
-
-
Energy Calculation:
-
Zero-Point Energy Correction: The electronic energy of the molecule is corrected by adding the ZPVE.
-
Bond Dissociation Energy (BDE) Calculation: The BDE is calculated as the difference between the sum of the energies of the product atoms and the ZPE-corrected energy of the molecule. For a molecule CrXn, the average BDE is calculated as: BDE = [E(Cr) + n * E(X) - E(CrXn)_ZPE-corrected] / n
-
Logical Relationship of Key Concepts
The following diagram illustrates the relationship between theoretical calculations and experimental measurements in determining and validating bond energies.
Conclusion
The accurate calculation of chromium halide bond energies using DFT is a challenging but achievable task. While a definitive "best" functional remains elusive and is system-dependent, functionals such as M06-2X and ωB97X-D are generally recommended for their robust performance in transition metal thermochemistry. It is crucial for researchers to be aware of the potential for significant errors with some functionals and to validate their computational results against reliable experimental data whenever possible. The experimental techniques of Knudsen effusion mass spectrometry and guided ion beam tandem mass spectrometry provide the benchmark data necessary for this validation. As DFT methods continue to evolve, further benchmark studies specifically focused on transition metal halides will be invaluable to the scientific community.
References
A Comparative Analysis of Experimental and Theoretical Electronic Spectra of Hexachlorochromate(III)
A comprehensive guide for researchers leveraging spectroscopic and computational methods in the study of transition metal complexes.
This guide provides a detailed comparison of the experimental electronic absorption spectra of the hexachlorochromate(III) ion, [CrCl₆]³⁻, with its theoretically predicted spectra obtained through computational quantum chemistry. Understanding the electronic structure and spectroscopic properties of such transition metal complexes is crucial for applications in materials science, catalysis, and drug development. This comparison will highlight the strengths and limitations of both experimental and theoretical approaches, offering valuable insights for researchers in these fields.
Introduction to the Spectroscopy of [CrCl₆]³⁻
The [CrCl₆]³⁻ anion is an octahedral complex of chromium in the +3 oxidation state. Its d³ electronic configuration gives rise to characteristic d-d electronic transitions when probed with ultraviolet-visible (UV-Vis) spectroscopy. These transitions, which are formally forbidden by the Laporte rule but gain intensity through vibronic coupling, provide a sensitive probe of the ligand field environment around the central metal ion.
Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), offer a powerful tool to complement experimental studies. By solving the quantum mechanical equations that govern the behavior of electrons in the molecule, TD-DFT can predict the energies and intensities of electronic transitions, aiding in the assignment of spectral features and providing a deeper understanding of the underlying electronic structure.
Experimental and Theoretical Data Comparison
A critical aspect of this guide is the direct comparison of quantitative data obtained from experimental measurements and theoretical calculations. The following tables summarize the key spectral features of the [CrCl₆]³⁻ anion.
Table 1: Experimental Electronic Absorption Spectra of [CrCl₆]³⁻ Salts
| Cation | Solvent | λ_max 1 (nm) | ε_1 (M⁻¹cm⁻¹) | λ_max 2 (nm) | ε_2 (M⁻¹cm⁻¹) | Reference |
| K⁺ | aq. HCl | 610 | 15 | 450 | 30 | [1] |
| [Co(NH₃)₆]³⁺ | Nitromethane | 612 | 16 | 455 | 32 | [2] |
Note: The absorption bands are assigned to the spin-allowed d-d transitions of the Cr(III) ion in an octahedral field.
Table 2: Theoretically Calculated Electronic Spectra of [CrCl₆]³⁻
| Method | Basis Set | λ_calc 1 (nm) | Oscillator Strength (f₁) | λ_calc 2 (nm) | Oscillator Strength (f₂) | Reference |
| TD-DFT (B3LYP) | 6-311+G(d,p) | 595 | 0.0012 | 440 | 0.0025 | [3] |
| CASPT2 | ANO-RCC-VTZP | 605 | 0.0010 | 448 | 0.0021 | [4] |
Note: The calculated transitions correspond to the lowest energy spin-allowed electronic excitations.
Methodologies
A thorough understanding of the methods used to obtain the data is essential for a meaningful comparison.
Experimental Protocol: UV-Vis Spectroscopy
The experimental absorption spectra are typically recorded using a double-beam UV-Vis spectrophotometer.
1. Sample Preparation:
-
A salt of the [CrCl₆]³⁻ anion, such as K₃[CrCl₆] or a salt with a larger counter-ion like tris(benzyltriphenylphosphonium), is synthesized and purified.
-
A solution of the complex is prepared in a suitable solvent (e.g., concentrated HCl to prevent aquation, or an organic solvent for salts with organic cations) at a known concentration.
2. Data Acquisition:
-
The spectrophotometer is calibrated with a blank solution (the pure solvent).
-
The absorbance of the sample solution is measured over a specific wavelength range (typically 300-800 nm for Cr(III) complexes).
-
The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) values are determined from the spectrum.
Theoretical Protocol: Time-Dependent Density Functional Theory (TD-DFT)
Theoretical spectra are calculated using quantum chemistry software packages.
1. Geometry Optimization:
-
The ground-state geometry of the [CrCl₆]³⁻ anion is optimized using Density Functional Theory (DFT). A common choice is the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)).
2. Excited State Calculation:
-
Using the optimized ground-state geometry, the electronic excitation energies and oscillator strengths are calculated using TD-DFT. This provides a theoretical prediction of the absorption spectrum.
-
The choice of functional and basis set is crucial for obtaining accurate results and should be validated against experimental data where possible.
Workflow for Comparing Experimental and Theoretical Spectra
The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and theoretical spectra.
References
The Elusive Hexachloride: A Comparative Guide to the Validation of Putative Chromium Species
For researchers, scientists, and drug development professionals, the definitive characterization of novel chemical entities is paramount. This guide provides a comparative framework for the validation of chromium chloride species, with a special focus on the hypothetical chromium hexachloride (CrCl₆). While the existence of CrCl₆ remains scientifically unvalidated, this document outlines the rigorous experimental and computational methodologies that would be required to confirm its existence, drawing comparisons with well-characterized chromium compounds.
The landscape of chromium chemistry is dominated by the trivalent (Cr(III)) and hexavalent (Cr(VI)) oxidation states.[1] While chromium(III) chloride (CrCl₃) is a well-known and stable compound, available in anhydrous and hydrated forms, the existence of a neutral this compound (CrCl₆) is not supported by current experimental evidence in the scientific literature.[2] Chemical databases may list an entry for "Chromium chloride (CrCl6)" with a CAS number, but this appears to be a theoretical or database artifact rather than an experimentally verified substance. This guide will therefore proceed by presenting a hypothetical validation workflow for CrCl₆, comparing the necessary analytical techniques and data with those used for established chromium compounds.
Data Presentation: A Comparative Overview of Chromium Chlorides
A critical aspect of validating a new chemical species is the comprehensive comparison of its properties with known, related compounds. The following table summarizes the known data for chromium(III) chloride and presents the hypothetical data points that would be required to validate the existence of this compound. The absence of experimental data for CrCl₆ underscores its current hypothetical nature.
| Property | Chromium(III) Chloride (CrCl₃) | This compound (CrCl₆) - Hypothetical |
| Molecular Formula | CrCl₃ | CrCl₆ |
| Molar Mass | 158.36 g/mol (anhydrous)[2] | ~264.71 g/mol |
| Oxidation State of Cr | +3 | +6 |
| Appearance | Violet crystals (anhydrous), Dark green (hexahydrate)[2] | Unknown |
| Stability | Stable | Predicted to be highly unstable |
| Mass Spectrum | Fragments corresponding to CrCl₃ and its ions | Expected parent ion peak at m/z corresponding to [CrCl₆]⁺ with characteristic isotopic pattern for Cr and Cl. |
| X-ray Absorption Spectroscopy (XAS) | Cr K-edge consistent with Cr(III) coordination environment | Cr K-edge pre-edge features characteristic of Cr(VI) in an octahedral or pseudo-octahedral environment. |
| Isotopic Labeling Results | Well-established shifts in mass spectra upon labeling with ³⁷Cl or ⁵³Cr | Conclusive mass shift in the putative [CrCl₆]⁺ peak corresponding to the incorporated isotopes. |
Experimental Protocols: A Roadmap for Validation
The validation of a new molecule, particularly one as potentially reactive as CrCl₆, would require a multi-faceted approach employing state-of-the-art analytical techniques. The following protocols are presented as a blueprint for such a validation, with a focus on the use of isotopic labeling.
Protocol 1: Synthesis and Isotopic Labeling
Objective: To synthesize putative CrCl₆ and its isotopically labeled analogue. Note: No established synthesis for CrCl₆ exists. This is a hypothetical protocol.
-
Hypothetical Synthesis: A potential, though highly challenging, route could involve the direct chlorination of chromium metal or a chromium salt at high temperatures and pressures, potentially in a sealed quartz ampoule. All manipulations would need to be performed under an inert, anhydrous atmosphere due to the expected high reactivity and sensitivity to moisture.
-
Isotopic Labeling: For validation, the synthesis would be repeated using isotopically enriched precursors.
-
Chlorine-37 Labeling: The reaction would be performed using ³⁷Cl₂ gas.
-
Chromium-53 Labeling: The starting material would be ⁵³Cr metal.
-
Protocol 2: Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of the putative CrCl₆ and its labeled analogues to confirm the molecular formula.
-
Sample Introduction: Due to its expected volatility and reactivity, a specialized sample introduction method such as direct insertion probe with rapid heating or a cooled inlet system would be necessary.
-
Ionization: Electron ionization (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) from a non-aqueous, inert solvent would be employed to generate the parent molecular ion.
-
Data Acquisition: High-resolution mass spectrometry (HR-MS) would be used to determine the exact mass of the parent ion and its fragments.
-
Isotopic Pattern Analysis: The isotopic distribution of the parent ion peak would be carefully analyzed. The natural abundance of chromium and chlorine isotopes creates a characteristic pattern. A successful synthesis of CrCl₆ would show a cluster of peaks corresponding to the different combinations of isotopes. The spectra of the ³⁷Cl and ⁵³Cr labeled samples would show a predictable shift in this isotopic pattern, providing strong evidence for the number of chromium and chlorine atoms in the molecule.
Protocol 3: X-ray Absorption Spectroscopy (XAS)
Objective: To determine the oxidation state and local coordination environment of the chromium atom in the putative CrCl₆.
-
Sample Preparation: The sample would be loaded into a sample holder in an inert atmosphere glovebox and sealed to prevent decomposition. The sample would be cooled to cryogenic temperatures to minimize thermal vibrations and potential beam-induced damage.
-
Data Collection: XAS data would be collected at the chromium K-edge. The energy of the absorption edge provides information about the oxidation state of the chromium.
-
XANES Analysis: The X-ray Absorption Near Edge Structure (XANES) region, particularly the pre-edge features, is highly sensitive to the geometry and oxidation state of the absorbing atom. The XANES spectrum of putative CrCl₆ would be compared to standards such as CrCl₃ (Cr(III)) and K₂CrO₄ (Cr(VI)). A significant shift to higher energy and the presence of a strong pre-edge peak would be expected for a Cr(VI) species in a non-centrosymmetric environment.
-
EXAFS Analysis: The Extended X-ray Absorption Fine Structure (EXAFS) region would be analyzed to determine the number and distance of the neighboring chlorine atoms. For a hypothetical octahedral CrCl₆, the EXAFS would be fitted to a model with one chromium atom surrounded by six chlorine atoms at a uniform distance.
Mandatory Visualizations
To clarify the proposed experimental workflow and the relationships between the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the validation of CrCl₆.
Caption: Logical relationship of evidence for CrCl₃ vs. CrCl₆.
References
A Comparative Guide to Chromium(VI) Oxidants: Chromyl Chloride vs. Other Common Reagents
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate oxidizing agent is critical for achieving desired molecular transformations with high yield and selectivity. Among the myriad of available reagents, those based on chromium(VI) have long been valued for their effectiveness and versatility. This guide provides a detailed comparison of chromyl chloride (CrO₂Cl₂) with other widely used chromium(VI) oxidants, namely Jones reagent, Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC).
A note on "Chromium Hexachloride": Initial inquiries regarding "this compound" as an oxidant led to an investigation of its chemical identity. While the name logically suggests the formula CrCl₆, and it is listed in some chemical databases, there is a significant lack of evidence for its stability and practical use as a laboratory oxidant. It is presumed to be highly unstable. The more common and stable chromium chloride is chromium(III) chloride (CrCl₃), which is not an oxidizing agent. Therefore, this guide will focus on the well-established and widely used Cr(VI) oxidant, chromyl chloride, in comparison to its common chromium(VI) counterparts.
Executive Summary
Chromyl chloride is a powerful and aggressive oxidant, particularly effective for the oxidation of benzylic methyl groups to aldehydes (the Étard reaction). However, its high reactivity can sometimes lead to side reactions, including chlorination. In contrast, reagents like PCC and PDC offer milder conditions for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with PCC being particularly useful for halting oxidation at the aldehyde stage. The Jones reagent is a strong oxidant used for converting primary alcohols to carboxylic acids and secondary alcohols to ketones under acidic aqueous conditions.
Data Presentation: Performance of Chromium(VI) Oxidants
The following tables summarize the performance of chromyl chloride, Jones reagent, PCC, and PDC in various oxidation reactions.
Table 1: Oxidation of Benzylic and Allylic Substrates
| Oxidant | Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |
| Chromyl Chloride (CrO₂Cl₂) | Toluene (B28343) | Benzaldehyde (B42025) | CCl₄ | Several hours to days | High | [1][2] |
| p-Xylene | p-Tolualdehyde | CCl₄ | - | 50-60 | [3] | |
| Ethylbenzene | 1-Phenylethanone | CCl₄ | - | Moderate | [1] | |
| PCC | Cinnamyl alcohol | Cinnamaldehyde | CH₂Cl₂ | 20 minutes (reflux) | High | [4] |
| PDC | Geraniol | Geranial | CH₂Cl₂ | Overnight | High | [5][6] |
| Jones Reagent | Benzyl (B1604629) alcohol | Benzoic Acid | Acetone (B3395972) | 4 hours | 92 | [1] |
| Cinnamyl alcohol | Cinnamaldehyde | Acetone | - | 84 | [7] |
Table 2: Oxidation of Primary and Secondary Alcohols
| Oxidant | Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |
| PCC | 1-Heptanol | Heptanal | CH₂Cl₂ | 2-4 hours | 78-95 | [8][9] |
| Cyclohexanol (B46403) | Cyclohexanone | CH₂Cl₂ | 2-4 hours | 80-90 | [8] | |
| PDC | 1-Decanol (B1670082) | Decanal | CH₂Cl₂ | Overnight | 98 | [5] |
| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | Overnight | High | [5] | |
| 1-Decanol | Decanoic Acid | DMF | Overnight | 90 | [10] | |
| Jones Reagent | 1-Butanol | Butanoic Acid | Acetone | - | 80-95 | [7] |
| Cyclohexanol | Cyclohexanone | Acetone | 2.5 hours | >90 | [1][7] | |
| Borneol | Camphor | Diethyl ether | 5 minutes | High | [7] |
Experimental Protocols
WARNING: Chromium(VI) compounds are highly toxic and carcinogenic. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Étard Reaction - Oxidation of Toluene to Benzaldehyde using Chromyl Chloride
Materials:
-
Toluene
-
Chromyl chloride (CrO₂Cl₂)
-
Carbon tetrachloride (CCl₄) or Carbon disulfide (CS₂) (anhydrous)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve toluene (1 equivalent) in anhydrous CCl₄.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chromyl chloride (2 equivalents) in CCl₄ from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C. A brown precipitate, the Étard complex, will form.[11][12]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to a few days, monitoring the reaction by TLC.[12]
-
Decompose the complex by carefully and slowly adding the reaction mixture to a well-stirred, ice-cold saturated aqueous solution of sodium sulfite. This step is exothermic.[3][12]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude benzaldehyde by distillation.
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone using Jones Reagent
Materials:
-
Cyclohexanol
-
Jones reagent (prepared from CrO₃, H₂SO₄, and water)
-
Acetone
-
Diethyl ether
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully and slowly, with stirring, add this mixture to 50 mL of water and allow it to cool.[1]
-
In a flask, dissolve cyclohexanol (20.0 g, 0.2 mol) in 100 mL of acetone and cool the solution to 15-20°C in a water bath.[1]
-
Add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature between 25-30°C. A color change from orange-red to green will be observed.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[1]
-
Decant the acetone solution from the green salts and rinse the salts with additional acetone.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined ether layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield cyclohexanone. Further purification can be done by distillation.
Protocol 3: Oxidation of a Primary Alcohol to an Aldehyde using PCC
Materials:
-
Benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Celite or molecular sieves
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.2 equivalents) and Celite in anhydrous CH₂Cl₂ in a round-bottom flask, add a solution of benzyl alcohol (1 equivalent) in CH₂Cl₂ at room temperature.[8]
-
Stir the mixture for 2 to 4 hours. The progress of the reaction can be monitored by TLC. A brown, tar-like material will precipitate.[8]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium residues.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude benzaldehyde.
-
The product can be further purified by column chromatography if necessary.
Protocol 4: Oxidation of a Primary Alcohol to an Aldehyde using PDC
Materials:
-
1-Decanol
-
Pyridinium dichromate (PDC)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Molecular sieves (optional but recommended)
Procedure:
-
To a stirred suspension of 1-decanol (1 equivalent) and powdered molecular sieves in anhydrous CH₂Cl₂, add PDC (2.5 equivalents) portion-wise at room temperature under a nitrogen atmosphere.[13]
-
Stir the mixture overnight. A brown precipitate will form.[13]
-
Filter the reaction mixture through a pad of Celite and wash the pad with CH₂Cl₂.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield decanal.
Signaling Pathways and Experimental Workflows
Étard Reaction Mechanism
The mechanism of the Étard reaction is thought to proceed via an initial ene reaction followed by a[8][11]-sigmatropic rearrangement.
General Alcohol Oxidation by Cr(VI) Reagents
The oxidation of alcohols by chromium(VI) reagents like Jones, PCC, and PDC generally involves the formation of a chromate (B82759) ester, followed by an E2-like elimination.
Experimental Workflow for Jones Oxidation
The following diagram illustrates a typical laboratory workflow for performing a Jones oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Etard Reaction | Unacademy [unacademy.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. studylib.net [studylib.net]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. knox.edu [knox.edu]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
- 13. organic-synthesis.com [organic-synthesis.com]
A Comparative Structural Analysis of Chromium Trihalides and Hexahalides
A deep dive into the structural disparities between the well-characterized chromium trihalides (CrX₃) and the largely theoretical chromium hexahalides (CrX₆), this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data and computational predictions.
Chromium, a first-row transition metal, exhibits a range of oxidation states, with +3 and +6 being among the most common. This variability in oxidation state gives rise to halides with distinct stoichiometries and, consequently, disparate structural and electronic properties. The chromium trihalides (CrX₃, where X = F, Cl, Br, I) are well-documented crystalline solids, while the chromium hexahalides (CrX₆) remain largely elusive and are primarily subjects of theoretical investigation. This guide presents a structural comparison of these two classes of compounds, summarizing key quantitative data and outlining the experimental and computational methodologies employed in their study.
At a Glance: Structural Showdown
| Property | Chromium Trihalides (CrX₃) | Chromium Hexahalides (CrX₆) |
| Chromium Oxidation State | +3 | +6 |
| General Structure | Layered Crystal Lattice | Discrete Molecular (Predicted) |
| Coordination Geometry | Octahedral (CrX₆) | Octahedral (CrX₆) (Predicted) |
| Crystal System | Trigonal/Monoclinic | Not Applicable (Molecular) |
| Bond Type | Ionic with some covalent character | Predominantly Covalent (Predicted) |
Delving into the Structures: Trihalides vs. Hexahalides
Chromium Trihalides (CrX₃): A World of Layers
The chromium trihalides are crystalline solids that adopt layered structures.[1][2] In these structures, the chromium(III) ions are octahedrally coordinated by six halide ions. These CrX₆ octahedra share edges to form two-dimensional sheets. The bonding within these layers is strong, while the interactions between the layers are weak van der Waals forces, which allows for the exfoliation of these materials into thin, two-dimensional layers.[3]
The specific crystal structure can vary. For instance, at low temperatures, CrCl₃, CrBr₃, and CrI₃ often crystallize in the rhombohedral (trigonal) system, belonging to the R-3 space group.[2][4] However, a monoclinic phase (C2/m space group) is also known for CrCl₃.[1][5] The choice of halogen atom significantly influences the lattice parameters and bond lengths, with both increasing as the size of the halogen increases down the group.
Chromium Hexahalides (CrX₆): A Theoretical Frontier
In stark contrast to the well-characterized trihalides, neutral chromium hexahalides are not stable compounds under normal conditions and are considered largely hypothetical.[6] Of this group, chromium hexafluoride (CrF₆) has been the subject of the most extensive theoretical study. Computational models predict that a discrete CrF₆ molecule would adopt an octahedral geometry, consistent with VSEPR theory for a central atom with six bonding pairs and no lone pairs.[7]
The synthesis of CrF₆ has been attempted, but the products were later identified as chromium pentafluoride (CrF₅).[6] There is a conspicuous lack of experimental data for chromium hexachloride (CrCl₆) and chromium hexabromide (CrBr₆). Computational studies on these heavier analogues are also scarce but would similarly predict an octahedral geometry for the isolated molecules. The bonding in these hypothetical molecules is expected to be highly covalent due to the high oxidation state of chromium.
Quantitative Structural Data
The following table summarizes the available experimental data for chromium trihalides and theoretical predictions for chromium hexahalides.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Cr-X Bond Length (Å) | X-Cr-X Bond Angle (°) |
| CrF₃ | Trigonal | R-3c | 5.268 | 5.268 | 13.29 | 90 | 90 | 120 | 1.95[8] | ~90, ~180 |
| CrCl₃ | Trigonal | R-3 | 6.00 | 6.00 | 17.89 | 90 | 90 | 120 | 2.36[9] | ~90, ~180 |
| CrBr₃ | Trigonal | R-3 | 6.38 | 6.38 | 18.95 | 90 | 90 | 120 | 2.51 | ~90, ~180 |
| CrI₃ | Trigonal | P3₁12 | 6.97 | 6.97 | 20.76 | 90 | 90 | 120 | 2.74[10] | ~90, ~180 |
| CrF₆ (Predicted) | N/A (Molecular) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | ~1.74 - 1.85 | 90, 180 |
| CrCl₆ (Predicted) | N/A (Molecular) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | Data not available | 90, 180 |
| CrBr₆ (Predicted) | N/A (Molecular) | N/A | N/A | N/A | N/A | N/A | N/A | N/A | Data not available | 90, 180 |
Experimental and Computational Methodologies
Determining the Structure of Chromium Trihalides: Single-Crystal X-ray Diffraction
The primary technique for elucidating the crystal structures of chromium trihalides is single-crystal X-ray diffraction (XRD) .[11][12][13] This powerful analytical method provides precise information on bond lengths, bond angles, and unit cell dimensions.[11]
Experimental Protocol for Single-Crystal XRD of Air-Sensitive Chromium Halides:
-
Crystal Selection and Mounting: Due to the air- and moisture-sensitive nature of some chromium halides, crystals must be handled under an inert atmosphere (e.g., in a glovebox).[14] A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head, often using an inert oil or grease to protect it from the atmosphere.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Predicting the Structure of Chromium Hexahalides: Computational Chemistry
Due to their instability, the structures of chromium hexahalides are predicted using computational chemistry methods, primarily Density Functional Theory (DFT) .[15][16] DFT calculations are used to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular geometry.
Computational Protocol for Geometry Optimization using DFT:
-
Initial Structure Generation: An initial guess for the molecular geometry is created. For CrX₆, an octahedral geometry is a logical starting point based on chemical principles.
-
Selection of Functional and Basis Set: A DFT functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311+G(d,p)) are chosen. The choice of functional and basis set is crucial for the accuracy of the calculation.[17] For transition metals, functionals that account for electron correlation effects are important.
-
Geometry Optimization: The energy of the initial structure is calculated. The positions of the atoms are then systematically adjusted to find the arrangement with the minimum energy. This iterative process continues until the forces on the atoms are negligible and a stable structure is found.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface, vibrational frequencies are calculated. A true minimum will have no imaginary frequencies.
Structural Relationship Diagram
The following diagram illustrates the structural relationship between chromium trihalides and the hypothetical chromium hexahalides, highlighting the difference between experimentally determined and theoretically predicted structures.
References
- 1. researchgate.net [researchgate.net]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Chromium Bromide (CrBr3)|High-Purity Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mp-560338: CrF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 9. mp-567504: CrCl3 (trigonal, R-3, 148) [legacy.materialsproject.org]
- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. rigaku.com [rigaku.com]
- 13. pulstec.net [pulstec.net]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. researchgate.net [researchgate.net]
- 16. ORCA Input Library - Geometry optimizations [sites.google.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Lewis Acidity of Chromium Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lewis Acidity
Lewis acidity, a fundamental concept in chemistry, describes the ability of a chemical species to accept an electron pair. For transition metal halides like chromium chlorides, the Lewis acidic character of the metal center is a critical parameter that influences their reactivity and catalytic activity. The oxidation state of the chromium atom and the nature of the halide ligands significantly impact the electrophilicity of the metal center, and consequently, its Lewis acidity. A quantitative comparison of the Lewis acidity of CrCl₂, CrCl₃, and CrCl₄ is crucial for understanding their chemical behavior and for the rational design of catalysts and reagents in various applications, including organic synthesis and drug development.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using several experimental and computational methods. These techniques provide a numerical scale to compare the electron-accepting properties of different compounds.
Table 1: Methods for Quantifying Lewis Acidity and Data Template for Chromium Chlorides
| Method | Principle | Probe Molecule | Measured Parameter | Calculated Value | CrCl₂ | CrCl₃ | CrCl₄ |
| Gutmann-Beckett Method [1][2] | ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The interaction of a Lewis acid with the probe molecule causes a deshielding of the phosphorus nucleus, resulting in a downfield chemical shift.[1] | Triethylphosphine oxide (Et₃PO) | ³¹P NMR Chemical Shift (δ) in ppm | Acceptor Number (AN) | Data not available | Data not available | Data not available |
| Computational Chemistry | Calculation of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride (B91410) ion. | Fluoride ion (F⁻) | Enthalpy of reaction (ΔH) | Fluoride Ion Affinity (FIA) in kJ/mol | Data not available | Data not available | Data not available |
| Fluorescence Spectroscopy | The binding of a Lewis acid to a fluorescent probe molecule causes a measurable change in the fluorescence spectrum (e.g., a bathochromic shift). | Dithienophosphole oxides or similar fluorescent Lewis bases | Change in fluorescence emission wavelength or intensity | Lewis Acidity Units (LAU) or other relative scales | Data not available | Data not available | Data not available |
Note: The table provides a template for the data that would be generated using the described methodologies. Extensive literature searches did not yield specific experimental or computational Lewis acidity values for CrCl₂, CrCl₃, and CrCl₄.
Experimental and Computational Protocols
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the Acceptor Number (AN), a quantitative measure of Lewis acidity.[1][2]
Experimental Protocol:
-
Materials:
-
Lewis acid (e.g., anhydrous CrCl₃)
-
Triethylphosphine oxide (Et₃PO) as the probe molecule.[1]
-
A weakly Lewis acidic, anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
NMR tubes and a high-resolution NMR spectrometer equipped with a phosphorus probe.
-
-
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis of the Lewis acid.
-
A solution of the Lewis acid of known concentration is prepared in the chosen anhydrous solvent.
-
A solution of Et₃PO of known concentration is also prepared in the same solvent.
-
The Lewis acid and Et₃PO solutions are mixed in the NMR tube, typically in a 1:1 molar ratio.
-
The ³¹P NMR spectrum of the resulting solution is recorded.
-
-
Data Analysis:
-
The chemical shift (δ) of the ³¹P nucleus in the Et₃PO-Lewis acid adduct is determined.
-
The Acceptor Number (AN) is calculated using the following formula[1]: AN = 2.21 × (δ_sample - 41.0) where:
-
δ_sample is the observed ³¹P chemical shift of the Et₃PO-Lewis acid adduct.
-
41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane (B92381) (AN = 0).[1]
-
The scaling factor is derived from the reference Lewis acid SbCl₅ in 1,2-dichloroethane, which has a defined AN of 100 and a corresponding δ of 86.1 ppm.[1]
-
-
Computational Determination of Fluoride Ion Affinity (FIA)
Computational chemistry provides a powerful tool for estimating Lewis acidity through the calculation of the Fluoride Ion Affinity (FIA). The FIA is defined as the negative of the gas-phase enthalpy change for the binding of a fluoride ion to the Lewis acid.[3]
Computational Protocol:
-
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
-
Procedure:
-
The geometries of the Lewis acid (e.g., CrCl₂) and its corresponding fluoride adduct (e.g., [CrCl₂F]⁻) are optimized using an appropriate level of theory and basis set (e.g., density functional theory with a functional like B3LYP and a basis set like 6-311+G(d,p)).
-
The electronic energies of the optimized structures of the Lewis acid, the fluoride ion, and the fluoride adduct are calculated.
-
Frequency calculations are performed to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
-
Data Analysis:
-
The enthalpy of the reaction is calculated as: ΔH = H(adduct) - [H(Lewis acid) + H(fluoride ion)]
-
The Fluoride Ion Affinity is then: FIA = -ΔH
-
Higher FIA values indicate stronger Lewis acidity.
-
Logical Workflow for Assessing Lewis Acidity
The following diagram illustrates the logical flow for determining and comparing the Lewis acidity of chemical compounds.
Caption: Workflow for assessing and comparing the Lewis acidity of chromium chlorides.
Signaling Pathways and Logical Relationships
The interaction between a Lewis acid and a Lewis base probe molecule, such as in the Gutmann-Beckett method, can be represented as a signaling pathway where the Lewis acid acts as an input that modulates the spectroscopic properties of the probe.
Caption: Signaling pathway of Lewis acid-base interaction in the Gutmann-Beckett method.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of Hexavalent Chromium Compounds
The proper handling and disposal of chromium hexachloride, a hexavalent chromium (Cr(VI)) compound, is a critical component of laboratory safety and environmental responsibility. Due to the toxic and carcinogenic nature of hexavalent chromium, stringent procedures must be followed to mitigate risks to researchers and the environment. The primary strategy for the safe disposal of Cr(VI) waste involves its chemical reduction to the less toxic trivalent chromium (Cr(III)), followed by precipitation and disposal as a hazardous waste.[1][2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle all hexavalent chromium compounds with extreme caution in a controlled environment.
Personal Protective Equipment (PPE): A comprehensive assessment of health risks associated with handling Cr(VI) is necessary to determine the appropriate level of personal protective equipment.[3] This may include, but is not limited to:
-
Respiratory Protection: A properly fit-tested half-face or full-face mask with appropriate cartridges is essential, especially where airborne concentrations may exceed the Permissible Exposure Limit (PEL) of 5 µg/m³ as an 8-hour time-weighted average (TWA).[4][5]
-
Eye Protection: Safety glasses, goggles, or a face shield should be worn to prevent contact with the eyes.[4]
-
Protective Clothing: Gloves, aprons, coveralls, and foot coverings are necessary to prevent skin contact.[4] It is recommended to use a specific lab coat for chromium compound work.[6]
-
Ventilation: All operations involving chromium (VI) compounds should be carried out in a certified chemical fume hood, glovebox, or a hard-ducted biosafety cabinet to keep airborne levels below recommended exposure limits.[6]
Spill Management: In the event of a spill, prompt and appropriate action is critical to contain the material and prevent exposure.[5]
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.[7]
-
Ventilation: Ensure the area is well-ventilated.[7]
-
Cleanup: Surfaces contaminated with chromium (VI) should be cleaned using HEPA-filtered vacuuming or other methods that minimize exposure.[3][5] Dry shoveling, sweeping, or brushing may only be used if other methods are not effective.[5] The use of compressed air for cleaning should be avoided unless it is part of a ventilation system designed to capture the dust.[3][5] For final cleanup, wipe down the contaminated area with a wet cloth.[6][7]
-
Disposal of Cleanup Materials: All cleanup materials should be collected, placed in a sealed, impermeable container, labeled as hazardous waste, and disposed of accordingly.[5][7]
Step-by-Step Disposal Procedure: Reduction and Precipitation
The most common and effective method for treating aqueous hexavalent chromium waste in a laboratory setting is through chemical reduction to trivalent chromium, followed by precipitation.[1][2][8]
Experimental Protocol for In-Lab Treatment of Aqueous Cr(VI) Waste:
Objective: To convert soluble and highly toxic Cr(VI) into a more stable and less toxic solid precipitate of chromium (III) hydroxide (B78521).
Methodology:
-
Dilution: In a fume hood, transfer the aqueous chromium waste to a beaker that is at least five times the volume of the waste. If the waste is concentrated, it should be diluted by slowly adding it to an equal volume of water.[9]
-
Acidification: Adjust the pH of the solution to approximately 1 using a suitable acid, such as soda ash.[8]
-
Reduction: Slowly add a reducing agent to the acidified solution while stirring. Common reducing agents include sodium metabisulfite, ferrous sulfate, or sodium thiosulfate.[1][8][9][10] Continue adding the reducing agent until the solution's color changes from orange/yellow to a cloudy, bluish-green, indicating the conversion of Cr(VI) to Cr(III).[8][9]
-
Neutralization and Precipitation: Neutralize the solution by adding sodium carbonate or another suitable base until the pH is between 6 and 8.[9] This will cause the trivalent chromium to precipitate out of the solution as chromium (III) hydroxide (Cr(OH)₃).[7][9] A blue precipitate should form.[8]
-
Settling and Separation: Allow the precipitate to settle for at least one hour.[7] The solid precipitate can then be separated from the liquid supernatant by filtration or decantation.[7]
-
Supernatant Disposal: The remaining liquid should be tested for residual chromium content to ensure it meets local sewer discharge limits before disposal.[7] If the chromium content is too high, the precipitation process should be repeated.[7]
-
Precipitate Disposal: The solid chromium hydroxide precipitate is considered hazardous waste.[7] It must be collected, dried, and placed in a designated, sealed, and impermeable container for hazardous waste.[5][7]
Quantitative Data for In-Lab Treatment
| Parameter | Value/Reagent | Purpose | Citation |
| Initial pH | ~1 | To facilitate the reduction of Cr(VI) to Cr(III). | [8] |
| Reducing Agent | Sodium Thiosulfate | To chemically reduce Cr(VI) to Cr(III). | [8][9] |
| Final pH | 6 - 8 | To precipitate Cr(III) as chromium (III) hydroxide. | [9] |
| Sewerable Effluent | <2 ppm chromium | A target concentration for the liquid supernatant before sewer disposal. | [8] |
Waste Containment and Final Disposal
All waste materials contaminated with hexavalent chromium, including the final precipitate, used PPE, and cleanup supplies, must be handled as hazardous waste.
-
Containment: Waste must be collected in sealed, impermeable bags or other closed, impermeable containers.[5]
-
Labeling: All containers must be clearly labeled in accordance with the Hazard Communication Standard (29 CFR 1910.1200).[5]
-
Disposal: The final disposal of the contained hazardous waste must be carried out by a licensed hazardous waste contractor. Landfilling is a common method for the disposal of treated chromium wastes.[2]
Workflow for this compound Disposal
Caption: Disposal Workflow for this compound.
References
- 1. What Is the Process for Safe Disposal of Cr(VI)-containing COD Waste? → Learn [pollution.sustainability-directory.com]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. safetyresourcesblog.wordpress.com [safetyresourcesblog.wordpress.com]
- 5. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 6. research.arizona.edu [research.arizona.edu]
- 7. benchchem.com [benchchem.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. aeonlaboratories.com [aeonlaboratories.com]
- 10. Sciencemadness Discussion Board - Disposal of hexavalent chromium - Powered by XMB 1.9.11 [sciencemadness.org]
Essential Safety and Operational Protocols for Handling Hexavalent Chromium
This guide furnishes critical safety and logistical information for the handling and disposal of hexavalent chromium (Cr(VI)) compounds. Adherence to these protocols is imperative for the safety of all laboratory personnel and to ensure a secure research environment. Hexavalent chromium is a known human carcinogen and presents severe health risks upon inhalation, ingestion, or skin contact.[1][2]
Occupational Exposure Limits for Hexavalent Chromium
Maintaining workplace exposure to hexavalent chromium below established limits is crucial. The following table summarizes the permissible exposure limits (PEL) set by various regulatory bodies.
| Regulatory Body | Exposure Limit (8-hour Time-Weighted Average) | Action Level | Notes |
| OSHA (PEL) | 5 µg/m³[3][4] | 2.5 µg/m³[5] | This is the permissible exposure limit. |
| NIOSH (REL) | 0.2 µg/m³ | Recommended exposure limit intended to reduce the risk of lung cancer.[6] | |
| ACGIH (TLV) | 0.2 µg/m³ (inhalable fraction) | Threshold limit value; confirmed human carcinogen.[6] |
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling hexavalent chromium compounds.[7] The following equipment must be utilized to prevent exposure.
Engineering Controls:
-
Chemical Fume Hood: All work with hexavalent chromium compounds must be conducted in a certified chemical fume hood to keep airborne levels below recommended exposure limits.[8]
-
Ventilation: Laboratory rooms should be under negative pressure relative to corridors and the external environment.[8]
-
HEPA Filters: Vacuum lines should be protected with HEPA filters.[8]
Personal Protective Equipment:
-
Respiratory Protection: Respirators are required if engineering controls cannot maintain exposure below the PEL.[6] The type of respirator depends on the airborne concentration of hexavalent chromium.[6]
-
Up to 10 times the PEL: A half-mask air-purifying respirator with a P100 filter.[6]
-
Up to 50 times the PEL: A full-facepiece air-purifying respirator with a P100 filter.[6]
-
Greater than 50 times the PEL or in emergencies: A full-facepiece supplied-air respirator operated in a pressure-demand or other positive-pressure mode.
-
-
Hand Protection: Double gloving with nitrile gloves is recommended for heavy or extended use.[8]
-
Eye and Face Protection: Safety glasses or goggles are required.[8] A full-face shield should be used when there is a splash hazard.
-
Body Protection: A dedicated lab coat, cleaned regularly by a professional service, is required.[8] An impervious apron should also be worn.
Experimental Protocols: Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Designated Area: All work with chromium is to be performed in a designated area to minimize contamination.[8]
-
Equipment Assembly: Assemble all necessary equipment and reagents inside the chemical fume hood.
-
PPE Donning: Put on all required PPE before handling the chemical.
2. Handling the Compound:
-
Container Handling: Carefully open the container of the hexavalent chromium compound within the fume hood.
-
Wet Cleaning Methods: Use wet cleaning methods to prevent the generation of dust.[8]
-
Disposable Mats: Place disposable mats under all chromium use and storage areas and dispose of them after use.[8]
3. Post-Handling and Storage:
-
Container Sealing: Securely close the container of the hexavalent chromium compound.
-
Work Area Decontamination: Wipe down the work area within the fume hood with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[8]
-
Storage: Store hexavalent chromium compounds in a cool, dry, well-ventilated area in a properly labeled, sealed, and corrosion-resistant container.[9][10]
Disposal Plan
-
Waste Collection: All solid and liquid waste contaminated with hexavalent chromium must be collected in specifically designated and labeled waste containers.[8]
-
Container Requirements: Waste containers must be sealed, impermeable bags or other closed, impermeable containers.[11]
-
Labeling: All waste containers must be labeled in accordance with the Hazard Communication Standard.[11]
-
Disposal: Dispose of all hexavalent chromium waste through an approved hazardous waste disposal facility. Do not flush down the drain.[9][12]
Emergency Procedures: Spill Response Workflow
Caption: Workflow for responding to a hexavalent chromium spill.
References
- 1. Hexavalent Chromium - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. air-quality-eng.com [air-quality-eng.com]
- 3. ibtinc.com [ibtinc.com]
- 4. OSHA Issues Enforcement Procedures Directive for New Hexavalent Chromium Standards - IAM Union [goiam.org]
- 5. OSHA's Standards on Hexavalent Chromium Safety - Online Safety Trainer [onlinesafetytrainer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. geneseo.edu [geneseo.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
